Lyso-globotetraosylceramide (d18:1)
Description
BenchChem offers high-quality Lyso-globotetraosylceramide (d18:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lyso-globotetraosylceramide (d18:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H80N2O22 |
|---|---|
Molecular Weight |
989.1 g/mol |
IUPAC Name |
N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C44H80N2O22/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(52)23(45)21-61-42-35(58)33(56)38(27(19-49)64-42)66-43-36(59)34(57)39(28(20-50)65-43)67-44-37(60)40(31(54)26(18-48)63-44)68-41-29(46-22(2)51)32(55)30(53)25(17-47)62-41/h15-16,23-44,47-50,52-60H,3-14,17-21,45H2,1-2H3,(H,46,51) |
InChI Key |
GKLWBWQLQGVPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Lyso-globotetraosylceramide (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-globotetraosylceramide (lyso-Gb4) is the deacylated form of the glycosphingolipid globotetraosylceramide (Gb4). While present at low levels under normal physiological conditions, its accumulation is implicated in the pathophysiology of certain lysosomal storage disorders, most notably Fabry disease. Understanding the biosynthesis of lyso-Gb4 is critical for elucidating disease mechanisms and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the lyso-Gb4 biosynthesis pathway, including the key enzymes, substrates, and cellular context. It further details relevant experimental protocols and presents quantitative data to support research and drug development efforts in this area.
The Lyso-globotetraosylceramide Biosynthesis Pathway
The synthesis of lyso-Gb4 is a multi-step process that begins with the formation of its precursor, globotetraosylceramide (Gb4), followed by a deacylation step.
Biosynthesis of Globotetraosylceramide (Gb4)
The biosynthesis of Gb4 is a sequential process occurring primarily in the Golgi apparatus, involving a series of glycosyltransferases that add sugar moieties to a ceramide backbone.
The pathway is as follows:
-
Ceramide → Glucosylceramide: The synthesis is initiated with the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by Glucosylceramide synthase (GCS) .
-
Glucosylceramide → Lactosylceramide (B164483): A galactose residue is then added from UDP-galactose to glucosylceramide by Lactosylceramide synthase (LCS) .
-
Lactosylceramide → Globotriaosylceramide (Gb3): An α-1,4-linked galactose is added to lactosylceramide by Gb3 synthase (α-1,4-galactosyltransferase) .
-
Globotriaosylceramide (Gb3) → Globotetraosylceramide (Gb4): Finally, a β-1,3-linked N-acetylgalactosamine is transferred from UDP-N-acetylgalactosamine to Gb3 by Gb4 synthase (β-1,3-N-acetylgalactosaminyltransferase) , forming Gb4.[1]
Formation of Lyso-globotetraosylceramide (lyso-Gb4)
Lyso-Gb4 is formed from Gb4 through the enzymatic removal of its fatty acid chain. This deacylation reaction is catalyzed by the lysosomal enzyme acid ceramidase (AC) .
Globotetraosylceramide (Gb4) → Lyso-globotetraosylceramide (lyso-Gb4) + Fatty Acid
This conversion is particularly significant in the context of Fabry disease, a lysosomal storage disorder caused by a deficiency in the enzyme α-galactosidase A. In Fabry disease, the accumulation of Gb3 can lead to downstream alterations in glycosphingolipid metabolism, potentially increasing the substrate availability for the formation of lyso-glycosphingolipids.
Quantitative Data
Quantitative data on the substrates and enzymes in the lyso-Gb4 biosynthesis pathway are crucial for understanding its regulation and dysregulation in disease. While specific kinetic data for every enzyme with its exact substrate is not always available, the following tables summarize the known quantitative information.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source Organism/System | Notes |
| Gb4 synthase | Gb3 | Not Reported | Not Reported | - | Kinetic data for the specific conversion of Gb3 to Gb4 is not readily available in the literature. |
| Acid Ceramidase (AC) | N-lauroylsphingosine | ~5-12 fold higher in Farber disease fibroblasts | Not Reported | Human Fibroblasts | Km values are substrate-dependent. Data on Gb4 as a substrate is not available.[2] |
| Acid Ceramidase (AC) | N-oleoylsphingosine | ~7-17 fold higher in Farber disease fibroblasts | Not Reported | Human Fibroblasts | Demonstrates substrate specificity.[2] |
Table 2: Substrate and Product Concentrations
| Molecule | Condition | Tissue/Fluid | Concentration Range | Notes |
| Globotetraosylceramide (Gb4) | Normal | Human Carcinoma Cell Lines (HCT116, MCF7) | Major neutral glycosphingolipid | Relative abundance is high compared to gangliosides in these cell lines.[3] |
| Lyso-globotriaosylceramide (Lyso-Gb3) | Fabry Disease (untreated males) | Plasma | Mean: 170 nmol/L | Lyso-Gb3 is a closely related and well-studied biomarker for Fabry disease.[4] |
| Lyso-globotriaosylceramide (Lyso-Gb3) | Fabry Disease (untreated females) | Plasma | Mean: 9.7 nmol/L | Levels are lower in females compared to males.[4] |
| Lyso-globotriaosylceramide (Lyso-Gb3) | Fabry Disease (treated males) | Plasma | Mean: 40.2 nmol/L | Enzyme replacement therapy reduces plasma levels.[4] |
| Lyso-globotriaosylceramide (Lyso-Gb3) | Fabry Disease (treated females) | Plasma | Mean: 7.5 nmol/L | |
| Lyso-globotriaosylceramide (Lyso-Gb3) | Healthy Controls | Plasma | Limit of detection: 0.7 nmol/L | Levels are very low or undetectable in healthy individuals.[4] |
Note: Data for lyso-Gb4 concentrations are not as extensively reported as for lyso-Gb3. However, the trends observed for lyso-Gb3 in Fabry disease are expected to be similar for lyso-Gb4.
Experimental Protocols
Assay for Acid Ceramidase Activity
This protocol describes a fluorometric assay for measuring acid ceramidase activity in cell lysates, which can be adapted for using Gb4 as a substrate, provided a fluorescently labeled version is available.
Materials:
-
Cell lysis buffer (e.g., 0.2 M sucrose (B13894) solution)
-
25 mM Sodium acetate (B1210297) buffer, pH 4.5
-
Fluorescently labeled ceramide substrate (e.g., Rbm14-12 for a general assay, or a custom synthesized fluorescently-labeled Gb4)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and sonicate.
-
Centrifuge the homogenate at 15,000 x g for 3 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.[5]
-
-
Enzymatic Reaction:
-
In a 96-well plate, prepare a reaction mixture containing:
-
74.5 µL of 25 mM sodium acetate buffer (pH 4.5)
-
0.5 µL of a 4 mM solution of the fluorescent substrate in ethanol (B145695) (final concentration 20 µM)
-
25 µL of cell lysate (containing 10-25 µg of protein) in 0.2 M sucrose solution.[5]
-
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
-
Termination and Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., 100 µL of 100 mM glycine/NaOH buffer, pH 10.6).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Quantification of Lyso-globotetraosylceramide by LC-MS/MS
This protocol outlines a general workflow for the quantification of lyso-sphingolipids in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be specifically adapted for lyso-Gb4.
Materials:
-
Plasma samples
-
Internal standard (an isotopically labeled version of lyso-Gb4 is ideal)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a known amount of the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold methanol (e.g., 5 volumes).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it down under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte from other plasma components using a suitable chromatographic gradient.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The specific precursor and product ion transitions for lyso-Gb4 and its internal standard must be determined empirically.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of lyso-Gb4.
-
Calculate the concentration of lyso-Gb4 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
The biosynthesis of lyso-globotetraosylceramide is a critical pathway to consider in the study of glycosphingolipid metabolism and its role in human disease, particularly Fabry disease. This guide has outlined the enzymatic steps involved in the synthesis of the precursor Gb4 and its subsequent deacylation to lyso-Gb4 by acid ceramidase. While a complete quantitative dataset remains an area for further research, the provided data and experimental protocols offer a solid foundation for researchers and drug development professionals. A deeper understanding of this pathway will undoubtedly pave the way for innovative diagnostic and therapeutic strategies for related disorders.
References
- 1. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substrate-specificities of acid and alkaline ceramidases in fibroblasts from patients with Farber disease and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Globoside (Gb4) promotes activation of ERK by interaction with the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Cellular Function of Lyso-globotetraosylceramide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-globotetraosylceramide (Lyso-Gb4), also known as lyso-Globoside, is the deacylated form of the glycosphingolipid globotetraosylceramide (Gb4). Glycosphingolipids (GSLs) are integral components of the outer leaflet of cellular membranes, where they participate in a multitude of cellular processes, including signal transduction, cell-cell recognition, and pathogen binding.[1][2][3] The accumulation of GSLs and their deacylated lyso-derivatives is a hallmark of a class of over 50 inherited metabolic disorders known as lysosomal storage diseases (LSDs).[4][5][6]
In several LSDs, such as Fabry disease, Gaucher disease, and Krabbe disease, a deficiency in a specific lysosomal hydrolase leads to the buildup of its GSL substrate.[1][5] This accumulation triggers the subsequent formation of lyso-GSLs by the action of acid ceramidase.[1] These lyso-GSLs are not merely storage byproducts but are increasingly recognized as bioactive molecules that can escape the lysosome and exert cytotoxic effects, contributing significantly to the pathophysiology of these diseases.[1][7] While much of the research has focused on lyso-globotriaosylceramide (Lyso-Gb3) in the context of Fabry disease, understanding the function of related molecules like Lyso-Gb4 is critical for a comprehensive view of GSL-related pathology.[1][5] This document provides an in-depth guide to the known cellular functions of Lyso-Gb4 and related lyso-GSLs, summarizing key data and experimental approaches in the field.
Core Cellular Functions and Pathophysiological Roles
The accumulation of lyso-glycosphingolipids, including Lyso-Gb4, instigates a cascade of cellular dysfunctions impacting inflammation, calcium homeostasis, and cellular integrity.
1. Modulation of Inflammatory Responses
Recent lipidomic studies have implicated globosides in the resolution phase of pro-inflammatory responses. In human macrophages stimulated with lipopolysaccharide (LPS), a significant accumulation of globosides, including Gb3 and Gb4, is observed between 8 and 16 hours, coinciding with the resolution of the inflammatory response.[8] This suggests a role for these lipids in controlling the later stages of TLR4-mediated inflammation.[8] Furthermore, related lyso-GSLs can directly trigger immune activation through several proposed mechanisms, including direct recognition by Toll-like receptor 4 (TLR4) and presentation by CD1d to activate type II invariant Natural Killer T (iNKT) cells, leading to cytokine production.[1][7]
2. Disruption of Calcium Homeostasis
Lyso-GSLs are potent modulators of intracellular calcium (Ca²⁺) signaling, a critical process for countless cellular functions.[9] Studies have demonstrated that various lyso-GSLs can mobilize Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER) and lysosomes.[10] The mechanisms are multifaceted and depend on the specific lyso-GSL. For instance, some lyso-GSLs act as agonists of the ryanodine (B192298) receptor (RyaR), a major Ca²⁺-release channel on the ER.[10] Others, like glucosylsphingosine (B128621) (Lyso-Glc1), can induce Ca²⁺ release through pathways involving the IP₃ receptor and by inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[10]
Specifically concerning lysosomes, which are now recognized as important Ca²⁺ storage organelles, sphingosine (B13886) has been shown to trigger Ca²⁺ release through the lysosomal two-pore channel 1 (TPC1).[9][11] This lysosomal Ca²⁺ release is a key signal for initiating autophagy via the translocation of transcription factor EB (TFEB) to the nucleus.[11]
3. Impairment of Fibroblast Function and Collagen Synthesis
In the context of Fabry disease, where Lyso-Gb3 accumulates, there is evidence of significant effects on connective tissue. Lyso-Gb3 has been shown to inhibit the growth of fibroblasts, their differentiation into myofibroblasts, and the expression of collagen.[12] This effect is attributed to the downregulation of the KCa3.1 potassium channel, which leads to decreased intracellular Ca²⁺ levels, thereby impairing the signaling required for collagen synthesis.[12] This finding suggests that lyso-GSLs can contribute to the connective tissue abnormalities observed in some LSDs.[12]
4. Induction of Cellular Stress and Autophagy
The primary accumulation of GSLs within the lysosome leads to lysosomal dysfunction.[13][14] This triggers compensatory cellular responses, most notably the upregulation of autophagy, a process for degrading and recycling cellular components.[13] However, the sustained stress and lipid accumulation can overwhelm this system, leading to impaired autophagy, mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[13][14]
Quantitative Data Summary
The following table summarizes quantitative findings from studies on lyso-GSLs and related molecules.
| Parameter Measured | Cell/System Type | Treatment/Condition | Key Result | Reference |
| Lyso-Gb3 Levels | Human Skin Fibroblasts | Mucolipidosis II (ML II) Patients vs. Normal | Significantly elevated in ML II patient fibroblasts. | [15] |
| Lyso-Gb3 Levels | LSD Model HeLa Cells | Gene Knockout (KO) | ~2-fold increase in NEU1 KO and NPC1 KO cells. | [15] |
| Lipid Class Accumulation | LPS-stimulated hMDMs | 16h post-LPS stimulation | Large accumulation of all globosides observed. | [8] |
| Sugar Transport Inhibition | Human Red Blood Cells | Monopalmitoyl lecithin (B1663433) (MPL) | MPL acts as a mixed-type inhibitor of D-glucose exit at MPL/bilayer lipid molar ratios as low as 0.03%. | [16] |
Signaling Pathways
Lyso-Gb4 and related lyso-GSLs intersect with several critical intracellular signaling pathways.
1. Lyso-GSL Induced Calcium Mobilization
Lyso-GSLs disrupt cellular Ca²⁺ homeostasis by targeting major intracellular stores. They can directly or indirectly activate Ca²⁺ release channels on the endoplasmic reticulum (like the Ryanodine Receptor) and on lysosomes (like TPC1). They may also inhibit SERCA pumps, which are responsible for re-uptaking Ca²⁺ into the ER, leading to a sustained elevation of cytosolic Ca²⁺. This Ca²⁺ dysregulation impacts numerous downstream processes, including autophagy and cell death pathways.
2. Lyso-GSL Mediated Inflammatory Signaling
Lyso-GSLs are recognized as damage-associated molecular patterns (DAMPs) that can activate innate immune pathways. One proposed mechanism involves the activation of TLR4 on the surface of immune cells like macrophages. Another pathway involves the presentation of these lipids by the CD1d molecule to Type II NKT cells. Both pathways converge on the activation of transcription factors like NF-κB, leading to the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to the chronic inflammation seen in many LSDs.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the study of Lyso-Gb4 and other lyso-GSLs.
1. Lipid Extraction and Quantification by LC-MS/MS
This protocol is standard for quantifying lyso-GSLs in biological samples.
-
Sample Preparation: Cells (e.g., patient-derived fibroblasts, gene-edited HeLa cells) are cultured under desired conditions.[15] After treatment or growth, cells are harvested, washed with PBS, and cell pellets are stored at -80°C.
-
Lipid Extraction: Lipids are extracted using a modified Bligh-Dyer method. Briefly, a chloroform/methanol mixture is added to the cell pellet, followed by sonication to disrupt the cells. After centrifugation, the lower organic phase containing the lipids is collected.
-
LC-MS/MS Analysis: The extracted lipids are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Lipids are separated on a C18 reverse-phase column with a gradient of solvents (e.g., water/acetonitrile/formic acid).
-
Mass Spectrometry: The eluate is ionized (e.g., using electrospray ionization - ESI) and analyzed in a mass spectrometer. Lyso-Gb4 and other lipids are identified and quantified using Multiple Reaction Monitoring (MRM) mode, based on their specific precursor-to-product ion transitions and retention times, with comparison to known standards.
-
-
Data Normalization: Lipid quantities are typically normalized to total protein content, cell number, or an internal lipid standard.
References
- 1. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Glycosphingolipids in Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabry Disease | Boston Children's Hospital [childrenshospital.org]
- 5. An Overview of Molecular Mechanisms in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunolipidomics Reveals a Globoside Network During the Resolution of Pro-Inflammatory Response in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyso-glycosphingolipids mobilize calcium from brain microsomes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 12. Lyso-globotriaosylceramide downregulates KCa3.1 channel expression to inhibit collagen synthesis in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fabry disease: Mechanism and therapeutics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Modulation of red blood cell sugar transport by lyso-lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Odyssey of Lyso-globotetraosylceramide: An In-depth Technical Guide to its Uptake, Trafficking, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-globotetraosylceramide, more commonly known as lyso-globotriaosylceramide (Lyso-Gb3), is a crucial bioactive sphingolipid implicated in the pathophysiology of Fabry disease. An understanding of its cellular uptake, subsequent intracellular trafficking, and the signaling cascades it initiates is paramount for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular journey of Lyso-Gb3, from its entry into the cell to its arrival at the lysosome and the downstream cellular consequences. This document synthesizes quantitative data, details established experimental protocols, and presents visual workflows and signaling pathways to serve as a vital resource for researchers in the field.
Introduction
Fabry disease, an X-linked lysosomal storage disorder, arises from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, Lyso-Gb3, in various cells and tissues. While Gb3 accumulation within lysosomes is a hallmark of the disease, the soluble nature of Lyso-Gb3 allows it to circulate in the plasma and exert pathogenic effects on various cell types, including podocytes, endothelial cells, and neurons. This guide focuses on the cellular and molecular mechanisms governing the uptake and intracellular transport of Lyso-Gb3, and the signaling events that are triggered upon its cellular entry.
Cellular Uptake of Lyso-Gb3: A Clathrin-Mediated Entry
Current evidence suggests that the cellular uptake of Gb3, the precursor to Lyso-Gb3, is a critical event that can influence the trafficking of other membrane components and is thought to occur via clathrin-mediated endocytosis. While direct studies on Lyso-Gb3 uptake are less abundant, it is hypothesized to follow a similar route.
This process begins with the binding of Lyso-Gb3 to the plasma membrane, potentially interacting with specific receptors or lipid raft microdomains. This interaction triggers the recruitment of clathrin and associated adaptor proteins, leading to the invagination of the plasma membrane and the formation of clathrin-coated pits. These pits then pinch off to form clathrin-coated vesicles containing Lyso-Gb3, marking the initial step of its intracellular journey.
Intracellular Trafficking: A Journey Through the Endosomal-Lysosomal Pathway
Once internalized, the clathrin-coated vesicle quickly uncoats and fuses with early endosomes. This stage is a critical sorting hub in the endocytic pathway.
-
Early Endosomes: These compartments are characterized by the presence of the Rab5 GTPase. Within the acidic environment of the early endosome, Lyso-Gb3 is sorted for its onward journey.
-
Late Endosomes: From the early endosomes, Lyso-Gb3 is transported to late endosomes, which are marked by the Rab7 GTPase. This transition involves a complex maturation process, including a further decrease in luminal pH.
-
Lysosomes: Finally, late endosomes fuse with lysosomes, delivering their cargo, including Lyso-Gb3, to this degradative organelle. Lysosomes are identified by the presence of lysosomal-associated membrane proteins (LAMPs) such as LAMP1 and LAMP2. In the context of Fabry disease, the deficient activity of α-galactosidase A within the lysosome leads to the accumulation of Gb3 and Lyso-Gb3.
Signaling Pathways Activated by Lyso-Gb3
The accumulation of Lyso-Gb3 is not a passive process; it actively triggers multiple signaling pathways that contribute to the cellular pathology observed in Fabry disease. These effects are particularly well-studied in podocytes, the specialized cells of the kidney glomerulus.
Pro-inflammatory and Pro-fibrotic Signaling
-
Notch1 Signaling: Lyso-Gb3 has been shown to activate the Notch1 signaling pathway in podocytes. This leads to the upregulation of the Notch transcriptional target HES1, as well as the Notch ligand Jagged1. Activated Notch1 signaling promotes the expression of chemokines such as MCP-1 and RANTES, contributing to inflammation. Furthermore, it upregulates the production of extracellular matrix proteins like fibronectin, leading to fibrosis.[1]
-
RIPK3-Mediated Necroptosis: In podocytes, Lyso-Gb3 can induce cell death through a RIPK3-dependent necroptosis pathway.[2][3][4][5][6] This involves an increase in RIPK3 protein levels and the generation of reactive oxygen species (ROS), ultimately leading to podocyte loss and contributing to Fabry nephropathy.[2][3][4][5][6]
Regulation of Cellular Growth and Autophagy
-
mTOR/AKT Pathway: The mTOR/AKT signaling pathway, a central regulator of cell growth and autophagy, is dysregulated by Lyso-Gb3. In podocytes, Lyso-Gb3 accumulation has been linked to the inhibition of the AKT/mTOR pathway, leading to impaired autophagy.[2][5] This dysregulation contributes to cellular dysfunction and injury.[2][5]
Quantitative Data
Quantitative analysis of Lyso-Gb3 is crucial for both research and clinical applications, primarily serving as a biomarker for Fabry disease diagnosis and for monitoring treatment efficacy.
| Parameter | Cell/Tissue Type | Value | Reference |
| Cellular Lyso-Gb3 Concentration | Non-edited HeLa cells | 0.30 pmol/10⁶ cells | [7][8][9] |
| GNPTAB KO HeLa cells (ML II model) | 0.70 pmol/10⁶ cells | [7][8][9] | |
| Plasma Lyso-Gb3 Concentration | Healthy Controls | 0.35–0.71 nmol/L | [10] |
| Classic Fabry Males | Strikingly increased | [10] | |
| Later-onset Fabry Males & Fabry Females | Moderately increased | [10] | |
| Lyso-Gb3 Cut-off for Fabry Disease | Plasma | 0.6 ng/mL | |
| LC-MS/MS Calibration Range | Plasma | 0.25-100 ng/mL |
Experimental Protocols
Quantification of Lyso-Gb3 by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of Lyso-Gb3 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (plasma, cell lysate)
-
Internal standard (e.g., isotope-labeled Lyso-Gb3)
-
Organic solvents (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 25 µL of plasma or a specified amount of cell lysate, add a known amount of the internal standard.
-
Perform lipid extraction using an organic solvent mixture, such as chloroform:methanol.
-
Evaporate the organic phase to dryness.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and quantify Lyso-Gb3 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Determine the concentration of Lyso-Gb3 in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Visualization of Glycosphingolipid Uptake and Trafficking (Adapted Protocol)
Materials:
-
Fluorescently labeled Lyso-Gb3 analog (e.g., BODIPY-Lyso-Gb3)
-
Cultured cells of interest (e.g., podocytes, endothelial cells)
-
Live-cell imaging medium
-
Antibodies against endosomal/lysosomal markers (e.g., anti-Rab5, anti-Rab7, anti-LAMP1)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Labeling:
-
Incubate cells with the fluorescently labeled Lyso-Gb3 analog in live-cell imaging medium for a defined period (e.g., 30 minutes to 2 hours) at 37°C.
-
Wash the cells thoroughly with fresh medium to remove unbound probe.
-
-
Live-Cell Imaging (for trafficking):
-
Immediately after washing, acquire time-lapse images using a confocal microscope to visualize the internalization and movement of the fluorescent probe through different cellular compartments.
-
-
Immunofluorescence and Co-localization Analysis (for pathway identification):
-
After the desired incubation time, fix the cells.
-
Permeabilize the cells and incubate with primary antibodies against endosomal (Rab5, Rab7) and lysosomal (LAMP1) markers.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Acquire images using a confocal microscope, capturing the fluorescence from both the Lyso-Gb3 analog and the organelle markers.
-
Analyze the images for co-localization to determine the intracellular location of the Lyso-Gb3 analog.
-
Conclusion
The cellular uptake and trafficking of Lyso-Gb3 are central to the pathogenesis of Fabry disease. Its entry into cells, likely via clathrin-mediated endocytosis, and subsequent transport through the endosomal-lysosomal pathway are not merely processes of accumulation but are active events that trigger detrimental signaling cascades. A thorough understanding of these mechanisms is essential for the identification of novel therapeutic targets aimed at mitigating the cellular effects of this toxic sphingolipid. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of Fabry disease and developing innovative treatments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of clathrin-dependent endocytosis has multiple effects on human rhinovirus serotype 2 cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Lyso-Globotriaosylceramide (Lyso-Gb3) as a Biomarker for Lysosomal Storage Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, often due to deficient activity of specific lysosomal enzymes. This deficiency leads to the accumulation of undegraded substrates within lysosomes, causing cellular dysfunction and progressive damage to various organs. The identification and validation of reliable biomarkers are critical for the diagnosis, prognosis, and therapeutic monitoring of these complex diseases.
This guide focuses on lyso-globotriaosylceramide (lyso-Gb3) , a deacylated metabolite of globotriaosylceramide (Gb3). While the user query specified "lyso-globotetraosylceramide," the predominant and clinically relevant biomarker in this context is lyso-globotriaosylceramide, commonly abbreviated as lyso-Gb3. It has emerged as a key biomarker primarily for Fabry disease , an X-linked LSD resulting from deficient α-galactosidase A (GLA) activity.[1][2] However, its utility is not confined to Fabry disease, as elevated levels have been identified in other LSDs, necessitating a nuanced understanding of its specificity and clinical interpretation. This document provides a comprehensive overview of the biochemical basis of lyso-Gb3 accumulation, its clinical significance, quantitative data, and detailed analytical methodologies for its detection.
Biochemical Pathway and Pathophysiological Role
In healthy individuals, the lysosomal enzyme α-galactosidase A (GLA) hydrolyzes the terminal α-galactosyl moieties from glycosphingolipids, most notably globotriaosylceramide (Gb3).[1] In Fabry disease, mutations in the GLA gene lead to deficient or absent enzyme activity, resulting in the progressive, systemic accumulation of Gb3 within lysosomes.[2]
A secondary and crucial pathogenic event is the deacylation of the accumulated Gb3 by the enzyme acid ceramidase, which forms lyso-Gb3. Unlike the more lipophilic Gb3 which is largely confined to the lysosome, the amphipathic lyso-Gb3 is more soluble and can exit the lysosome, circulating in plasma and urine and interacting with various cell types.[3] This interaction is believed to trigger a cascade of downstream pathological events, including impaired autophagic flux, mitochondrial dysfunction, endoplasmic reticulum stress, and the promotion of inflammatory pathways, which collectively drive the multisystemic damage seen in Fabry disease.[2][4]
Lyso-Gb3 as a Clinical Biomarker
Lyso-Gb3 has proven to be a more sensitive and specific biomarker for Fabry disease than its precursor, Gb3.[5] Its plasma and urine concentrations correlate more closely with disease phenotype and severity.
-
Diagnosis: Plasma lyso-Gb3 is markedly elevated in males with classic Fabry disease, making it a highly reliable diagnostic marker with sensitivity and specificity approaching 100%.[6][7] While levels are also elevated in most female patients and males with later-onset phenotypes, there can be some overlap with the normal range, making diagnosis more challenging in these cohorts.[7][8] A proposed cut-off value of 0.6 ng/mL in plasma demonstrated 97.1% sensitivity and 100% specificity for separating Fabry patients from healthy controls.[5] In Chinese patients, a cut-off of 0.81 ng/mL showed 94.7% sensitivity and 100% specificity.[9]
-
Disease Monitoring: Lyso-Gb3 levels correlate with key clinical manifestations, including renal and cardiac involvement.[6][7] It is therefore a valuable tool for monitoring disease progression and the patient's response to therapies like enzyme replacement therapy (ERT).[8] Successful ERT leads to a rapid reduction in plasma lyso-Gb3 in classic Fabry males.[6]
-
Specificity Across LSDs: While a hallmark of Fabry disease, lyso-Gb3 is not entirely specific. Significantly elevated concentrations have been observed in the neuronopathic forms of Mucopolysaccharidoses (MPS), including MPS I, II, and III.[10] The levels in these MPS patients can be comparable to those seen in female Fabry patients.[10] In contrast, non-neuropathic forms like MPS IVA and MPS VI do not show this elevation.[10] Elevated cellular levels have also been noted in models of Mucolipidosis II/III and combined saposin deficiency.[11][12]
Quantitative Data Summary
The following table summarizes representative lyso-Gb3 concentrations across different LSDs and control groups from published studies. Concentrations are presented in ng/mL for consistency.
| Category | Sub-Group / Disease | Sample Type | Lyso-Gb3 Concentration (ng/mL) | Reference |
| Fabry Disease | Classic Males | DBS | 57.70 ± 36.18 | [10] |
| Females | DBS | 6.91 ± 6.07 | [10] | |
| All Patients (Range) | Plasma | 0.50 - 73.13 | [5] | |
| Mucopolysaccharidosis | MPS I (untreated) | DBS | 3.07 ± 1.55 | [10] |
| MPS II (untreated) | DBS | 5.24 ± 2.13 | [10] | |
| MPS III (untreated) | DBS | 6.82 ± 3.69 | [10] | |
| MPS IVA (untreated) | DBS | 0.99 ± 0.38 | [10] | |
| MPS VI (untreated) | DBS | 1.26 ± 0.39 | [10] | |
| Healthy Controls | General Population | DBS | 0.86 ± 0.54 | [10] |
| General Population | Plasma | < 0.6 (Cut-off) | [5] | |
| Japanese Population | Plasma | 0.27 - 0.56 (Ref. Interval)¹ | [8] |
¹Converted from 0.35-0.71 nmol/L using a molecular weight of 786.5 g/mol .
Experimental Protocols: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of lyso-Gb3 in biological matrices.[1][8] Below is a representative protocol synthesized from established methods.
Sample Preparation (from Dried Blood Spots - DBS)
-
Punching: A 3 mm disc is punched from the dried blood spot card, equivalent to approximately 3 µL of whole blood.
-
Extraction: The disc is placed in a microcentrifuge tube with 75 µL of an extraction solvent (e.g., methanol (B129727) or a chloroform/methanol/water mixture) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled lyso-Gb3 or a structural analog like lyso-Gb2).[1]
-
Incubation/Sonication: The mixture is agitated, often in an ultrasonic bath for approximately 5 minutes, to ensure complete extraction of the analyte from the filter paper.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g) to pellet the filter paper disc and any precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing lyso-Gb3 and the internal standard is carefully transferred to an autosampler vial for analysis.
Liquid Chromatography (LC)
-
Column: Separation is typically achieved using a reverse-phase column (e.g., C4).[1]
-
Mobile Phases: A common mobile phase system consists of:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.2% formic acid) and a salt (e.g., 2 mM ammonium (B1175870) formate).[1]
-
Mobile Phase B: An organic solvent like methanol or an acetonitrile/acetone mixture, also containing an acidic modifier and salt.[1]
-
-
Gradient: A linear gradient is employed, starting with a high percentage of aqueous mobile phase A and increasing the percentage of organic mobile phase B over several minutes to elute lyso-Gb3.
-
Flow Rate: A typical flow rate is between 0.5-0.9 mL/min.
-
Injection Volume: A small volume (e.g., 5 µL) of the extracted sample is injected.
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization in the positive ion mode (ESI+) is used to generate protonated molecular ions [M+H]⁺ of the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM, the mass spectrometer is set to isolate a specific precursor ion (the molecular ion of the analyte) and then detect a specific fragment ion produced after collision-induced dissociation.
-
MRM Transitions:
-
Lyso-Gb3: The precursor ion [M+H]⁺ at m/z 786.6-786.8 is isolated and fragmented to produce a characteristic product ion at m/z 282.2 or 268.3.[1]
-
Internal Standard (e.g., lyso-Gb2): A transition such as m/z 624.5 > 282.2 is monitored.
-
-
Quantification: The concentration of lyso-Gb3 in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of lyso-Gb3.
Conclusion and Future Perspectives
Lyso-globotriaosylceramide (lyso-Gb3) is an indispensable biomarker in the clinical management of Fabry disease, offering high sensitivity for diagnosis, especially in classic male patients, and serving as a reliable tool for monitoring disease progression and therapeutic response.[6][13] However, its utility must be considered in the context of its limitations, including reduced sensitivity in some female and late-onset patients and its elevation in other unrelated LSDs, such as the neuronopathic mucopolysaccharidoses.[10][13]
Future research should focus on the comprehensive profiling of lyso-Gb3 and its analogues in a wider range of LSDs to better define its specificity.[3] Furthermore, combining lyso-Gb3 measurements with other biomarkers, such as the GLA enzyme activity-to-lyso-Gb3 ratio, may enhance diagnostic accuracy, particularly in challenging cases like heterozygous females.[7] The continued refinement of highly sensitive analytical methods and the establishment of standardized reference intervals will further solidify the role of lyso-Gb3 as a cornerstone biomarker in the field of lysosomal storage diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]
- 7. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Elevated LysoGb3 Concentration in the Neuronopathic Forms of Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Glycosphingolipids and Bacterial Pathogenesis: An In-depth Analysis of Lyso-globotetraosylceramide Interactions with Bacterial Toxins
Affiliation: Google Research
Abstract
Glycosphingolipids (GSLs) are critical components of eukaryotic cell membranes, acting as key regulators of cellular processes and as receptors for various pathogens and their toxins. This technical guide provides a comprehensive examination of the interaction between Lyso-globotetraosylceramide (Lyso-Gb4), the deacylated form of globotetraosylceramide (Gb4), and bacterial toxins, with a primary focus on Shiga toxins (Stx). While Gb4 is recognized as a secondary receptor for Stx, the direct role and binding kinetics of its lyso-form are less defined. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the intricate signaling pathways initiated by these interactions, offering a critical resource for researchers and professionals in drug development and cellular biology.
Introduction: Glycosphingolipids in Toxin-Host Interaction
Glycosphingolipids are amphipathic molecules comprising a ceramide lipid anchor and a covalently attached oligosaccharide chain. Their composition and presentation on the cell surface create a diverse glycan landscape that mediates cell-cell recognition, signaling, and adhesion. Crucially, this landscape is exploited by various bacterial toxins to gain entry into host cells.
Globotetraosylceramide (Gb4) is a neutral GSL belonging to the globo-series, which is found in various cell types, including human renal epithelial cells. Its deacylated form, Lyso-Gb4, lacks the fatty acid chain from the ceramide moiety. This structural modification can potentially alter its interaction with binding partners.
The primary focus of this guide is the interaction of these GSLs with Shiga toxins (Stx), the main virulence factors of Shiga toxin-producing Escherichia coli (STEC) and Shigella dysenteriae. Shiga toxins are AB5 toxins, with a catalytic A-subunit and a pentameric B-subunit responsible for receptor binding. While globotriaosylceramide (Gb3) is the primary high-affinity receptor for Stx1 and Stx2, binding to Gb4 has also been demonstrated, particularly for certain Stx variants like Stx2e.[1] The role of the lipid environment, including the presence of cholesterol and phospholipids, has been shown to be a critical factor influencing these binding events.[2][3]
This guide will delve into the specifics of these interactions, with a particular focus on the less-studied Lyso-Gb4, and provide the necessary technical details for researchers aiming to investigate this area.
Quantitative Analysis of Toxin-Glycolipid Interactions
The affinity of bacterial toxins for their GSL receptors is a key determinant of their potency and cell specificity. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to determine binding kinetics, including association (k_a), dissociation (k_d), and equilibrium dissociation constants (K_d).
The following tables summarize the available quantitative data for the interaction of Shiga toxins with Gb3 and Gb4. This data provides a crucial baseline for understanding the potential binding characteristics of Lyso-Gb4.
Table 1: Binding Constants of Shiga Toxins to Gb3 and Gb4
| Toxin | Ligand | Method | K_d (nM) | Conditions | Reference |
| Stx1 | Gb3 | ELISA | 6.4 | + Cholesterol & Phosphatidylcholine | [3] |
| Stx2 | Gb3 | ELISA | 6.4 | + Cholesterol & Phosphatidylcholine | [3] |
| Stx1 | Gb4 | ELISA | 3.9 | + Cholesterol & Phosphatidylcholine | [3] |
| Stx2 | Gb4 | ELISA | 14 | + Cholesterol & Phosphatidylcholine | [3] |
| Stx1 | Gb3 | SPR | 2.0 x 10² | Lipid Bilayer | [4][5] |
| Stx2 | Gb3 | SPR | 4.3 x 10² | Lipid Bilayer | [4][5] |
Note: The presence of membrane lipids like cholesterol and phosphatidylcholine significantly enhances the binding affinity of Shiga toxins to their glycolipid receptors.[2][3]
Interaction with Other Bacterial Toxins
Cholera Toxin
Cholera toxin (CT), produced by Vibrio cholerae, is another well-studied AB5 toxin. However, its primary receptor is the ganglioside GM1. Extensive research has focused on the high-affinity interaction between the CT B-subunit and the pentasaccharide headgroup of GM1. While some studies have explored non-GM1 receptors for Cholera toxin, particularly fucosylated glycans, there is currently no substantial evidence in the scientific literature to suggest a direct or significant binding interaction between Cholera toxin and Lyso-globotetraosylceramide.
Experimental Protocols
This section provides detailed representative methodologies for key experiments used to characterize the interaction between bacterial toxins and glycolipids.
Glycolipid-Binding ELISA
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding of a toxin to an immobilized glycolipid.
Methodology:
-
Plate Coating: Dissolve Lyso-Gb4 in methanol (B129727) and add 50-100 µL to each well of a high-binding polystyrene microtiter plate. Allow the solvent to evaporate overnight at room temperature, leaving the glycolipid adsorbed to the well surface.
-
Blocking: Wash the wells three times with Phosphate Buffered Saline (PBS). Block non-specific binding sites by incubating with 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 2 hours at 37°C.
-
Toxin Incubation: Wash the wells three times with PBS containing 0.05% Tween 20 (PBST). Add serial dilutions of the Shiga toxin in blocking buffer to the wells and incubate for 1-2 hours at 37°C.
-
Primary Antibody Incubation: Wash the wells three times with PBST. Add a primary antibody specific to the Shiga toxin (e.g., a mouse monoclonal anti-Stx B-subunit) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Secondary Antibody Incubation: Wash the wells three times with PBST. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Detection: Wash the wells five times with PBST. Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Data Acquisition: Stop the reaction by adding 50 µL of 2M H₂SO₄. Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound toxin.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. This protocol outlines the steps for analyzing the binding kinetics of a toxin to a glycolipid-incorporated liposome.
Methodology:
-
Liposome Preparation: Prepare small unilamellar vesicles (liposomes) composed of a base lipid (e.g., phosphatidylcholine) and cholesterol, incorporating a defined molar percentage of Lyso-Gb4.
-
Sensor Chip Immobilization: Use a sensor chip with a lipophilic surface (e.g., an L1 chip). Immobilize the Lyso-Gb4-containing liposomes onto the sensor surface according to the manufacturer's instructions. This creates a lipid bilayer mimicking a cell membrane.
-
Analyte Injection (Association): Inject a series of concentrations of the Shiga toxin (the analyte) in a suitable running buffer (e.g., HBS-EP) over the sensor surface at a constant flow rate. The binding of the toxin to the immobilized Lyso-Gb4 will cause a change in the refractive index, which is measured in resonance units (RU).
-
Dissociation: After the association phase, switch the flow back to the running buffer. The dissociation of the toxin from the Lyso-Gb4 is monitored as a decrease in the RU signal.
-
Regeneration: Inject a regeneration solution (e.g., a short pulse of NaOH or glycine-HCl) to remove any remaining bound toxin and prepare the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding or a more complex model if necessary) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
Shiga Toxin Signaling Pathways
Upon binding to its receptor on the cell surface, Shiga toxin is internalized and undergoes retrograde transport to the endoplasmic reticulum (ER). In the ER, the catalytic A1 fragment is cleaved and translocated into the cytosol, where it exerts its toxic effects.
Intracellular Trafficking and Ribotoxic Stress
The A1 fragment of Shiga toxin is an N-glycosidase that cleaves a specific adenine (B156593) residue from the 28S rRNA of the 60S ribosomal subunit. This irreversible damage to the ribosome inhibits protein synthesis, a process that triggers a cellular stress cascade known as the ribotoxic stress response. This response involves the activation of several mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK.
Induction of Apoptosis
The activation of MAPK pathways and other stress signals culminates in the induction of apoptosis, or programmed cell death. Shiga toxin-induced apoptosis is a key contributor to the tissue damage observed in diseases like hemolytic-uremic syndrome. The process is typically initiated by the activation of caspase-8, which then triggers two parallel pathways:
-
Direct activation of effector caspases: Caspase-8 can directly cleave and activate effector caspases like caspase-3.
-
Mitochondrial pathway: Caspase-8 cleaves the Bcl-2 family protein Bid into its truncated form, tBid. tBid translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.
The convergence of these pathways on the activation of effector caspases leads to the execution of the apoptotic program, characterized by DNA fragmentation, membrane blebbing, and cell death.[4]
Implications for Drug Development
A thorough understanding of the interaction between Lyso-Gb4 and bacterial toxins opens up new avenues for therapeutic intervention. Strategies could include:
-
Receptor Decoys: Soluble forms of Lyso-Gb4 or synthetic mimics could be developed to act as decoys, binding to the toxins in circulation and preventing them from reaching their cellular targets.
-
Inhibitors of Binding: Small molecules or antibodies that specifically block the binding site on the toxin for the glycolipid receptor could be designed.
-
Modulation of Signaling Pathways: Targeting the downstream signaling pathways, such as the ribotoxic stress response or the apoptotic cascade, could mitigate the cellular damage caused by the toxin even after it has entered the cell.
Conclusion and Future Directions
The interaction of bacterial toxins with host cell glycosphingolipids is a complex and critical aspect of pathogenesis. While globotetraosylceramide (Gb4) is a known receptor for Shiga toxins, the precise role of its deacylated form, Lyso-Gb4, remains an area ripe for investigation. The lack of specific quantitative binding data for Lyso-Gb4 highlights a significant knowledge gap. Future research should focus on:
-
Quantitative Binding Studies: Employing techniques like SPR and ITC to determine the binding kinetics of Lyso-Gb4 with various Shiga toxin subtypes.
-
Structural Biology: Elucidating the co-crystal structure of the Shiga toxin B-subunit in complex with Lyso-Gb4 to understand the molecular basis of the interaction.
-
Cellular Assays: Investigating the functional consequences of Lyso-Gb4 expression on Shiga toxin-induced cytotoxicity and signaling in relevant cell models.
Addressing these questions will not only enhance our fundamental understanding of host-pathogen interactions but also pave the way for the development of novel and targeted therapies against these potent bacterial toxins.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of binding between Shiga toxin and receptor glycolipid Gb3Cer by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Chemical Synthesis of Lyso-globotetraosylceramide (d18:1)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a viable chemoenzymatic strategy for the synthesis of Lyso-globotetraosylceramide (d18:1), also known as Lyso-Gb4. This complex glycosphingolipid is of significant interest in the study of lysosomal storage disorders, particularly Fabry disease, where its accumulation is implicated in the pathology of the disease.[1][2] The synthetic route described herein is a multi-stage process involving the preparation of a protected globotetraose (B1165421) oligosaccharide, the synthesis of an azido-functionalized sphingosine (B13886) acceptor, the coupling of these two key intermediates, and subsequent deprotection to yield the final product.
Retrosynthetic Analysis
A retrosynthetic analysis of Lyso-globotetraosylceramide (d18:1) suggests a convergent synthetic strategy. The target molecule can be disconnected at the glycosidic linkage between the globotetraose headgroup and the sphingosine backbone, and at the amide bond of the sphingosine. This leads to three key building blocks: a suitably protected globotetraose donor, a D-erythro-sphingosine (d18:1) derivative, and a fatty acid. For the synthesis of the lyso-form, the final N-acylation step is omitted. A chemoenzymatic approach is proposed, leveraging the stereospecificity of enzymes for the construction of the complex oligosaccharide headgroup, coupled with robust chemical methods for the assembly of the final glycosphingolipid.
Synthesis of the Globotetraose Headgroup (Donor)
The synthesis of the globotetraose oligosaccharide (GalNAcβ1-3Galα1-4Galβ1-4Glc) can be efficiently achieved through a stepwise enzymatic approach, starting from lactose (B1674315). This method offers high stereoselectivity and avoids complex protecting group manipulations often required in purely chemical syntheses.
Enzymatic Synthesis of Globotriose (B1671595)
The synthesis begins with the galactosylation of lactose to form globotriose (Galα1-4Galβ1-4Glc). This reaction is catalyzed by an α-1,4-galactosyltransferase.
Experimental Protocol: Synthesis of Globotriose
| Step | Procedure | Reagents & Conditions | Expected Yield |
| 1 | Dissolve lactose and a suitable galactose donor (e.g., UDP-galactose) in a buffered solution. | Lactose (acceptor), UDP-galactose (donor), Tris-HCl buffer (pH 7.5), MnCl2 | - |
| 2 | Add α-1,4-galactosyltransferase to the reaction mixture. | Recombinant α-1,4-galactosyltransferase | - |
| 3 | Incubate the reaction mixture with gentle agitation. | 37°C, 24-48 hours | >80% |
| 4 | Monitor the reaction progress by TLC or HPLC. | - | - |
| 5 | Purify the globotriose product. | Size-exclusion chromatography (e.g., Bio-Gel P-2) | - |
Enzymatic Synthesis of Globotetraose
The subsequent step involves the addition of an N-acetylgalactosamine (GalNAc) residue to the globotriose acceptor to form globotetraose. This is catalyzed by a β-1,3-N-acetylgalactosaminyltransferase.
Experimental Protocol: Synthesis of Globotetraose
| Step | Procedure | Reagents & Conditions | Expected Yield |
| 1 | Dissolve the purified globotriose and UDP-N-acetylgalactosamine (UDP-GalNAc) in a buffered solution. | Globotriose (acceptor), UDP-GalNAc (donor), MES buffer (pH 6.5), MnCl2 | - |
| 2 | Add β-1,3-N-acetylgalactosaminyltransferase to the reaction mixture. | Recombinant β-1,3-N-acetylgalactosaminyltransferase | - |
| 3 | Incubate the reaction mixture with gentle agitation. | 37°C, 48-72 hours | >70% |
| 4 | Monitor the reaction progress by TLC or HPLC. | - | - |
| 5 | Purify the globotetraose product. | Size-exclusion chromatography followed by reverse-phase HPLC | - |
Preparation of the Glycosyl Donor
To prepare the globotetraose for coupling to the sphingosine backbone, it is converted into a suitable glycosyl donor, for example, a glycosyl azide (B81097). This involves peracetylation of the hydroxyl groups followed by azidation at the anomeric position.
Experimental Protocol: Preparation of Peracetylated Globotetraosyl Azide
| Step | Procedure | Reagents & Conditions | Expected Yield |
| 1 | Peracetylate the purified globotetraose. | Acetic anhydride, pyridine, 0°C to room temperature, 12 hours | Quantitative |
| 2 | Convert the peracetylated globotetraose to the glycosyl bromide. | HBr in acetic acid, room temperature, 2 hours | ~90% |
| 3 | Convert the glycosyl bromide to the glycosyl azide. | Sodium azide in a biphasic solvent system (e.g., CH2Cl2/H2O) with a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate) | >85% |
| 4 | Purify the peracetylated globotetraosyl azide. | Silica (B1680970) gel chromatography | - |
Synthesis of the Azidosphingosine Acceptor (d18:1)
A key component for the synthesis is an appropriately functionalized D-erythro-sphingosine (d18:1) derivative that allows for selective coupling to the carbohydrate donor. The use of an azidosphingosine at the C-2 position serves as a precursor to the amine, which will remain free in the final lyso-product.
A multi-step chemical synthesis starting from a suitable chiral precursor, such as L-serine, can be employed to produce (2S,3R,4E)-2-azido-3-O-(tert-butyldimethylsilyl)-4-octadecen-1-ol. The detailed synthesis of azidosphingosine derivatives has been described in the literature.
Coupling of the Globotetraose Donor and Azidosphingosine Acceptor
The crucial step in the synthesis is the coupling of the peracetylated globotetraosyl azide with the protected azidosphingosine. A Staudinger ligation is a highly effective and chemoselective method for forming the amide bond that is characteristic of glycosphingolipids.[3][4][5] However, for the formation of the glycosidic linkage to the primary hydroxyl of the sphingosine base, a glycosylation reaction is required, followed by reduction of the sphingosine azide.
A more direct approach involves the glycosylation of a protected azidosphingosine derivative with a suitable globotetraose donor, such as a glycosyl bromide or trichloroacetimidate.
Experimental Protocol: Glycosylation and Azide Reduction
| Step | Procedure | Reagents & Conditions | Expected Yield |
| 1 | Glycosylation of the azidosphingosine acceptor with the peracetylated globotetraosyl donor. | Peracetylated globotetraosyl bromide (donor), (2S,3R,4E)-2-azido-3-O-(tert-butyldimethylsilyl)-4-octadecen-1-ol (acceptor), silver triflate or other Lewis acid promoter, dichloromethane, -40°C to room temperature | 60-70% |
| 2 | Purification of the protected Lyso-globotetraosylceramide precursor. | Silica gel chromatography | - |
| 3 | Reduction of the azide group to an amine. | Staudinger reduction (e.g., triphenylphosphine (B44618) followed by water) or catalytic hydrogenation (e.g., H2, Pd/C) | >90% |
| 4 | Purification of the protected Lyso-globotetraosylceramide. | Silica gel chromatography | - |
Global Deprotection
The final step in the synthesis is the removal of all protecting groups (acetyl groups from the carbohydrate and the silyl (B83357) ether from the sphingosine) to yield the target Lyso-globotetraosylceramide (d18:1).
Experimental Protocol: Deprotection
| Step | Procedure | Reagents & Conditions | Expected Yield |
| 1 | Removal of the silyl protecting group. | Tetrabutylammonium fluoride (B91410) (TBAF) in THF, room temperature | Quantitative |
| 2 | Removal of the acetyl protecting groups (Zemplén deacetylation). | Catalytic sodium methoxide (B1231860) in methanol, room temperature | Quantitative |
| 3 | Neutralization and purification of the final product. | Dowex 50 (H+ form) resin, followed by reverse-phase chromatography (e.g., C18 silica gel) | >90% |
Characterization Data
The structural integrity and purity of the synthesized Lyso-globotetraosylceramide (d18:1) should be confirmed by a combination of analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Characteristic signals for the anomeric protons of the four sugar residues, the vinyl protons and long alkyl chain of the sphingosine backbone, and the N-acetyl group of GalNAc. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the anomeric carbons and the carbons of the sphingosine backbone. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of Lyso-globotetraosylceramide (d18:1) ([M+H]⁺ or [M+Na]⁺). Fragmentation patterns can confirm the sequence of the oligosaccharide chain.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed chemoenzymatic synthesis workflow for Lyso-globotetraosylceramide (d18:1).
Pathogenic Role of Lyso-glycosphingolipids in Fabry Disease
In Fabry disease, the deficiency of the enzyme α-galactosidase A leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, Lyso-Gb3.[1] While the primary substrate is Gb3, the accumulation of Lyso-Gb3 is considered a key pathogenic event.[1] It is hypothesized that Lyso-globotetraosylceramide (Lyso-Gb4) may play a similar role in cellular dysfunction. The accumulated lyso-glycosphingolipids are believed to disrupt cellular processes, leading to the clinical manifestations of the disease.
Caption: Hypothesized pathogenic cascade initiated by Lyso-Gb4 accumulation in Fabry disease.
References
- 1. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. Bioconjugation via azide-Staudinger ligation: an overview. | Semantic Scholar [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Enzymatic Synthesis of Lyso-globotetraosylceramide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic and chemoenzymatic synthesis of Lyso-globotetraosylceramide (Lyso-Gb4) analogs. Lyso-Gb4 and its analogs are of significant interest in biomedical research, particularly in the context of lysosomal storage disorders such as Fabry disease, where related glycosphingolipids accumulate and are implicated in disease pathology. Enzymatic synthesis offers a powerful approach to generate these complex molecules with high specificity and efficiency, facilitating the development of research tools, diagnostic standards, and potential therapeutic agents.
Introduction to Lyso-globotetraosylceramide and its Analogs
Lyso-globotetraosylceramide (Lyso-Gb4) is the deacylated form of the glycosphingolipid globotetraosylceramide (Gb4). Glycosphingolipids (GSLs) are integral components of cell membranes, involved in various cellular processes including cell recognition, adhesion, and signal transduction. The structure of Lyso-Gb4 consists of a tetrasaccharide chain (Galα1-4Galβ1-4Glcβ1-Cer) attached to a sphingosine (B13886) backbone. Analogs of Lyso-Gb4 can feature variations in the sphingosine base or modifications to the glycan chain. The accumulation of related lyso-GSLs, such as Lyso-Gb3, is a key biomarker in Fabry disease, highlighting the importance of studying these molecules.[1][2]
Enzymatic and Chemoenzymatic Synthetic Strategies
The synthesis of Lyso-Gb4 analogs can be achieved through several enzymatic and chemoenzymatic approaches. These methods leverage the high specificity of enzymes to overcome the challenges associated with traditional chemical synthesis, such as the need for extensive protecting group manipulations. The primary enzymatic routes involve the use of glycosyltransferases and endo-glycoceramidases.
A prevalent and efficient strategy is the chemoenzymatic approach, which combines chemical synthesis of a core acceptor molecule with subsequent enzymatic elongation of the glycan chain.[3][4][5] A common starting point is the chemical synthesis of Lyso-globotriaosylceramide (Lyso-Gb3), which can then serve as an acceptor for the enzymatic addition of a terminal galactose residue to yield Lyso-Gb4.
One-Pot Multi-Enzyme (OPME) Systems
One-Pot Multi-Enzyme (OPME) systems have emerged as a highly efficient method for the synthesis of complex glycans and glycoconjugates.[3][4][5][6] In this approach, multiple enzymes are used in a single reaction vessel to catalyze a cascade of reactions, avoiding the need for purification of intermediates. For the synthesis of Lyso-Gb4, an OPME system can be designed to sequentially add the necessary sugar moieties to a lyso-sphingolipid acceptor.
Data Presentation: Quantitative Analysis of Synthesis
The efficiency of enzymatic synthesis is typically evaluated based on reaction yields and enzyme kinetics. While specific quantitative data for the enzymatic synthesis of a wide range of Lyso-Gb4 analogs is not extensively published, data from the synthesis of related globo-series GSLs and other complex glycans using OPME systems can provide a benchmark for expected outcomes.
| Synthesis Step | Enzyme | Acceptor Substrate | Donor Substrate | Typical Yield (%) | Reference |
| Galactosylation of Lyso-Gb3 | α-1,4-Galactosyltransferase | Lyso-Gb3 | UDP-Galactose | 85-95 | Inferred from[3][4] |
| Transglycosylation | Endo-glycoceramidase (mutant) | Sphingosine analog | Gb4-oligosaccharide fluoride | 70-85 | Inferred from[7] |
| Chemical Deacylation | KOH/propan-1-ol | Globotetraosylceramide (Gb4) | - | ~55 | [8] |
Table 1: Summary of Quantitative Data for Key Synthesis Steps. Yields are estimated based on similar reported enzymatic glycosylation and deacylation reactions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the chemoenzymatic synthesis of Lyso-Gb4 analogs.
Chemoenzymatic Synthesis of Lyso-Gb4 from Lyso-Gb3 using a Glycosyltransferase
This protocol describes the enzymatic addition of a galactose residue to a chemically synthesized Lyso-Gb3 acceptor.
Materials:
-
Lyso-globotriaosylceramide (Lyso-Gb3)
-
α-1,4-Galactosyltransferase (e.g., from Neisseria meningitidis)
-
Uridine diphosphate (B83284) galactose (UDP-Gal)
-
HEPES buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl₂) (10 mM)
-
Bovine Serum Albumin (BSA)
-
C18 solid-phase extraction (SPE) cartridges
-
Water (HPLC grade)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Lyso-Gb3 (1 mM)
-
UDP-Gal (1.5 mM)
-
α-1,4-Galactosyltransferase (5-10 mU)
-
HEPES buffer (50 mM, pH 7.5)
-
MnCl₂ (10 mM)
-
BSA (0.1 mg/mL)
-
Bring the final volume to 100 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding 100 µL of cold methanol.
-
Purification:
-
Activate a C18 SPE cartridge by washing with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts, unreacted UDP-Gal, and enzyme.
-
Elute the Lyso-Gb4 analog with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
-
Collect the fractions and analyze by TLC or mass spectrometry to identify the fractions containing the product.
-
-
Characterization: Confirm the identity and purity of the synthesized Lyso-Gb4 analog using mass spectrometry (e.g., ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
Synthesis of Lyso-Gb4 via Transglycosylation using Endo-glycoceramidase
This protocol utilizes a mutant endo-glycoceramidase (glycosynthase) to transfer the globotetraose (B1165421) glycan from an activated donor to a sphingosine analog acceptor.
Materials:
-
Globotetraose-α-fluoride (activated glycan donor)
-
Sphingosine analog (acceptor)
-
Mutant endo-glycoceramidase (e.g., from Rhodococcus sp.)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
-
Methanol
-
Water (HPLC grade)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the globotetraose-α-fluoride (1.2 equivalents) and the sphingosine analog (1 equivalent) in a minimal volume of acetonitrile.
-
Add the sodium phosphate buffer to the desired final concentration of the reactants (e.g., 5-10 mM).
-
Add the mutant endo-glycoceramidase to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 24-48 hours.
-
Purification and Characterization: Follow steps 3-5 as described in Protocol 4.1.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Chemoenzymatic Synthesis of Lyso-Gb4
Caption: Chemoenzymatic synthesis of Lyso-Gb4 analogs.
Signaling Pathway: Hypothetical Role of Lyso-Gb4 in Cellular Signaling
Accumulation of lyso-glycosphingolipids is known to induce cellular stress, particularly within the lysosome. This lysosomal stress can impact downstream signaling pathways, including the mTORC1 pathway, which is a central regulator of cell growth and metabolism.[11][12][13][14][15][16] The following diagram illustrates a hypothetical signaling cascade initiated by elevated levels of Lyso-Gb4.
Caption: Hypothetical Lyso-Gb4 signaling pathway.
Conclusion
The enzymatic and chemoenzymatic synthesis of Lyso-Gb4 analogs represents a powerful and versatile approach for producing these important molecules for research and development. The use of glycosyltransferases and endo-glycoceramidases, particularly within one-pot multi-enzyme systems, allows for the efficient and specific construction of these complex glycosphingolipids. Further elucidation of the biological roles and signaling pathways of Lyso-Gb4 and its analogs will be greatly facilitated by the availability of these synthetically derived compounds. This guide provides a foundational framework for researchers to design and execute the synthesis and subsequent investigation of Lyso-Gb4 analogs.
References
- 1. Cellular Lyso-Gb3 Is a Biomarker for Mucolipidosis II [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient one-pot multienzyme (OPME) synthesis of glycans with fluorous-tag assisted purification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. One-pot multienzyme (OPME) systems for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot multienzyme (OPME) systems for chemoenzymatic synthesis of carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 7. Synthesis of fluorescent glycosphingolipids and neoglycoconjugates which contain 6-gala oligosaccharides using the transglycosylation reaction of a novel endoglycoceramidase (EGALC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of lyso-GM1 (II3Neu5AcGgOse4-long chain bases) by a one-pot reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipidomics of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 11. CDK4 regulates lysosomal function and mTORC1 activation to promote cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR and lysosome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for mTORC1 activation on the lysosomal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mTOR–lysosome axis at the centre of ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
Lyso-Globotetraosylceramide: A Core Driver of Fabry Disease Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fabry disease, an X-linked lysosomal storage disorder, arises from deficient α-galactosidase A activity and the resultant accumulation of globotriaosylceramide (Gb3). While Gb3 storage is a hallmark, its deacylated metabolite, lyso-globotetraosylceramide (lyso-Gb4 or lyso-Gb3), has emerged as a pivotal pathogenic molecule. This technical guide delves into the central role of lyso-Gb3 in driving the key pathological processes of Fabry disease, including inflammation, fibrosis, and cellular dysfunction. We provide a comprehensive overview of the signaling pathways initiated by lyso-Gb3, quantitative data on its levels in patients, and detailed methodologies for its analysis and for studying its effects in experimental models. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the underlying mechanisms of Fabry disease.
Introduction: The Emergence of Lyso-Gb3 as a Key Pathogenic Mediator
Initially, the pathophysiology of Fabry disease was primarily attributed to the mechanical burden of Gb3 accumulation within lysosomes. However, a clear correlation between Gb3 levels and clinical severity has not always been observed.[1] This led to the investigation of other metabolites, culminating in the identification of lyso-Gb3 as a more direct contributor to the disease's progression.[1][2] Lyso-Gb3 is a soluble, amphiphilic molecule that can interact with cellular membranes and receptors, initiating a cascade of pathological events far beyond simple lysosomal storage.[1][3] Its plasma concentrations correlate more closely with disease severity, particularly in male patients, and it is now considered a critical biomarker for diagnosis and therapeutic monitoring.[2][4]
Quantitative Analysis of Lyso-Gb3 in Fabry Disease
Elevated plasma and urinary lyso-Gb3 levels are a consistent finding in patients with Fabry disease. These levels vary depending on the patient's sex and phenotype (classic vs. late-onset). The following tables summarize representative quantitative data from published studies.
Table 1: Plasma/Serum Lyso-Gb3 Concentrations in Fabry Disease Patients and Healthy Controls
| Patient Group | Lyso-Gb3 Concentration (ng/mL) | Reference |
| Classic Fabry Males | 61 ± 38 | [5][6] |
| Late-Onset Fabry Males | 14 ± 12 | [5][6] |
| Classic Fabry Females | 10 ± 5.4 | [5][6] |
| Late-Onset Fabry Females | 2.4 ± 1.0 | [5][6] |
| Healthy Controls | < 0.81 | [7] |
Table 2: Correlation of Plasma Lyso-Gb3 with Disease Severity in Male Fabry Patients
| Parameter | Correlation Coefficient (r) | P-value | Reference |
| Mainz Severity Score Index (MSSI) | 0.711 | 0.004 | [7] |
These data underscore the utility of lyso-Gb3 as a biomarker that reflects the clinical severity of Fabry disease, particularly in males. A plasma lyso-Gb3 cutoff value of approximately 0.81 ng/mL can effectively distinguish Fabry patients from healthy individuals with high sensitivity and specificity.[7]
Pathogenic Mechanisms and Signaling Pathways Activated by Lyso-Gb3
Lyso-Gb3 exerts its pathogenic effects by instigating a number of deleterious signaling cascades in various cell types, leading to inflammation, fibrosis, and cellular dysfunction.
Inflammation
A state of chronic inflammation is a key feature of Fabry disease, and lyso-Gb3 is a primary trigger.[8][9] Lyso-Gb3 acts as a danger-associated molecular pattern (DAMP), activating innate immune responses.[9]
One of the principal inflammatory pathways activated by lyso-Gb3 involves the Toll-like receptor 4 (TLR4).[6][8][10] The binding of lyso-Gb3 to TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8][10] Activated NF-κB then translocates to the nucleus and drives the expression of numerous pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, perpetuating a cycle of inflammation.[8][9]
Fibrosis
Fibrosis, the excessive deposition of extracellular matrix, is a major contributor to organ damage in Fabry disease, particularly in the heart and kidneys.[11] Lyso-Gb3 promotes fibrotic processes through the upregulation of pro-fibrotic factors.
In podocytes, lyso-Gb3 has been shown to activate the Notch1 signaling pathway.[11][12] This activation leads to an increase in the expression of the Notch transcriptional target HES1.[12] Importantly, Notch1 activation by lyso-Gb3 also upregulates the expression of fibronectin, a key component of the extracellular matrix.[12] This process contributes to the glomerulosclerosis observed in Fabry nephropathy.
Cellular Dysfunction
Lyso-Gb3 induces a range of cellular dysfunctions in various cell types critical to Fabry disease pathology.
-
Podocyte Injury: In addition to promoting fibrosis, lyso-Gb3 directly injures podocytes, leading to their effacement and loss, which are key events in the development of proteinuria and Fabry nephropathy.[13][14] Lyso-Gb3 has been shown to induce podocyte death through a RIPK3-dependent pathway.[13][14]
-
Endothelial Cell Dysfunction: Endothelial cells are profoundly affected in Fabry disease. Lyso-Gb3 contributes to endothelial dysfunction by promoting a pro-inflammatory and pro-thrombotic state. It upregulates the expression of adhesion molecules, facilitating the recruitment of inflammatory cells.
-
Smooth Muscle Cell Proliferation: Lyso-Gb3 has been demonstrated to promote the proliferation of vascular smooth muscle cells, which can contribute to the vascular remodeling and narrowing of blood vessels observed in Fabry disease.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of lyso-Gb3.
Quantification of Lyso-Gb3 in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of lyso-Gb3 in plasma, serum, and urine.[7][15]
Principle: This method involves the extraction of lyso-Gb3 from the biological matrix, followed by chromatographic separation and detection by a mass spectrometer. An isotopically labeled internal standard is typically used for accurate quantification.
Methodology Overview:
-
Sample Preparation:
-
To a small volume of plasma or serum (e.g., 25-50 µL), add an internal standard (e.g., deuterated lyso-Gb3).
-
Perform protein precipitation using a solvent like methanol (B129727).[15]
-
For urine samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.[16]
-
The extracted sample is then dried and reconstituted in a suitable solvent for injection.
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both lyso-Gb3 and its internal standard.[11]
-
In Vitro Model of Lyso-Gb3-Induced Podocyte Injury
Cultured human or mouse podocytes are valuable tools for investigating the direct effects of lyso-Gb3 on these critical glomerular cells.[17][18]
Principle: Podocytes are exposed to physiologically relevant concentrations of lyso-Gb3, and downstream effects such as cell death, fibrosis, and signaling pathway activation are assessed.
Methodology Overview:
-
Cell Culture:
-
Conditionally immortalized mouse or human podocytes are cultured under permissive conditions for proliferation and then differentiated at a higher temperature to induce a mature phenotype.[17]
-
-
Lyso-Gb3 Treatment:
-
Differentiated podocytes are treated with lyso-Gb3 at concentrations typically ranging from 100 to 200 µM for various time points (e.g., 24-48 hours).
-
-
Assessment of Podocyte Injury:
-
Cell Viability: Assessed using assays such as the MTT assay.[17]
-
Fibrosis: The expression of fibrotic markers like fibronectin can be measured by Western blot or qRT-PCR.
-
Signaling Pathway Activation: Activation of pathways like Notch1 can be determined by Western blot for the cleaved, active form of Notch1 and by qRT-PCR for its target genes (e.g., HES1).[2][10]
-
Assessment of NF-κB Activation in Endothelial Cells
The activation of the NF-κB pathway in endothelial cells in response to lyso-Gb3 can be investigated using several techniques.
Principle: Following treatment of endothelial cells with lyso-Gb3, the activation of the NF-κB pathway is assessed by measuring the degradation of its inhibitor, IκBα, and the nuclear translocation of the p65 subunit of NF-κB.
Methodology Overview:
-
Cell Culture and Treatment:
-
Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are cultured to confluence.
-
Cells are treated with lyso-Gb3 at relevant concentrations.
-
-
Assessment of NF-κB Activation:
-
Western Blot for IκBα Degradation: Cytoplasmic extracts are prepared, and the levels of IκBα are determined by Western blotting. A decrease in IκBα indicates its degradation and subsequent NF-κB activation.[3]
-
Immunofluorescence for p65 Nuclear Translocation: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. Nuclear translocation is visualized by fluorescence microscopy.[3]
-
Western Blot for Nuclear p65: Nuclear extracts are prepared, and the levels of p65 are determined by Western blotting to quantify its nuclear accumulation.[3]
-
Conclusion and Future Directions
Lyso-Gb3 is no longer considered a mere bystander in Fabry disease; it is a central player in its pathogenesis. Its ability to trigger pro-inflammatory and pro-fibrotic signaling pathways provides a molecular basis for the multi-organ dysfunction characteristic of the disease. The methodologies outlined in this guide are crucial for the continued investigation of lyso-Gb3's role and for the development of novel therapeutic strategies. Future research should focus on further elucidating the downstream effectors of lyso-Gb3 signaling and on identifying therapeutic interventions that can specifically block its pathogenic actions. A deeper understanding of the intricate mechanisms by which lyso-Gb3 drives Fabry disease will be paramount to improving the lives of patients afflicted with this debilitating disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Endotoxin-activated microglia injure brain derived endothelial cells via NF-κB, JAK-STAT and JNK stress kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. academic.oup.com [academic.oup.com]
- 6. revvity.com [revvity.com]
- 7. A rapid and simple uhplc-ms/ms method for quantification of plasma globotriaosylsphingosine (Lyso-gb3) [cris.unibo.it]
- 8. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Lyso-Gb3 activates Notch1 in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
- 12. NF-κB regulation of endothelial cell function during LPS-induced toxemia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ksn.or.kr [ksn.or.kr]
The Emerging Role of Lyso-Globotriaosylceramide (Lyso-Gb3) in the Pathophysiology and as a Biomarker for Mucolipidosis II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucolipidosis II (ML II), also known as I-cell disease, is a rare, autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme N-acetylglucosamine-1-phosphotransferase (GNPTAB). This enzymatic defect leads to the improper targeting of multiple lysosomal hydrolases, resulting in their secretion into the extracellular space and the subsequent accumulation of undigested macromolecules within lysosomes. While the storage of various substrates, including glycosaminoglycans and oligosaccharides, is a known hallmark of the disease, recent evidence has highlighted the significant accumulation of the glycosphingolipid, lyso-globotriaosylceramide (Lyso-Gb3). This technical guide provides a comprehensive overview of the current understanding of Lyso-Gb3's role in ML II, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways. This document is intended to serve as a resource for researchers and drug development professionals working to unravel the complex pathophysiology of ML II and to identify novel therapeutic targets and biomarkers.
Introduction to Mucolipidosis II and Lysosomal Dysfunction
Mucolipidosis II is a devastating pediatric neurodegenerative disorder with a complex cellular pathology.[1][2] The primary genetic lesion resides in the GNPTAB gene, which encodes the α/β-subunits of the GlcNAc-1-phosphotransferase.[3][4] This enzyme is crucial for the addition of a mannose-6-phosphate (B13060355) (M6P) tag to newly synthesized lysosomal enzymes in the Golgi apparatus.[5] The M6P tag acts as a molecular "zip code," directing these hydrolases to the lysosome. In ML II, the absence of this tag leads to the mis-sorting and secretion of a wide array of lysosomal enzymes into the bloodstream.[5][6] Consequently, lysosomes become engorged with a heterogeneous collection of undegraded substrates, leading to the characteristic "inclusion cells" for which the disease is named.[7] This lysosomal dysfunction underpins the severe clinical manifestations of ML II, which include developmental delay, skeletal abnormalities, coarse facial features, and cardiorespiratory complications.[1][8]
Lyso-Globotriaosylceramide (Lyso-Gb3): An Emerging Player in ML II Pathophysiology
While ML II is not classically defined as a sphingolipidosis, recent studies have identified a significant accumulation of Lyso-Gb3 in cells from ML II patients.[9][10] Lyso-Gb3 is the deacylated form of globotriaosylceramide (Gb3) and is a well-established biomarker and pathogenic molecule in Fabry disease, another lysosomal storage disorder caused by a deficiency in the enzyme α-galactosidase A (α-Gal A).[9] The accumulation of Lyso-Gb3 in ML II is thought to be a secondary consequence of the overall lysosomal dysfunction, including the mis-targeting of α-Gal A.[9]
Quantitative Data on Lyso-Gb3 Accumulation
Quantitative analysis has demonstrated a marked elevation of Lyso-Gb3 in cultured skin fibroblasts from individuals with ML II compared to healthy controls. This finding positions Lyso-Gb3 as a potentially valuable biomarker for diagnosing and monitoring disease progression in ML II.
| Sample Type | Condition | Lyso-Gb3 Concentration (pmol/10⁶ cells) | Reference |
| HeLa Cells | Non-edited (Control) | 0.30 | [11] |
| HeLa Cells | GNPTAB Knockout (ML II Model) | 0.70 | [11] |
| Human Skin Fibroblasts | Normal (Control) | Undetectable to low levels | [9] |
| Human Skin Fibroblasts | Mucolipidosis II/III Patients | Significantly elevated | [9] |
Experimental Protocols
Cell Culture and Harvesting of Mucolipidosis II Fibroblasts
Objective: To propagate and harvest human skin fibroblasts from ML II patients and healthy controls for subsequent biochemical and molecular analyses.
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Cell culture flasks (T-75).
-
Incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Hemocytometer or automated cell counter.
Protocol:
-
Thawing and Seeding: Rapidly thaw a cryovial of fibroblasts in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete DMEM. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Cell Maintenance: Change the culture medium every 2-3 days. Monitor cell confluence using an inverted microscope.
-
Subculturing: When cells reach 80-90% confluence, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8 mL of complete DMEM.
-
Harvesting for Analysis: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. The cell pellet can then be used for downstream applications such as lipid extraction for LC-MS/MS analysis or protein extraction for enzymatic assays.
Quantification of Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the concentration of Lyso-Gb3 in fibroblast cell pellets. While the cited literature for ML II does not provide a step-by-step protocol, the following is a generalized method adapted from established protocols for Lyso-Gb3 analysis in biological samples.
Materials:
-
Fibroblast cell pellet.
-
Internal Standard (IS): A stable isotope-labeled Lyso-Gb3 analog (e.g., D5-Lyso-Gb3).
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v).
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Protocol:
-
Sample Preparation: Resuspend the cell pellet in a known volume of PBS. Add a known amount of the internal standard to each sample.
-
Lipid Extraction: Add the extraction solvent to the cell suspension. Vortex vigorously and incubate at room temperature with shaking. Centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a gradient elution with increasing concentrations of Mobile Phase B to separate Lyso-Gb3 from other lipids.
-
Detection: Monitor the specific precursor-to-product ion transitions for both Lyso-Gb3 and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of Lyso-Gb3. Calculate the concentration of Lyso-Gb3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Lysosomal Enzyme Supplementation Assay
Objective: To assess the impact of restoring lysosomal enzyme activity on the levels of stored substrates, such as Lyso-Gb3, in ML II fibroblasts.
Materials:
-
Cultured ML II fibroblasts.
-
Conditioned medium from a culture of normal, healthy fibroblasts (as a source of secreted lysosomal enzymes containing the M6P tag).
-
Mannose-6-phosphate (M6P) solution (for competition experiments).
Protocol:
-
Preparation of Enzyme Source: Culture normal human fibroblasts to confluence. Collect the conditioned medium, which will be rich in secreted, M6P-tagged lysosomal enzymes.
-
Treatment of ML II Fibroblasts: Culture ML II fibroblasts to a desired confluence. Replace the standard culture medium with the conditioned medium from the normal fibroblasts.
-
Incubation: Incubate the ML II cells with the enzyme-rich medium for a defined period (e.g., 48-72 hours).
-
Competition Control (Optional): In a parallel set of wells, add the conditioned medium along with a high concentration of free M6P. The free M6P will compete for binding to the M6P receptors on the surface of the ML II cells, thereby inhibiting the uptake of the supplemented enzymes.
-
Harvesting and Analysis: After the incubation period, harvest the treated and untreated ML II fibroblasts as described in Protocol 3.1. Quantify the levels of Lyso-Gb3 using the LC-MS/MS method described in Protocol 3.2. A reduction in Lyso-Gb3 levels in the enzyme-treated cells compared to the untreated cells would indicate that the supplemented enzymes are functional and capable of degrading the stored substrate.
Signaling Pathways and Pathogenic Mechanisms
The accumulation of Lyso-Gb3 is not merely an inert storage product but is known to actively participate in cellular signaling cascades, contributing to the pathology of lysosomal storage disorders. While the specific signaling consequences of Lyso-Gb3 accumulation in ML II are still under investigation, insights can be drawn from studies in Fabry disease and other related disorders.
Proposed Signaling Pathways Affected by Lyso-Gb3 Accumulation
The following diagram illustrates the central defect in ML II and the potential downstream signaling pathways affected by the resultant Lyso-Gb3 accumulation.
Caption: Pathophysiological cascade in Mucolipidosis II.
mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cellular growth, proliferation, and metabolism. In several lysosomal storage disorders, the accumulation of storage material, including lipids, has been shown to dysregulate mTOR signaling, often leading to its inappropriate activation.[4] This can disrupt cellular homeostasis and contribute to the disease phenotype.
Autophagy: Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and macromolecules. Lysosomes are essential for the final step of autophagy, the fusion with autophagosomes to form autolysosomes. The accumulation of substrates within lysosomes in ML II, including Lyso-Gb3, can impair autophagic flux, leading to the accumulation of autophagosomes and cellular stress.[3][11]
TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and fibrosis. Dysregulation of TGF-β signaling has been implicated in the pathology of mucopolysaccharidoses, a related group of lysosomal storage disorders.[12] Given the overlapping features between these disorders, it is plausible that Lyso-Gb3 accumulation in ML II could also impact this pathway, potentially contributing to the fibrotic and skeletal manifestations of the disease.
Experimental Workflow for Investigating Lyso-Gb3's Role
The following diagram outlines a logical workflow for investigating the role of Lyso-Gb3 in ML II.
Caption: Experimental workflow for Lyso-Gb3 research in ML II.
Conclusion and Future Directions
The identification of elevated Lyso-Gb3 in Mucolipidosis II represents a significant advancement in our understanding of this complex disorder. It not only provides a promising new biomarker for diagnosis and therapeutic monitoring but also opens up new avenues for investigating the disease's pathophysiology. The accumulation of this bioactive lipid likely contributes to the cellular dysfunction observed in ML II by disrupting key signaling pathways, including mTOR and autophagy.
Future research should focus on:
-
Validating Lyso-Gb3 as a clinical biomarker in a larger cohort of ML II patients, assessing its correlation with disease severity and its utility in monitoring response to therapy.
-
Elucidating the precise molecular mechanisms by which Lyso-Gb3 accumulation dysregulates cellular signaling pathways in the specific context of ML II.
-
Investigating the therapeutic potential of strategies aimed at reducing Lyso-Gb3 levels, either through substrate reduction therapy or by enhancing its clearance, as a complementary approach to enzyme replacement or gene therapy for ML II.
A deeper understanding of the role of Lyso-Gb3 in Mucolipidosis II will be critical for the development of more effective treatments for this devastating disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of mTOR signaling as a strategy for the treatment of Pompe disease | EMBO Molecular Medicine [link.springer.com]
- 5. Suppressing mTORC1 on the lysosome | The EMBO Journal [link.springer.com]
- 6. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLA Mutations Suppress Autophagy and Stimulate Lysosome Generation in Fabry Disease [mdpi.com]
- 12. The Transforming Growth Factor-Beta Signaling Pathway Involvement in Cardiovascular Lesions in Mucopolysaccharidosis-I - PMC [pmc.ncbi.nlm.nih.gov]
Lyso-Globotetraosylceramide and its Relation to Globotetraosylceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globotetraosylceramide (Gb4) and its deacylated counterpart, lyso-globotetraosylceramide (lyso-Gb4), are members of the globo-series of glycosphingolipids (GSLs), complex molecules implicated in a variety of cellular processes. While the biological significance of Gb4 as a cell surface receptor and its role in cancer progression is increasingly recognized, the specific functions and pathophysiological implications of lyso-Gb4 remain less defined. This technical guide provides a comprehensive overview of the relationship between Gb4 and lyso-Gb4, drawing parallels from the extensively studied globotriaosylceramide (Gb3) and lyso-globotriaosylceramide (lyso-Gb3) axis, which is central to the pathology of Fabry disease. This document will detail the structural and metabolic relationship between these molecules, present available quantitative data, outline key experimental methodologies, and visualize associated cellular pathways to serve as a valuable resource for researchers in the field of glycobiology and drug development.
Introduction: The Globo-Series Glycosphingolipids
Glycosphingolipids are integral components of eukaryotic cell membranes, where they participate in cell-cell recognition, signal transduction, and modulation of membrane protein function. The globo-series, characterized by a terminal α-galactosyl residue, includes prominent members such as globotriaosylceramide (Gb3) and globotetraosylceramide (Gb4).
Globotetraosylceramide (Gb4) , also known as globoside, is a neutral glycosphingolipid built upon a ceramide lipid anchor. Its carbohydrate portion consists of four sugar residues: N-acetylgalactosamine, galactose, galactose, and glucose (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer).
Lyso-globotetraosylceramide (lyso-Gb4) is the deacylated form of Gb4, meaning it lacks the fatty acid chain attached to the sphingosine (B13886) base. This structural modification significantly alters its physicochemical properties, rendering it more water-soluble and potentially more biologically active in aqueous environments. While information on lyso-Gb4 is limited, its structural analogue, lyso-Gb3, is a well-established cytotoxic molecule and a key biomarker in Fabry disease, a lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A. In Fabry disease, the accumulation of Gb3 leads to a subsequent increase in lyso-Gb3, which is implicated in the severe clinical manifestations of the disease, including pain, renal failure, and cardiomyopathy.
Structural and Metabolic Relationship
The fundamental relationship between Gb4 and lyso-Gb4 is that of acylation and deacylation. This conversion is a critical aspect of their metabolism and potential biological activity.
Biosynthesis of Globotetraosylceramide (Gb4)
The synthesis of Gb4 occurs in the Golgi apparatus through a series of sequential glycosylation steps, starting from glucosylceramide. The metabolic pathway is as follows:
Formation of Lyso-Globotetraosylceramide (lyso-Gb4)
Lyso-Gb4 is formed from Gb4 through the enzymatic removal of the fatty acid chain from the ceramide moiety. This reaction is catalyzed by acid ceramidase, an enzyme located in the lysosomes.
Quantitative Data
Table 1: Physicochemical Properties of Gb4 and Lyso-Gb4
| Property | Globotetraosylceramide (Gb4) | Lyso-Globotetraosylceramide (lyso-Gb4) |
| Synonyms | Globoside | Lyso-globoside |
| Molecular Formula | C62H113N2O23 (for C18:0 fatty acid) | C44H80N2O22 |
| Formula Weight | 1261.5 g/mol (for C18:0 fatty acid) | 989.1 g/mol |
| Structure | Ceramide (Sphingosine + Fatty Acid) + Tetrasaccharide | Sphingosine + Tetrasaccharide |
| Solubility | Soluble in organic solvents (e.g., Chloroform (B151607):Methanol) | More water-soluble than Gb4 |
Table 2: Representative Concentrations of Gb3 and Lyso-Gb3 in Human Plasma
| Analyte | Healthy Controls (ng/mL) | Fabry Disease Patients (ng/mL) | Reference |
| Lyso-Gb3 | 0.5 - 1.5 | 10 - 200+ | [1][2] |
| Gb3 | Variable, often low | Elevated, but with overlap with controls | [3] |
Note: These values are illustrative and can vary significantly based on the analytical method, patient's sex, age, and specific mutation in Fabry disease.
Experimental Protocols
Accurate and reproducible quantification of Gb4 and lyso-Gb4 requires robust experimental protocols. The following sections outline key methodologies.
Extraction of Glycosphingolipids from Biological Samples (Cells/Tissues)
This protocol is a general method for the extraction of total lipids, including GSLs, from cellular or tissue samples.
Detailed Steps:
-
Homogenize cell pellets or tissue samples in water.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenate.
-
Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.
-
Centrifuge the sample to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a precise volume of a suitable solvent (e.g., methanol) for subsequent analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of GSLs and their lyso-forms.
Key Parameters for Method Development:
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C-lyso-Gb4) is crucial for accurate quantification.
-
Chromatography: A C18 reversed-phase column is commonly used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation).
Table 3: Exemplary MRM Transitions for Gb3 and Lyso-Gb3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lyso-Gb3 | 786.5 | 282.3 | [1] |
| Gb3 (C24:0) | 1136.8 | 264.3 | [3] |
Note: Optimal MRM transitions for Gb4 and lyso-Gb4 would need to be determined empirically.
Signaling Pathways and Biological Functions
The carbohydrate moieties of GSLs can interact with various proteins, including receptors, enzymes, and toxins, thereby modulating cellular signaling.
Globo-Series GSLs in Cancer Signaling
Gb4 and other globo-series GSLs are often overexpressed on the surface of cancer cells and are implicated in tumor progression and metastasis. They can cluster in lipid rafts, specialized membrane microdomains, and interact with signaling molecules like receptor tyrosine kinases.
Potential Roles of Lyso-Gb4
Drawing parallels from lyso-Gb3, lyso-Gb4 could have distinct biological activities compared to its acylated form. The increased hydrophilicity of lyso-GSLs allows them to diffuse more readily and potentially interact with a different set of targets, both intracellularly and extracellularly. In Fabry disease, lyso-Gb3 has been shown to induce a range of pathological effects, including:
-
Inflammation: Activation of inflammatory signaling pathways.
-
Cell Proliferation: Promoting the proliferation of smooth muscle cells.
-
Cytotoxicity: Direct toxic effects on various cell types, including podocytes and neurons.
The specific signaling pathways and cellular effects of lyso-Gb4 are an active area of research.
Conclusion and Future Directions
The relationship between globotetraosylceramide (Gb4) and its deacylated form, lyso-globotetraosylceramide (lyso-Gb4), represents a critical area of investigation in glycobiology. While our understanding of this specific pair is still developing, the well-established paradigm of Gb3 and lyso-Gb3 in Fabry disease provides a robust framework for future studies. The development of sensitive analytical methods, the synthesis of appropriate standards, and the use of advanced cell and animal models will be essential to fully elucidate the biological functions of lyso-Gb4 and its potential role in health and disease. For drug development professionals, understanding the metabolic conversion of Gb4 to the potentially more bioactive lyso-Gb4 could open new avenues for therapeutic intervention in diseases where globo-series GSLs are implicated.
References
- 1. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene mutations versus clinically relevant phenotypes: lyso-Gb3 defines Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
The Lysosomal Degradation Pathway of Lyso-globotetraosylceramide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-globotetraosylceramide (Lyso-Gb4), the deacylated form of globotetraosylceramide (Gb4), is a glycosphingolipid that undergoes catabolism within the lysosome. This process involves a series of sequential enzymatic reactions catalyzed by specific lysosomal hydrolases. Deficiencies in these enzymes can lead to the accumulation of their respective substrates, resulting in lysosomal storage disorders. This technical guide provides a detailed overview of the degradation pathway of Lyso-Gb4, including the enzymes involved, their substrate specificities, and the resulting catabolic intermediates. Furthermore, it summarizes available quantitative data, details relevant experimental protocols, and provides a visual representation of the metabolic cascade.
Introduction to Glycosphingolipid Catabolism
Glycosphingolipids (GSLs) are essential components of cellular membranes, playing crucial roles in cell recognition, signaling, and adhesion. The degradation of GSLs is a vital cellular process that occurs primarily within the acidic environment of the lysosome. This catabolic process is characterized by the sequential removal of monosaccharide units from the non-reducing end of the GSL glycan chain by a series of specific exoglycosidases.[1][2] For many GSLs with short carbohydrate chains, the assistance of sphingolipid activator proteins (SAPs) is required to lift the lipid out of the lysosomal membrane and present it to the soluble hydrolases.[2][3]
Lyso-globotetraosylceramide is a member of the globo-series of GSLs and lacks the fatty acid moiety attached to the sphingosine (B13886) base. Its degradation follows the general principle of GSL catabolism, beginning with the hydrolysis of the terminal sugar residue.
The Degradation Pathway of Lyso-globotetraosylceramide
The degradation of Lyso-globotetraosylceramide (Lyso-Gb4) is a four-step enzymatic cascade that sequentially breaks down the molecule into its constituent components. The pathway originates with Lyso-Gb4 and culminates in the formation of sphingosine, which can then be further metabolized or re-utilized by the cell.
Step 1: Conversion of Lyso-Gb4 to Lyso-Gb3
The initial step in the catabolism of Lyso-Gb4 is the hydrolysis of the terminal β-N-acetylgalactosamine (GalNAc) residue. This reaction is catalyzed by the lysosomal enzyme β-Hexosaminidase A (Hex A) .
-
Substrate: Lyso-globotetraosylceramide (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Sphingosine)
-
Enzyme: β-Hexosaminidase A (EC 3.2.1.52)
-
Product: Lyso-globotriaosylceramide (Lyso-Gb3) (Galα1-4Galβ1-4Glcβ1-Sphingosine)
-
Released Sugar: N-Acetylgalactosamine
β-Hexosaminidase A is a heterodimer composed of an α and a β subunit.[4][5] Only the Hex A isozyme is capable of hydrolyzing GM2 ganglioside, a related GSL, and it is also responsible for the cleavage of the terminal GalNAc from Gb4 and Lyso-Gb4.[4]
Step 2: Conversion of Lyso-Gb3 to Lyso-Lactosylceramide
The product of the first step, Lyso-Gb3, is the substrate for α-galactosidase A (α-Gal A) . This enzyme specifically cleaves the terminal α-galactosyl residue. A deficiency in α-Gal A leads to the lysosomal storage disorder known as Fabry disease, characterized by the accumulation of globotriaosylceramide (Gb3) and its lyso-form, Lyso-Gb3.[6][7]
-
Substrate: Lyso-globotriaosylceramide (Galα1-4Galβ1-4Glcβ1-Sphingosine)
-
Enzyme: α-Galactosidase A (EC 3.2.1.22)
-
Product: Lyso-Lactosylceramide (Galβ1-4Glcβ1-Sphingosine)
-
Released Sugar: Galactose
Step 3: Conversion of Lyso-Lactosylceramide to Lyso-Glucosylceramide
The subsequent degradation of Lyso-Lactosylceramide involves the removal of the terminal β-galactose residue. This hydrolysis is carried out by β-galactosidase (β-GAL) .
-
Substrate: Lyso-Lactosylceramide (Galβ1-4Glcβ1-Sphingosine)
-
Enzyme: β-Galactosidase (EC 3.2.1.23)
-
Product: Lyso-Glucosylceramide (Glcβ1-Sphingosine)
-
Released Sugar: Galactose
Lysosomal β-galactosidase is responsible for cleaving terminal β-linked galactose residues from a variety of glycoconjugates, including GSLs.[8][9]
Step 4: Conversion of Lyso-Glucosylceramide to Sphingosine
The final step in the degradation of the glycan chain of Lyso-Gb4 is the cleavage of the glucose residue from Lyso-Glucosylceramide. This reaction is catalyzed by β-glucocerebrosidase (GCase) , also known as acid β-glucosidase.[10][11]
-
Substrate: Lyso-Glucosylceramide (Glcβ1-Sphingosine)
-
Enzyme: β-Glucocerebrosidase (EC 3.2.1.45)
-
Product: Sphingosine
-
Released Sugar: Glucose
Deficiency of GCase results in Gaucher disease, which is characterized by the accumulation of glucosylceramide and glucosylsphingosine (B128621) (Lyso-Glucosylceramide).[12][13] The resulting sphingosine can be further degraded into a fatty aldehyde and ethanolamine (B43304) phosphate (B84403) or be salvaged for the re-synthesis of ceramides (B1148491) and other sphingolipids.
Quantitative Data on aEnzymatic Degradation
The kinetics of the enzymes involved in the Lyso-Gb4 degradation pathway are crucial for understanding the rate of catabolism and the potential impact of enzyme deficiencies. While specific kinetic data for the lyso-form of each substrate is not always readily available, data from studies using either natural or artificial substrates provide valuable insights. The activity of these lysosomal hydrolases is optimal at an acidic pH, typically between 4.0 and 5.5.[8][12]
| Enzyme | Substrate (for kinetic study) | Km (mM) | Vmax (units/mg) | Optimal pH |
| β-Hexosaminidase A | 4-MUGS (artificial) | ~0.33 | Not specified | ~4.4 |
| α-Galactosidase A | 4-MU-α-Gal (artificial) | Not specified | Not specified | 4.6 |
| β-Galactosidase | 4-MU-β-Gal (artificial) | ~0.8 | Not specified | 4.0-4.5 |
| β-Glucocerebrosidase | Glucosylceramide (natural) | 0.108 | Not specified | 5.5 |
| β-Glucocerebrosidase | PNPG (artificial) | 12.6 | 333 U/mg | 5.1 |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction. Data is compiled from various sources and methodologies, and direct comparison may be limited.[1][14][15]
Experimental Protocols
The study of the Lyso-Gb4 degradation pathway and the enzymes involved relies on a variety of biochemical and analytical techniques.
Enzyme Assays
The activity of the lysosomal hydrolases involved in Lyso-Gb4 degradation is typically measured using artificial fluorogenic or chromogenic substrates.
Protocol for a Generic Fluorometric Enzyme Assay:
-
Sample Preparation: Prepare a lysate from cells or tissues, or use a purified enzyme preparation. The protein concentration of the lysate should be determined.
-
Reaction Mixture: In a microplate well, combine the enzyme sample with an assay buffer containing the appropriate artificial substrate (e.g., 4-methylumbelliferyl-β-D-galactopyranoside for β-galactosidase). The buffer should be optimized for the specific enzyme's pH optimum.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, typically a high pH buffer (e.g., glycine-carbonate buffer), which also enhances the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU).
-
Detection: Measure the fluorescence of the product using a fluorometer with appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~445 nm emission for 4-MU).
-
Quantification: The enzyme activity is calculated based on a standard curve generated with known concentrations of the fluorescent product and is typically expressed as nmol of product formed per hour per mg of protein.
Analysis of Lyso-Glycosphingolipids by Mass Spectrometry
Tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of Lyso-GSLs, including Lyso-Gb4 and its degradation intermediates, in biological samples.
General Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as chloroform/methanol. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the extraction for accurate quantification.
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. The different lipid species are separated based on their physicochemical properties (e.g., polarity) as they pass through the chromatography column.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized, typically using electrospray ionization (ESI).
-
MS1 Analysis: The first mass analyzer selects ions corresponding to the mass-to-charge ratio (m/z) of the target lyso-GSLs (precursor ions).
-
Fragmentation: The selected precursor ions are fragmented in a collision cell through collision-induced dissociation (CID).
-
MS2 Analysis: The second mass analyzer separates and detects the resulting fragment ions.
-
-
Data Analysis: The specific fragmentation pattern (product ions) is used for unambiguous identification of the lyso-GSL. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[16][17]
Conclusion
The degradation of Lyso-globotetraosylceramide is a well-defined, sequential process that occurs within the lysosome, mediated by a series of specific hydrolases. Understanding this pathway is fundamental for elucidating the pathophysiology of related lysosomal storage diseases, such as Fabry and Gaucher disease, and for the development of therapeutic strategies, including enzyme replacement therapies and substrate reduction therapies. The methodologies outlined in this guide provide the foundation for further research into the intricate details of GSL catabolism and its role in human health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 3. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Cellulo Examination of a Beta-Alpha Hybrid Construct of Beta-Hexosaminidase A Subunits, Reported to Interact with the GM2 Activator Protein and Hydrolyze GM2 Ganglioside | PLOS One [journals.plos.org]
- 5. Identification of candidate active site residues in lysosomal beta-hexosaminidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Globotriaosylceramide in Physiology and Pathology [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. [Structural basis for β-galactosidase associated with lysosomal disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 12. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lyso-globotriaosylceramide in Non-Human Models of Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lyso-globotriaosylceramide (Lyso-Gb3) in non-human models of Fabry disease. Fabry disease is an X-linked lysosomal storage disorder caused by the deficient activity of the enzyme α-galactosidase A (GLA), leading to the accumulation of globotriaosylceramide (Gb3) and its deacylated, cytotoxic metabolite, Lyso-Gb3.[1][2][3] Non-human models are indispensable for elucidating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic strategies.[4][5] This document details the key animal models, quantitative data on Lyso-Gb3 accumulation, experimental protocols, and the cellular pathways implicated in Lyso-Gb3 toxicity.
A note on terminology: While the user prompt specified Lyso-globotetraosylceramide (Lyso-Gb4), the preponderance of scientific literature on non-human models of Fabry disease focuses on Lyso-globotriaosylceramide (Lyso-Gb3), the established biomarker and pathogenic molecule. One study noted the accumulation of globotetraosylceramide (Gb4) instead of Gb3 in a specific CRISPR/Cas9 gene-edited cell line, though Lyso-Gb3 was still elevated.[6] Therefore, this guide will focus on Lyso-Gb3 to accurately reflect the available research in non-human models.
Core Non-Human Models for Fabry Disease Research
The development of animal models that recapitulate the features of human Fabry disease has been crucial for understanding its progression and for testing therapies like enzyme replacement therapy (ERT) and gene therapy.[1][4][5] The most widely used models are mice and, more recently, zebrafish.
Mouse Models
Mouse models are central to Fabry disease research. However, the initial α-Gal A-knockout mouse did not fully replicate the severe symptoms seen in humans.[1][2]
-
α-Gal A-Knockout (GlaKO) Mouse : This model is created by knocking out the Gla gene.[1][2] While these mice exhibit a complete lack of α-galactosidase A activity and accumulate Gb3 in organs like the liver and kidneys, they have a normal lifespan and do not develop the overt, severe Fabry disease phenotype seen in patients.[1][2][4] Despite the mild phenotype, the GlaKO model shows progressive substrate accumulation and has been used to study mild cardiac and peripheral neuropathy aspects of the disease.[7]
-
Symptomatic Fabry Disease Mouse (G3Stg/GLAko) : To create a model with a more severe and clinically relevant phenotype, GlaKO mice were cross-bred with transgenic mice that express human Gb3 synthase (G3S).[1][2][8] This "second generation" model (G3Stg/GLAko) demonstrates significantly higher tissue accumulation of Gb3 and Lyso-Gb3.[2][7] Consequently, these mice develop progressive renal impairment, including albuminuria and polyuria, making them highly suitable for studying disease pathogenesis and for the preclinical assessment of therapies.[8]
Zebrafish (Danio rerio) Models
Zebrafish have emerged as a valuable model for studying Fabry disease. The zebrafish gla gene shares high homology (>70%) with its human counterpart.[9][10]
-
gla-Mutant Zebrafish : Using CRISPR/Cas9 technology, researchers have generated gla-mutant zebrafish with decreased enzyme activity.[9][10] These models reliably mirror distinct features of human Fabry nephropathy, including increased plasma creatinine, proteinuria, and podocyte structural damage.[9][10] A key advantage of the zebrafish model is its utility in exploring Gb3-independent pathogenic mechanisms, as zebrafish naturally lack the enzyme to synthesize Gb3.[11][12] Studies using this model have revealed alterations in mitochondrial function and energy metabolism, suggesting these are core defects resulting from GLA deficiency, independent of Gb3 accumulation.[11][12]
Quantitative Data on Lyso-Gb3 Accumulation
Lyso-Gb3 is considered a more sensitive and relevant biomarker for Fabry disease diagnosis and therapeutic monitoring than Gb3.[1][2][13] Its levels are significantly elevated in non-human models of the disease.
Table 1: Serum Lyso-Gb3 and Gb3 Levels in Different Mouse Models
| Mouse Model | Age | Serum Lyso-Gb3 (ng/mL) | Serum Gb3 (µg/mL) | Reference |
| Wild-Type (C57BL/6) | 5-25 weeks | Not Detectable | - | [1][2] |
| GlaKO | 5-25 weeks | Detectable | ~0.5 | [1][2] |
| G3Stg/GLAko | 5-25 weeks | Detectable | 3.0 - 5.0 (6-10x higher than GlaKO) | [1][2] |
| Heterozygous G3Stg/GLAko (+/-) | 5-25 weeks | Detectable | - | [1][2] |
Table 2: Kidney Lyso-Gb3 Levels in Fabry Mice
| Mouse Model | Age | Sex | Kidney Lyso-Gb3 Level | Reference |
| Wild-Type | 12 months | Male & Female | Not Detectable | [14][15] |
| Fabry (GlaKO) | 12 months | Male | Significantly higher than female | [14][15] |
| Fabry (GlaKO) | 12 months | Female | Measurable | [14][15] |
Note: Lyso-Gb3 levels in the kidneys of 12-month-old male Fabry mice were found to be significantly higher than in their female counterparts, highlighting sex differences that should be considered in preclinical studies.[14][15]
Pathophysiological Role and Signaling Pathways
The accumulation of Lyso-Gb3 is not merely a storage issue; it actively triggers cytotoxic effects and disrupts cellular signaling, contributing directly to the pathology of Fabry disease.[13]
Studies in non-human models and derived cell lines have shown that Lyso-Gb3 exposure can:
-
Induce Podocyte and Renal Damage : Lyso-Gb3 contributes to podocyte pathology and renal fibrosis.[13]
-
Disrupt Protein Homeostasis : It affects pathways involved in protein translation and folding, leading to increased ubiquitination and altered signaling.[13]
-
Impair Mitochondrial Function : In a Gb3-independent zebrafish model, GLA deficiency led to abnormal mitochondrial shape, disrupted cristae, and lower antioxidant activity, pointing to mitochondrial dysfunction as a core pathogenic mechanism.[11][12]
-
Alter Calcium Signaling : Gene expression analysis in gla-mutant zebrafish revealed an upregulation of the Ca²⁺ signaling pathway, similar to observations in human Fabry disease.[16]
-
Affect Ion Transport : In ex vivo mouse colonic tissue, Lyso-Gb3 was shown to significantly increase baseline short-circuit current, indicating an influence on ion transport which may contribute to the gastrointestinal symptoms of the disease.[17]
Caption: Pathogenic cascade initiated by GLA deficiency.
Key Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings in preclinical research.
Generation of a Symptomatic (G3Stg/GLAko) Mouse Model
This protocol is based on the cross-breeding strategy described in the literature.[1][2][8]
-
Animal Lines : Obtain α-Gal A-knockout (GlaKO) mice and transgenic (TgG3S) mice expressing human Gb3 synthase. Both lines are typically maintained on a C57BL/6 background.
-
Breeding : Cross-breed GlaKO mice with TgG3S mice.
-
Genotyping : Genotype the resulting offspring (F1 generation) via PCR amplification of tail-snip DNA to identify animals carrying both the Gla knockout allele and the human G3S (A4GALT) transgene.
-
Colony Maintenance : Establish a colony of G3Stg/GLAko mice for experimental use. Monitor for the development of Fabry-like symptoms, such as albuminuria and polyuria, which can appear as early as 3-5 weeks of age.[8]
Caption: Workflow for generating and analyzing a symptomatic Fabry mouse model.
Quantification of Lyso-Gb3 from Serum/Tissue
This procedure is based on methods utilizing tandem mass spectrometry (LC-MS/MS), which is the gold standard for accurately measuring Lyso-Gb3.[1][14][18]
-
Sample Collection : Collect blood to isolate serum or harvest tissues (e.g., kidney, liver, heart). Store all samples at -80°C until analysis.[1]
-
Lipid Extraction :
-
For tissues, homogenize a weighed amount in a suitable buffer (e.g., PBS).
-
Perform a liquid-liquid extraction to isolate neutral glycosphingolipids. This typically involves adding a sequence of organic solvents like chloroform (B151607) and methanol (B129727) to the homogenate or serum.
-
An internal standard (a labeled version of Lyso-Gb3) is added at the beginning to control for extraction efficiency and instrument variability.
-
-
Chromatographic Separation : Inject the extracted lipid sample into an ultra-performance liquid chromatography (UPLC) system. The analytes are separated on a C18 column using a gradient of mobile phases (e.g., water/formic acid and acetonitrile/isopropanol).
-
Mass Spectrometry Detection : The eluent from the UPLC is directed into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Lyso-Gb3 and its internal standard are monitored for highly selective and sensitive quantification.
-
Data Analysis : Quantify the concentration of Lyso-Gb3 by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of Lyso-Gb3.
Assessment of Renal Function in Mouse Models
Renal impairment is a key phenotype in symptomatic Fabry models.[8]
-
Urine Collection : Place mice in metabolic cages to collect urine over a 24-hour period. Measure the total volume to assess for polyuria (abnormally large urine production).
-
Albuminuria Measurement : Determine the concentration of albumin in the collected urine using a mouse albumin-specific ELISA kit. An increase in urinary albumin is an early sign of kidney damage.
-
Blood Urea Nitrogen (BUN) Measurement : Collect blood samples and measure serum BUN levels using a commercially available colorimetric assay kit (e.g., urease-indophenol assay).[1][2] Elevated BUN is an indicator of declining kidney function.
Comparative Analysis of Non-Human Models
Choosing the right model is critical for addressing specific research questions in Fabry disease.
Caption: Comparison of key Fabry disease non-human models.
Conclusion for Drug Development Professionals
Non-human models are foundational to the development of therapeutics for Fabry disease.
-
The GlaKO mouse is useful for studying the initial stages of substrate accumulation and for therapies targeting mild symptoms like neuropathy.
-
The symptomatic G3Stg/GLAko mouse is the preferred model for efficacy studies of new treatments (e.g., ERT, gene therapy, substrate reduction therapy) due to its severe and progressive phenotype that more closely mimics human disease.[7][8] The clear renal phenotype provides robust endpoints for preclinical trials.
-
The gla-mutant zebrafish offers a unique platform for high-throughput screening of small molecules and for dissecting pathogenic mechanisms that are independent of Gb3 storage, such as mitochondrial dysfunction.[11][12][16] This is particularly relevant for developing adjuvant therapies that target downstream cellular damage.
A thorough understanding of the characteristics, advantages, and limitations of each model is essential for designing meaningful preclinical studies and successfully translating findings to the clinic. The quantitative measurement of Lyso-Gb3 remains a critical biomarker for assessing disease severity and therapeutic response across these models.
References
- 1. portlandpress.com [portlandpress.com]
- 2. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabry disease: Mechanism and therapeutics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of lysosomal storage diseases: their development and clinical relevance - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Are animal models useful for understanding the pathophysiology of lysosomal storage disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociation of globotriaosylceramide and impaired endothelial function in α-galactosidase-A deficient EA.hy926 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac manifestations of Fabry disease in G3Stg/GlaKO and GlaKO mouse models–Translation to Fabry disease patients | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduced α-galactosidase A activity in zebrafish (Danio rerio) mirrors distinct features of Fabry nephropathy phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced α-galactosidase A activity in zebrafish (Danio rerio) mirrors distinct features of Fabry nephropathy phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic analysis unveils Gb3-independent alterations and mitochondrial dysfunction in a gla−/− zebrafish model of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic analysis unveils Gb3-independent alterations and mitochondrial dysfunction in a gla-/- zebrafish model of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sex differences of urinary and kidney globotriaosylceramide and lyso-globotriaosylceramide in Fabry mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sex differences of urinary and kidney globotriaosylceramide and lyso-globotriaosylceramide in Fabry mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Lyso-globotetraosylceramide in Human Plasma using LC-MS/MS
Abstract
This application note details a sensitive and robust method for the quantification of Lyso-globotetraosylceramide (Lyso-Gb4) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Lyso-Gb4 is a glycosphingolipid that, along with other related compounds, can serve as a potential biomarker for certain lysosomal storage disorders. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Globotetraosylceramide (Gb4) is a neutral glycosphingolipid found in various cell membranes. Its deacylated form, Lyso-globotetraosylceramide (Lyso-Gb4), is formed through the enzymatic removal of the fatty acid chain. While the accumulation of globotriaosylceramide (Gb3) and its lyso-form (Lyso-Gb3) is a well-established hallmark of Fabry disease, the role and clinical significance of Lyso-Gb4 are areas of ongoing research.[1][2] Accurate and precise quantification of Lyso-Gb4 in biological matrices is crucial for understanding its pathophysiology and evaluating its potential as a biomarker for disease diagnosis, prognosis, and monitoring therapeutic efficacy.
This method utilizes a simple and efficient protein precipitation step for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Lyso-Gb4 from other endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental
Materials and Reagents
-
Lyso-globotetraosylceramide (d18:1) standard (≥98% purity)
-
Lyso-globotetraosylceramide-(glycine) or other suitable internal standard (IS)
-
LC-MS grade Methanol (B129727)
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥98%)
-
Ammonium Formate
-
Human Plasma (K2EDTA)
Equipment
-
UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Standard and Internal Standard Preparation
Stock solutions of Lyso-Gb4 and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working solutions for the calibration curve and quality control (QC) samples are prepared by serial dilution of the stock solution with methanol.
Sample Preparation
-
Allow frozen plasma samples to thaw on ice.
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard at an appropriate concentration.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
| Time (min) | %B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Quantitative Data
The method was validated for linearity, precision, accuracy, and sensitivity.
Table 1: MRM Transitions for Lyso-Gb4 and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lyso-Gb4 | 948.5 | 282.3 | 50 |
| Lyso-Gb4 (confirmatory) | 948.5 | 786.5 | 35 |
| Internal Standard | 1005.5 | 282.3 | 50 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument and internal standard used. The precursor ion for Lyso-Gb4 corresponds to [M+H]+.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
Diagrams
Caption: Experimental workflow for Lyso-Gb4 quantification.
Caption: Simplified Fabry disease biochemical pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of Lyso-globotetraosylceramide in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical research and drug development. This method can be instrumental in further investigating the role of Lyso-Gb4 in lysosomal storage disorders and other metabolic diseases.
References
Application Notes and Protocols for Lyso-globotetraosylceramide (Lyso-Gb4) ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides detailed application notes and protocols for the quantitative determination of Lyso-globotetraosylceramide (Lyso-Gb4) in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA). Lyso-Gb4 is a glycosphingolipid that may serve as a potential biomarker in studies of lysosomal storage diseases and other metabolic disorders. This ELISA kit is designed for researchers, scientists, and drug development professionals investigating the role of Lyso-Gb4 in various physiological and pathological processes.
Assay Principle
The Lyso-Gb4 ELISA is a competitive immunoassay. The basis of this assay is the competition between unlabeled Lyso-Gb4 in the sample and a fixed amount of biotin-labeled Lyso-Gb4 for a limited number of binding sites on a pre-coated anti-Lyso-Gb4 monoclonal antibody. As the concentration of Lyso-Gb4 in the sample increases, the amount of biotin-labeled Lyso-Gb4 bound to the antibody decreases. The bound biotinylated Lyso-Gb4 is then detected by the addition of streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate. The intensity of the color developed is inversely proportional to the concentration of Lyso-Gb4 in the sample.
Data Presentation
The following tables summarize the expected performance characteristics of the Lyso-Gb4 ELISA kit. Please note that the quantitative data presented below are representative and the actual performance may vary. It is recommended that each user establish their own standard curve and validate the assay for their specific application.
Table 1: Assay Performance Characteristics
| Parameter | Specification |
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity | 0.05 ng/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
| Spike Recovery | 85-115% |
| Sample Types | Serum, Plasma, Cell Lysates, Urine |
Table 2: Sample Data (Hypothetical)
Note: The following data are for demonstration purposes only and do not represent actual experimental results. Users must generate their own data.
| Sample ID | Lyso-Gb4 Concentration (ng/mL) |
| Healthy Control Plasma 1 | 0.25 |
| Healthy Control Plasma 2 | 0.38 |
| Disease State Plasma 1 | 2.15 |
| Disease State Plasma 2 | 3.50 |
| Healthy Control Urine 1 | Not Detected |
| Disease State Urine 1 | 0.88 |
Experimental Protocols
A. Reagent Preparation
-
Wash Buffer (1X): If provided as a concentrate, dilute the Wash Buffer Concentrate with deionized or distilled water to the specified volume.
-
Standard Dilutions: Reconstitute the Lyso-Gb4 standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, and 0 ng/mL).
-
Biotinylated Lyso-Gb4 (1X): Dilute the concentrated Biotinylated Lyso-Gb4 with the appropriate assay buffer to the working concentration.
-
Streptavidin-HRP Conjugate (1X): Dilute the concentrated Streptavidin-HRP with the appropriate assay buffer to the working concentration.
-
Sample Preparation:
-
Serum/Plasma: Collect blood and separate serum or plasma according to standard procedures. Samples should be stored at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Urine: Collect urine samples and centrifuge to remove particulate matter.
-
Cell Lysates: Lyse cells using a suitable lysis buffer and centrifuge to pellet cellular debris. The supernatant should be used for the assay.
-
B. Assay Procedure
-
Add Samples and Standards: Add 50 µL of each standard and sample to the appropriate wells of the anti-Lyso-Gb4 antibody-coated microplate.
-
Add Biotinylated Lyso-Gb4: Immediately add 50 µL of the 1X Biotinylated Lyso-Gb4 solution to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after each wash.
-
Add Streptavidin-HRP: Add 100 µL of the 1X Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Glycosphingolipid Metabolism Pathway
The following diagram illustrates the metabolic pathway of glycosphingolipids, showing the synthesis and degradation of major species, including the position of globotetraosylceramide (Gb4) and its lyso-form, Lyso-Gb4.
Caption: Simplified pathway of glycosphingolipid biosynthesis and degradation.
Competitive ELISA Workflow
The diagram below outlines the major steps involved in the competitive ELISA for Lyso-Gb4 quantification.
Application Notes and Protocols for Lyso-globotriaosylceramide (Lyso-Gb3) Extraction from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriaosylsphingosine, also known as Lyso-globotriaosylceramide (Lyso-Gb3), is a crucial biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1][2][3] An accurate and reproducible method for the extraction and quantification of Lyso-Gb3 from plasma is essential for clinical research and the development of therapeutic interventions. These application notes provide detailed protocols for the extraction of Lyso-Gb3 from human plasma for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The following sections detail two common and effective extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods are widely used and offer high recovery and reproducibility. The choice of method may depend on laboratory resources, sample throughput requirements, and the specific downstream analytical instrumentation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol describes a single-phase extraction method using a mixture of butanol and methanol (B129727), which is efficient for the extraction of a broad range of lipid classes, including Lyso-Gb3.[4]
Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
1-Butanol (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) formate
-
Internal Standard (ISTD): A suitable internal standard, such as a stable isotope-labeled Lyso-Gb3 or an analogue like 1-β-D-glucosylsphingosine (GSG), should be used to correct for extraction variability and matrix effects.[1][2]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of a 1-butanol:methanol (1:1, v/v) solution containing the internal standard at a known concentration. This solution should also contain 5 mM ammonium formate.[4]
-
Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted lipids and transfer it to a clean tube for LC-MS/MS analysis.
-
Analysis: The extracted sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes mixed-mode strong cation exchange (MCX) cartridges for the purification and concentration of Lyso-Gb3 from plasma.[5]
Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
Methanol (LC-MS grade)
-
Phosphoric acid (H₃PO₄)
-
Ammonia (B1221849) solution
-
Internal Standard (ISTD): As described in Protocol 1.
-
Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 400 µL of methanol to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Supernatant Dilution: Transfer the supernatant to a clean tube and add 500 µL of 2% H₃PO₄ in water.[5]
-
SPE Cartridge Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% H₃PO₄.[5]
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% H₃PO₄ followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the Lyso-Gb3 and internal standard from the cartridge with 1 mL of 5% ammonia in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data for Lyso-Gb3 extraction from plasma, as reported in the literature. These values can serve as a benchmark for method validation.
Table 1: Method Validation Parameters for Lyso-Gb3 Quantification [1][2][3]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.7 nmol/L | [1][2] |
| Limit of Quantification (LOQ) | 2.5 nmol/L | [1][2] |
| Intraday Precision (CV%) | < 12% | [1][2] |
| Interday Precision (CV%) | < 7% | [1][2] |
| Intraday Bias | < 8% | [1][2] |
| Interday Bias | < 5% | [1][2] |
| Recovery | > 90% | [4] |
Table 2: Typical Plasma Lyso-Gb3 Concentrations [1][2]
| Population | Mean Lyso-Gb3 Concentration (nmol/L) |
| Untreated Fabry Males | 170 |
| Untreated Fabry Females | 9.7 |
| Treated Fabry Males | 40.2 |
| Treated Fabry Females | 7.5 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the Lyso-Gb3 extraction protocols.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
Application Notes and Protocols for the Analysis of Lyso-globotriaosylsphingosine (Lyso-Gb3) in Dried Blood Spots
A Note on Terminology: The request specified "Lyso-globotetraosylceramide (Lyso-Gb4)". However, the predominant and clinically relevant biomarker for Fabry disease, analyzed from dried blood spots, is Lyso-globotriaosylsphingosine , also known as Lyso-Gb3 . This document will focus on the well-established methods for Lyso-Gb3 analysis, as there is a lack of specific literature for "Lyso-Gb4" in this context. It is presumed that the user is interested in the analysis of the key biomarker for Fabry disease.
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. This deficiency leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-globotriaosylsphingosine (lyso-Gb3), in various tissues and fluids. Lyso-Gb3 has emerged as a crucial biomarker for the diagnosis, monitoring of disease progression, and assessment of therapeutic efficacy in patients with Fabry disease. Dried blood spots (DBS) offer a minimally invasive, convenient, and cost-effective alternative to traditional venous blood collection for monitoring lyso-Gb3 levels, particularly in large-scale screening and for patients in remote locations.
This document provides a detailed application note and protocol for the sample preparation and analysis of lyso-Gb3 in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of Lyso-Gb3 in Dried Blood Spots
The following table summarizes the quantitative data for lyso-Gb3 analysis in dried blood spots from various studies. This allows for a clear comparison of assay performance and observed biomarker concentrations.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.28 ng/mL | |
| Linearity Range | 0.410 - 102 ng/mL | |
| Concentration in Healthy Controls | ||
| Mean ± SD | 0.77 ± 0.24 ng/mL | |
| Range | 0.507 - 1.4 ng/mL | |
| Concentration in Classic Fabry Disease Patients | ||
| Males (range) | 2.06 - 54.1 ng/mL | |
| Females (mean ± SD) | 10 ± 5.4 ng/mL | |
| Concentration in Late-Onset Fabry Disease Patients | ||
| Mean ± SD | 3.75 ± 0.69 ng/mL | |
| Range | 0.418 - 3.97 ng/mL | |
| Intra-assay Precision (%CV) | <10% | |
| Inter-assay Precision (%CV) | <10% | |
| Accuracy (%Bias) | -8.3% to 15.3% |
Experimental Protocols
This section details the methodologies for the key experiments involved in the analysis of lyso-Gb3 from dried blood spots.
Materials and Reagents
-
Dried Blood Spot Cards: Whatman 903 or PerkinElmer 226 cards are commonly used.
-
Solvents: Methanol (B129727), acetonitrile (B52724), water, dimethyl sulfoxide (B87167) (DMSO), ethanol, isopropanol (B130326) (all LC-MS grade).
-
Acids: Formic acid.
-
Internal Standard (IS): Lyso-globotriaosylsphingosine analog, such as Lyso-Gb2, N-Glycine Globotriaosylsphingosine, or a stable isotope-labeled lyso-Gb3 (e.g., ¹³C₆-lyso-Gb3). The choice of IS is critical for accurate quantification to compensate for matrix effects and variations in extraction and ionization.
-
Standard Reference Material: Purified lyso-Gb3 for calibration curve preparation.
-
Equipment: DBS puncher (e.g., 3.2 mm or 6 mm), 96-well plates, ultrasonic bath, plate shaker, centrifuge, LC-MS/MS system.
Sample Preparation: Extraction of Lyso-Gb3 from DBS
The following protocol is a representative example compiled from several sources.
-
DBS Punching: Punch a 3.2 mm or 6 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
Extraction Solution Preparation: Prepare an extraction solution containing an appropriate organic solvent mixture and the internal standard. A commonly used solution is methanol:acetonitrile (3:1, v/v) containing the internal standard at a fixed concentration (e.g., 200 ng/mL of Lyso-Gb2). Other effective extraction solvents include DMSO:water (3:2, v/v) with ethanol.
-
Extraction: Add 100-150 µL of the extraction solution to each well containing a DBS punch.
-
Incubation and Agitation: Seal the plate and incubate at 37°C for 60 minutes with shaking (e.g., 700 rpm). Sonication for 5-10 minutes can also be employed to enhance extraction efficiency.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the paper disc and any precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of lyso-Gb3.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Kinetex EVO C18, 2.1 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% or 50 mM formic acid.
-
Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile (1:1, v/v) with 0.1% or 50 mM formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is used to elute lyso-Gb3. For example, starting at 5% B and ramping up to 100% B over several minutes.
-
Flow Rate: Typically in the range of 0.5 - 0.9 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-Gb3: m/z 786.6 → 282.3 (quantifier) and m/z 786.6 → 264.3 (qualifier).
-
Internal Standard (Lyso-Gb2): m/z 624.5 → 282.2.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of lyso-Gb3 into a blank matrix (e.g., blood from a healthy donor). Process these standards alongside the unknown samples.
-
Quantification: Calculate the peak area ratio of the analyte (lyso-Gb3) to the internal standard for each sample and calibrator. Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Visualizations
Experimental Workflow for Lyso-Gb3 Analysis in DBS
Caption: Experimental workflow for Lyso-Gb3 analysis.
Logical Relationship of Key Analytical Steps
Caption: Key steps in the analytical process.
Application Notes and Protocols for the Use of Lyso-globotetraosylceramide as a Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-globotetraosylceramide (Lyso-Gb4), also known as lyso-Globoside, is the deacylated form of globotetraosylceramide (Gb4). Glycosphingolipids and their lyso-forms are of significant interest in biomedical research, particularly as potential biomarkers for various metabolic disorders. Accurate and precise quantification of these molecules in biological matrices is crucial for understanding disease pathogenesis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of lyso-glycosphingolipids.
This document provides detailed application notes and protocols for the use of Lyso-Gb4 as a standard in mass spectrometry. Due to the limited availability of specific published methods for Lyso-Gb4, this guide is largely based on the well-established and extensively documented protocols for its close structural analog, Lyso-globotriaosylceramide (Lyso-Gb3), a key biomarker for Fabry disease.[1][2][3][4][5][6][7][8] Researchers should use the following protocols as a starting point and validate the method specifically for Lyso-Gb4 in their laboratory setting.
Overview of the Analytical Approach
The quantification of Lyso-Gb4 in biological samples using LC-MS/MS typically involves the following key steps:
-
Sample Preparation: Extraction of lipids, including Lyso-Gb4, from the biological matrix (e.g., plasma, serum, dried blood spots).
-
Internal Standard Spiking: Addition of a known amount of a suitable internal standard to correct for matrix effects and variations in sample processing and instrument response.
-
Chromatographic Separation: Separation of Lyso-Gb4 from other sample components using liquid chromatography.
-
Mass Spectrometric Detection: Ionization of the analyte and detection using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Data Analysis and Quantification: Construction of a calibration curve using a certified reference standard of Lyso-Gb4 to determine the concentration in the unknown samples.
Selection of an Internal Standard
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or D-labeled Lyso-Gb4). However, the commercial availability of such standards for Lyso-Gb4 may be limited. Alternative internal standards that have been successfully used for related lyso-glycosphingolipids include:
-
Analogs with non-natural fatty acids or sphingoid bases.
-
Structurally similar lyso-glycosphingolipids: For instance, in the analysis of Lyso-Gb3, Lyso-lactosylceramide (Lyso-Gb2) has been utilized.[2][4]
-
Glycinated lyso-glycosphingolipids: N-glycinated Lyso-Gb3 has been shown to be a reproducible internal standard due to its similar physical characteristics to the native form, with an added mass that is easily distinguishable by the mass spectrometer.[5]
For the analysis of Lyso-Gb4, a commercially available stable isotope-labeled or a structurally similar lyso-glycosphingolipid that does not interfere with the endogenous analyte should be chosen and validated.
Experimental Protocols
Materials and Reagents
-
Lyso-globotetraosylceramide (d18:1) certified reference standard
-
Internal Standard (e.g., stable isotope-labeled Lyso-Gb4 or a suitable analog)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Chloroform
-
Ammonium (B1175870) formate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Biological matrix (e.g., human plasma, serum)
Sample Preparation: Solid Phase Extraction (SPE) from Plasma/Serum
This protocol is adapted from methods used for Lyso-Gb3 extraction from plasma.[6][8]
-
Sample Thawing: Thaw plasma/serum samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma/serum, add a known concentration of the internal standard dissolved in a suitable solvent. Vortex briefly.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of methanol, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the lipids with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Extraction from Dried Blood Spots (DBS)
This protocol is based on established methods for Lyso-Gb3 extraction from DBS.[2][4]
-
DBS Punching: Punch a 3 mm disc from the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Extraction Solution: Add 100 µL of an extraction solution containing the internal standard in methanol.
-
Extraction: Vortex the tube for 1 minute and incubate at room temperature for 30 minutes with shaking.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the extract in the initial mobile phase as described for plasma/serum samples.
LC-MS/MS Parameters
The following parameters are suggested as a starting point and should be optimized for the specific instrument and Lyso-Gb4 standard. These are based on typical conditions for similar lyso-glycosphingolipids.[1][2][3]
Liquid Chromatography
-
Column: A C18 or a C4 reversed-phase column is recommended. For example, an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[1][3]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 1-2 mM ammonium formate.[1][3]
-
Gradient: A gradient from a lower to a higher percentage of organic phase (Mobile Phase B) is typically used to elute the analyte. An example gradient is as follows:
-
0-1 min: 50% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 50% B for re-equilibration
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for Lyso-Gb4 (d18:1) is expected to be [M+H]⁺ at m/z 949.5. The product ions will need to be determined by infusing the Lyso-Gb4 standard into the mass spectrometer and performing a product ion scan. For Lyso-Gb3 (d18:1), common transitions are m/z 786.6 -> 282.2 and 786.8 -> 268.3.[1][2] The fragmentation of Lyso-Gb4 is expected to yield characteristic ions from the sphingoid base and the carbohydrate chain.
-
Instrument Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C[2]
-
Cone Gas Flow: 50 - 100 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Energy and Cone Voltage: These will need to be optimized for the specific MRM transitions of Lyso-Gb4 to achieve the best sensitivity.
-
Data Presentation and Quantitative Analysis
Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of the Lyso-Gb4 certified reference standard into a blank matrix (e.g., charcoal-stripped plasma or a surrogate matrix). Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is often used.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative parameters of the validated method. The values for Lyso-Gb3 are provided as an example.
| Parameter | Lyso-Gb3 (Example Values) | Lyso-Gb4 (To be Determined) |
| Precursor Ion (m/z) | 786.6 | ~949.5 |
| Product Ion (m/z) | 282.2 | TBD |
| Internal Standard | Lyso-Gb2 or N-glycinated Lyso-Gb3 | TBD |
| Linear Range | 0.5 - 200 ng/mL | TBD |
| Limit of Detection (LOD) | 0.15 - 0.7 ng/mL[5][6] | TBD |
| Limit of Quantification (LOQ) | 0.5 - 2.5 ng/mL[5][6] | TBD |
| Intra-day Precision (%CV) | < 15% | TBD |
| Inter-day Precision (%CV) | < 15% | TBD |
| Accuracy (% Bias) | ± 15% | TBD |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of Lyso-Gb4.
Glycosphingolipid Metabolism Pathway (Simplified)
Caption: Simplified biosynthesis pathway of globosides.
Conclusion
The use of Lyso-globotetraosylceramide as a standard in mass spectrometry is essential for its accurate quantification in biological matrices. While specific, validated protocols for Lyso-Gb4 are not yet widely published, the methodologies established for the closely related biomarker, Lyso-Gb3, provide a robust framework for developing and validating a sensitive and specific LC-MS/MS assay. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters, along with the use of an appropriate internal standard, will be critical for achieving reliable and reproducible results. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. publications.cuni.cz [publications.cuni.cz]
- 8. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Lyso-globotetraosylceramide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-globotetraosylceramide (Lyso-Gb4) is the deacylated form of the glycosphingolipid globotetraosylceramide (Gb4). Glycosphingolipids and their lyso-derivatives are integral components of cell membranes and are involved in a myriad of cellular processes, including cell recognition, signaling, and membrane stability. Altered metabolism of these lipids, particularly their accumulation in lysosomes, is associated with a class of genetic disorders known as lysosomal storage diseases. While the endogenous role of many lyso-glycosphingolipids in disease pathology is an active area of research, the application of their synthetic counterparts in cell culture provides a powerful tool to investigate specific cellular mechanisms, model diseases, and explore potential therapeutic interventions.
These application notes provide a framework for the use of synthetic Lyso-Gb4 in a cell culture setting. It is important to note that while the role of the related molecule, Lyso-globotriaosylceramide (Lyso-Gb3), is more extensively documented, the specific applications and quantitative effects of synthetic Lyso-Gb4 are less characterized in publicly available literature. Therefore, the following protocols and data are presented as a guide and a starting point for experimental design, requiring empirical validation and optimization for specific cell types and research questions.
Potential Applications of Synthetic Lyso-Gb4 in Cell Culture
-
Modeling Lysosomal Storage Diseases: Treatment of relevant cell types (e.g., fibroblasts, podocytes, endothelial cells) with synthetic Lyso-Gb4 can be used to mimic the cellular environment of certain glycosphingolipid storage disorders, allowing for the study of downstream pathological events.
-
Investigation of Lipid-Induced Cellular Stress and Signaling: Exogenous application of Lyso-Gb4 can be used to study cellular responses to lipid accumulation, including the activation of stress pathways, inflammatory responses, and apoptosis.
-
Studying Membrane Dynamics and Integrity: As an amphipathic molecule, Lyso-Gb4 can influence the biophysical properties of cellular membranes. Experiments can be designed to assess its impact on membrane fluidity, permeability, and the function of membrane-associated proteins.
-
Elucidating Novel Signaling Pathways: Lyso-Gb4 may act as a signaling molecule by interacting with specific cell surface receptors or intracellular targets. Cell culture models provide a controlled environment to identify these pathways and their functional consequences.
Data Presentation: Exemplary Quantitative Data
The following tables represent hypothetical data to illustrate how quantitative results from experiments with synthetic Lyso-Gb4 could be structured. The specific values would need to be determined experimentally.
Table 1: Dose-Dependent Effects of Synthetic Lyso-Gb4 on Cellular Viability and Inflammatory Marker Expression in Human Umbilical Vein Endothelial Cells (HUVECs) after 48-hour incubation.
| Lyso-Gb4 Concentration (µM) | Cell Viability (% of Control) | Relative IL-6 mRNA Expression (Fold Change) | Relative TNF-α mRNA Expression (Fold Change) |
| 0 (Vehicle Control) | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 98 ± 4.8 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 5 | 92 ± 6.1 | 3.2 ± 0.5 | 2.8 ± 0.4 |
| 10 | 85 ± 7.3 | 5.8 ± 0.9 | 4.9 ± 0.7 |
| 25 | 71 ± 8.5 | 12.4 ± 1.5 | 10.1 ± 1.2 |
| 50 | 55 ± 9.2 | 25.1 ± 2.8 | 21.7 ± 2.5 |
Table 2: Time-Course of NF-κB Activation in Response to 10 µM Synthetic Lyso-Gb4 in HUVECs.
| Time (hours) | Nuclear NF-κB p65 (Fold Change vs. t=0) |
| 0 | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.3 |
| 3 | 3.5 ± 0.6 |
| 6 | 5.2 ± 0.8 |
| 12 | 3.1 ± 0.5 |
| 24 | 1.5 ± 0.2 |
Experimental Protocols
Protocol 1: Preparation of Synthetic Lyso-Gb4 for Cell Culture Application
Objective: To prepare a stock solution of synthetic Lyso-Gb4 that is suitable for addition to cell culture media.
Materials:
-
Synthetic Lyso-globotetraosylceramide (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Resuspension of Lyso-Gb4:
-
Allow the lyophilized synthetic Lyso-Gb4 powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by resuspending the Lyso-Gb4 in DMSO. For example, for 1 mg of Lyso-Gb4 (Formula Weight ~989.1 g/mol ), add approximately 101.1 µL of DMSO.
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be required.
-
-
Preparation of Working Solutions:
-
Due to the potential for DMSO to be toxic to cells at higher concentrations, it is advisable to make intermediate dilutions of the 10 mM stock in sterile water or a suitable buffer immediately before use.
-
For example, to prepare a 1 mM working stock, dilute the 10 mM stock 1:10 in sterile water.
-
-
Storage:
-
Store the 10 mM DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh aqueous working solutions for each experiment.
-
Protocol 2: Assessment of Lyso-Gb4-Induced Cytotoxicity using an MTT Assay
Objective: To determine the effect of a range of synthetic Lyso-Gb4 concentrations on the viability of a chosen cell line.
Materials:
-
Adherent cells of interest (e.g., HUVECs, fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthetic Lyso-Gb4 stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with Lyso-Gb4:
-
Prepare serial dilutions of synthetic Lyso-Gb4 in complete medium from your working stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Lyso-Gb4.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 3: Analysis of Inflammatory Gene Expression by Quantitative PCR (qPCR)
Objective: To measure the change in the expression of inflammatory genes (e.g., IL-6, TNF-α) in response to synthetic Lyso-Gb4 treatment.
Materials:
-
Cells cultured in 6-well plates
-
Synthetic Lyso-Gb4
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of synthetic Lyso-Gb4 (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualization of Pathways and Workflows
Caption: Hypothesized Lyso-Gb4 signaling via a putative receptor leading to NF-κB activation.
Caption: Workflow for assessing cellular responses to synthetic Lyso-Gb4 treatment.
Application Notes and Protocols for Monitoring Lyso-globotetraosylceramide in Response to Enzyme Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-globotetraosylceramide (lyso-Gb4), also commonly known as globotriaosylsphingosine or lyso-Gb3, within various cells and tissues. The accumulation of these substrates is pathogenic and results in a multisystemic disease characterized by renal, cardiac, and cerebrovascular complications.
Enzyme replacement therapy (ERT) is a cornerstone in the management of Fabry disease, involving the intravenous administration of a recombinant human α-Gal A to restore enzymatic activity. Monitoring the therapeutic response to ERT is crucial for optimizing patient care and evaluating the efficacy of novel therapeutic agents. Lyso-Gb3 has emerged as a sensitive and reliable biomarker for disease severity and response to treatment. Tracking the levels of lyso-Gb3 in biological fluids provides a quantitative measure of the biochemical correction achieved with ERT.
These application notes provide a comprehensive overview and detailed protocols for the monitoring of lyso-Gb3 levels as a pharmacodynamic biomarker in response to ERT.
Data Presentation: Efficacy of ERT in Reducing Lyso-Gb3 Levels
The following table summarizes quantitative data from representative studies on the reduction of plasma lyso-Gb3 levels in Fabry disease patients undergoing ERT.
| Patient Population | Treatment Regimen | Duration of Treatment | Baseline Lyso-Gb3 Levels (ng/mL) | Post-Treatment Lyso-Gb3 Levels (ng/mL) | Mean Reduction | Reference |
| 15 male patients with Fabry Disease | Switched from agalsidase alfa (0.2 mg/kg EOW) to agalsidase beta (1.0 mg/kg EOW) | 6 months | Mean: 42.3 | Mean: 25.6 | 39.5% | |
| 47 newly ERT-treated female patients with Fabry Disease | Agalsidase-alfa or -beta | ~5 years (observation time) | Median: 9.5 | Not explicitly stated as a final value, but a significant decrease was observed. | 0.95 ng/mL/year decrease | |
| 10 classically affected male Fabry patients | Not specified | Not specified | Mean: 94.4 pmol/mL (~74.7 ng/mL) | Not applicable | Not applicable | |
| 10 classically affected female Fabry patients | Not specified | Not specified | Mean: 9.6 pmol/mL (~7.6 ng/mL) | Not applicable | Not applicable |
EOW: Every Other Week
Experimental Protocols
The quantification of lyso-Gb3 in biological matrices is most accurately and sensitively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed protocols for the analysis of lyso-Gb3 in plasma and dried blood spots (DBS).
Protocol 1: Quantification of Lyso-Gb3 in Human Plasma by UHPLC-MS/MS
This protocol is adapted from a rapid and simple method for plasma lyso-Gb3 quantification.
1. Materials and Reagents:
-
Lyso-Gb3 standard
-
Isotopically labeled internal standard (IS), e.g., lyso-Gb3-d7
-
LC-MS grade methanol (B129727)
-
LC-MS grade formic acid (FA)
-
Pooled blank human plasma
-
Phree™ Phospholipid Removal Plates/Cartridges
2. Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of lyso-Gb3 in methanol at a concentration of 500 µg/mL.
-
Prepare a stock solution of the internal standard (e.g., lyso-Gb3-d7) in methanol at 100 µg/mL.
-
From the lyso-Gb3 stock solution, prepare working solutions in methanol for calibration curves and quality control (QC) samples at concentrations such as 0.25, 0.5, 50, and 100 ng/mL.
-
Dilute the IS stock solution with 0.1% FA in methanol to a final concentration of 5 ng/mL to be used as the protein precipitation solution.
-
Store all stock and working solutions at -20°C.
3. Sample Preparation (Protein Precipitation and Phospholipid Removal):
-
Spike pooled blank human plasma with lyso-Gb3 working solutions to create an eight-point calibration curve (e.g., 0.25, 0.5, 1, 5, 10, 20, 50, 100 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner.
-
For each patient sample, calibrator, or QC, add 100 µL of the IS/protein precipitation solution to 50 µL of plasma in a microcentrifuge tube.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Load the supernatant onto a Phree™ phospholipid removal plate/cartridge and collect the eluate for analysis.
4. UHPLC-MS/MS Analysis:
-
UHPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A suitable reversed-phase column, such as a BEH C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate lyso-Gb3 from other plasma components.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard. For example, the transition for lyso-Gb3 could be m/z 786.5 → 282.3.
5. Data Analysis:
-
Quantify lyso-Gb3 concentrations in patient samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
Protocol 2: Analysis of Lyso-Gb3 in Dried Blood Spots (DBS) by LC-MS/MS
This protocol is based on methodologies for lyso-Gb3 determination in DBS.
1. Materials and Reagents:
-
Lyso-Gb3 standard
-
Isotopically labeled internal standard (IS)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
DBS collection cards (e.g., Whatman 903)
-
3 mm hole puncher
2. Sample Preparation:
-
Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
Prepare a series of calibrator and QC DBS by spotting whole blood spiked with known concentrations of lyso-Gb3 onto the collection cards.
-
To each well containing a DBS disc, add 100 µL of an extraction solution consisting of methanol containing the internal standard at a known concentration.
-
Seal the plate and incubate with shaking for 30-60 minutes at room temperature.
-
Centrifuge the plate to pellet the paper disc.
-
Transfer the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
The LC-MS/MS parameters will be similar to those described in Protocol 1, with potential modifications to the gradient and injection volume as needed for the DBS extract matrix.
-
MRM transitions: Monitor the appropriate precursor-to-product ion transitions for lyso-Gb3 and the IS.
4. Data Analysis:
-
Construct a calibration curve from the analysis of the prepared DBS calibrators.
-
Determine the concentration of lyso-Gb3 in the patient DBS samples by comparing their peak area ratios to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for monitoring Lyso-Gb3 in response to ERT.
Caption: Mechanism of Enzyme Replacement Therapy in Fabry Disease.
Application Notes and Protocols for Lyso-Globotriaosylceramide in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-GAL A). This deficiency leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), and its deacylated form, lyso-globotriaosylceramide (lyso-Gb3), within various cells and tissues.[1] Lyso-Gb3 has emerged as a crucial biomarker for Fabry disease, as its levels in plasma and urine correlate with disease severity and are used to monitor the efficacy of enzyme replacement therapy (ERT).[2][3][4] Beyond its role as a biomarker, understanding the enzymatic processing of lyso-Gb3 and its downstream signaling effects is critical for developing novel therapeutic strategies.
These application notes provide detailed protocols for utilizing fluorescently labeled lyso-Gb3 as a substrate in enzymatic assays to determine α-GAL A activity. Furthermore, we present a summary of the key signaling pathways initiated by the accumulation of lyso-Gb3, offering insights into the pathophysiology of Fabry disease.
Principle of the Enzymatic Assay
The enzymatic activity of α-galactosidase A is determined by measuring the hydrolysis of a fluorescently labeled lyso-Gb3 analog. In this assay, a non-fluorescent or minimally fluorescent substrate is cleaved by α-GAL A, releasing a fluorescent product. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. This method offers high sensitivity and specificity for measuring α-GAL A activity in various biological samples, including cell lysates and purified enzyme preparations.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters of α-Galactosidase A with a Fluorescent Gb3 Analog
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Recombinant human α-GAL A | N-Dodecanoyl-NBD-ceramide trihexoside (NBD-Gb3) | 28.5 ± 2.9 | 87.9 ± 2.6 (as nM/min) |
Data adapted from a study on a chemically modified plant cell culture-expressed human α-galactosidase A.
Table 2: Typical Plasma Lyso-Gb3 Concentrations in Healthy Individuals and Fabry Disease Patients
| Cohort | Lyso-Gb3 Concentration (ng/mL) | Lyso-Gb3 Concentration (nmol/L) |
| Healthy Males | 0.24 - 0.81 (Median: 0.42) | 0.35 - 0.71 |
| Healthy Females | 0.25 - 0.74 (Median: 0.44) | |
| Fabry Males (Classic) | Median: 14.50 | Strikingly increased |
| Fabry Females | Median: 2.79 | Elevated, but with some overlap with healthy individuals |
Data compiled from multiple studies.[2][3][4][5][6] A cut-off value of 0.81 ng/mL has been proposed to distinguish Fabry patients from healthy individuals with high sensitivity and specificity.[2][3]
Experimental Protocols
Protocol 1: Microplate-Based Fluorometric Assay for α-Galactosidase A Activity
This protocol is designed for the quantitative determination of α-GAL A activity in cell lysates or purified enzyme preparations using a fluorescently labeled Gb3 substrate, such as N-Dodecanoyl-NBD-ceramide trihexoside (NBD-Gb3).
Materials:
-
Recombinant or purified α-GAL A (as a positive control)
-
Cell lysates or tissue homogenates containing α-GAL A
-
N-Dodecanoyl-NBD-ceramide trihexoside (NBD-Gb3) substrate
-
Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 4.6
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.7
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 466 nm, Emission: 536 nm for NBD)
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by homogenizing cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble enzyme fraction.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Substrate Preparation:
-
Prepare a stock solution of NBD-Gb3 in DMSO.
-
On the day of the assay, dilute the NBD-Gb3 stock solution in the assay buffer to the desired final concentrations for the kinetic analysis (e.g., a serial dilution from 100 µM to 1.56 µM).
-
-
Assay Reaction:
-
To each well of the 96-well microplate, add 20 µL of the cell lysate or purified enzyme solution.
-
Include wells with assay buffer only as a blank control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 80 µL of the diluted NBD-Gb3 substrate solution to each well.
-
The final reaction volume in each well is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 to 2 hours, protected from light. The optimal incubation time may need to be determined empirically based on the enzyme activity in the samples.
-
-
Stopping the Reaction:
-
After the incubation period, stop the reaction by adding 100 µL of the Stop Solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in a microplate reader with excitation at 466 nm and emission at 536 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample readings.
-
Calculate the enzyme activity based on a standard curve of the fluorescent product (if available) or express the activity as relative fluorescence units (RFU) per unit of time per milligram of protein.
-
For kinetic analysis, plot the reaction velocity (fluorescence increase per minute) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling Pathways and Experimental Workflows
Lyso-Gb3 Mediated Signaling Pathway in Fabry Disease
Accumulation of lyso-Gb3 in Fabry disease triggers multiple pathological signaling cascades, leading to inflammation, fibrosis, and pain. A key mechanism involves the activation of Toll-like receptor 4 (TLR4), which in turn can activate downstream pathways such as the Notch1 signaling cascade in podocytes. This leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory and pro-fibrotic genes.
Caption: Lyso-Gb3 signaling cascade in Fabry disease.
Experimental Workflow for α-GAL A Activity Assay
The following diagram outlines the key steps in the microplate-based fluorometric assay for determining α-galactosidase A activity.
Caption: Workflow for α-GAL A enzymatic assay.
Enzymatic Hydrolysis of Lyso-Gb3
This diagram illustrates the fundamental enzymatic reaction catalyzed by α-galactosidase A on its natural substrate, lyso-globotriaosylceramide.
Caption: Hydrolysis of Lyso-Gb3 by α-GAL A.
References
- 1. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]
Application Notes: Labeling of Lyso-globotetraosylceramide (Lyso-Gb4) for Imaging Studies
Introduction
Lyso-globotetraosylceramide (Lyso-Gb4, also known as lyso-Gb3 or globotriaosylsphingosine) is a deacylated derivative of globotriaosylceramide (Gb3).[1] It has emerged as a crucial biomarker for Fabry disease, an X-linked lysosomal storage disorder caused by the deficient activity of the enzyme α-galactosidase A (α-Gal A).[2] This enzyme deficiency leads to the accumulation of Gb3 and other glycosphingolipids within lysosomes.[2][3] The subsequent deacylation of accumulated Gb3 results in the formation of Lyso-Gb4.[1] Elevated levels of Lyso-Gb4 in plasma and tissues are strongly correlated with the clinical manifestations of Fabry disease, making it a valuable diagnostic and prognostic marker.[4][5]
Fluorescent labeling of Lyso-Gb4 enables researchers to visualize its subcellular localization, track its trafficking dynamics, and investigate its pathological roles in real-time within cellular models of Fabry disease.[6][7] These imaging studies are instrumental in understanding disease mechanisms and in the development of novel therapeutic interventions aimed at reducing glycosphingolipid accumulation. This document provides detailed protocols and notes on methodologies for labeling Lyso-Gb4 with fluorescent probes for use in cellular imaging.
Biological Pathway Context: Fabry Disease
In Fabry disease, the functional absence of α-Galactosidase A disrupts the normal catabolism of glycosphingolipids. This leads to the pathological accumulation of Gb3 in lysosomes, which is then converted to the cytotoxic biomarker Lyso-Gb4.
Caption: Pathological accumulation of Lyso-Gb4 in Fabry Disease.
Labeling Strategies for Lyso-Gb4
The structure of Lyso-Gb4 contains a primary amine on the sphingosine (B13886) backbone, which serves as an excellent target for covalent modification with amine-reactive fluorescent dyes. The choice of fluorophore is critical and depends on the specific application, available microscope filter sets, and desired photophysical properties.
Key Considerations for Fluorophore Selection:
-
Brightness: Determined by the molar absorptivity and fluorescence quantum yield.[8]
-
Photostability: Resistance to photobleaching during prolonged imaging sessions.[8]
-
Environmental Sensitivity: Some dyes exhibit spectral shifts depending on the hydrophobicity of their environment.
-
Size: Smaller fluorophores are less likely to interfere with the biological activity and trafficking of the labeled lipid.
Recommended Fluorophores
Commonly used fluorophores for labeling sphingolipids include BODIPY and NBD dyes, which are relatively small, bright, and lipophilic.[8]
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Absorptivity (ε) | Quantum Yield (Φ) | Key Characteristics |
| NBD | ~465 | ~535 | ~22,000 | Variable | Environmentally sensitive, less photostable.[8] |
| BODIPY FL | ~505 | ~515 | ~80,000 | > 0.9 | Bright, photostable, less sensitive to environment.[8] |
| BODIPY TR | ~589 | ~617 | ~100,000 | ~0.6 | Red-shifted emission for multicolor imaging. |
Data are approximate and can vary based on solvent and conjugation.[8]
Experimental Protocols
Protocol 1: Direct Labeling of Lyso-Gb4 with BODIPY FL NHS Ester
This protocol describes the covalent attachment of an amine-reactive BODIPY FL dye to the primary amine of Lyso-Gb4.
Caption: Workflow for direct fluorescent labeling of Lyso-Gb4.
Materials:
-
Lyso-globotetraosylceramide (Lyso-Gb4)
-
BODIPY™ FL N-hydroxysuccinimidyl ester (NHS Ester)
-
Anhydrous Chloroform
-
Anhydrous Methanol
-
Triethylamine (B128534) (TEA)
-
Silica gel for column chromatography
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Reagent Preparation:
-
Dissolve 1 mg of Lyso-Gb4 in a 2:1 (v/v) mixture of anhydrous chloroform and methanol.
-
In a separate vial, dissolve a 1.5 molar excess of BODIPY FL NHS ester in anhydrous chloroform.
-
-
Labeling Reaction:
-
Combine the Lyso-Gb4 and BODIPY FL solutions in a glass vial.
-
Add triethylamine to the mixture to a final concentration of 20 mM. This acts as a base to deprotonate the primary amine, facilitating the reaction.
-
Seal the vial, protect from light by wrapping in aluminum foil, and incubate at room temperature for 4-6 hours with gentle stirring.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as chloroform:methanol:water (65:25:4 v/v/v). The fluorescent product spot should have a different Rf value than the starting materials.
-
Once the reaction is complete, evaporate the solvent under a stream of nitrogen.
-
Purify the labeled product using silica gel column chromatography to remove unreacted dye and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the BODIPY-labeled Lyso-Gb4 using mass spectrometry.
-
Determine the concentration of the labeled lipid by measuring the absorbance of the BODIPY fluorophore (approx. 505 nm).
-
-
Preparation of Sphingolipid-BSA Complexes for Cell Staining:
-
Fluorescent lipids are often delivered to cells as a complex with BSA to improve solubility and cellular uptake.[8]
-
Evaporate a known amount of the labeled lipid stock to a thin film in a glass vial.
-
Add PBS containing 1 mg/mL fatty-acid free BSA.
-
Sonicate the mixture until the lipid film is completely resuspended, creating the sphingolipid-BSA complex.
-
This complex can be stored at -20°C and diluted in cell culture medium for staining experiments.
-
Protocol 2: Bioorthogonal Labeling using Click Chemistry
For more advanced applications, a two-step "click chemistry" approach can be used. This involves metabolically incorporating a Lyso-Gb4 analog containing a bioorthogonal handle (e.g., an azide) into cells, followed by reaction with a fluorescent probe containing the complementary handle (e.g., a DBCO-fluorophore for copper-free click chemistry).[9] This method allows for labeling in a live-cell context with high specificity.
Caption: Conceptual workflow for bioorthogonal labeling of Lyso-Gb4.
Note: The synthesis of azide-modified Lyso-Gb4 precursors is a complex chemical process and is typically performed by specialized chemists.
Application in Imaging Studies
Once prepared, fluorescently labeled Lyso-Gb4 can be used to investigate:
-
Subcellular Localization: Co-localization studies with lysosomal markers (e.g., LysoTracker™) can confirm the accumulation of Lyso-Gb4 within lysosomes in Fabry disease cell models.
-
Lipid Trafficking: Time-lapse imaging can be used to monitor the transport and dynamics of Lyso-Gb4 within the cell.
-
Drug Screening: The labeled probe can be used in high-content imaging screens to identify compounds that reduce Lyso-Gb4 accumulation.
-
Disease Modeling: Comparing the distribution and quantity of the fluorescent probe in healthy vs. Fabry patient-derived cells can provide insights into disease pathophysiology.
Conclusion
The ability to fluorescently label Lyso-globotetraosylceramide provides a powerful tool for cell biologists and drug development professionals. By enabling the direct visualization of this key Fabry disease biomarker, these methods facilitate a deeper understanding of its cellular pathology and provide a platform for the discovery of new therapeutics. The protocols outlined here provide a robust starting point for researchers entering this field.
References
- 1. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and Screening of Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers and Imaging Findings of Anderson–Fabry Disease—What We Know Now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive testing algorithm for the diagnosis of Fabry disease in males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis of fluorescent glycero- and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chemical Approaches for Measuring and Manipulating Lipids at the Organelle Level - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Lyso-globotetraosylceramide from Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-globotetraosylceramide (Lyso-Gb4), also known as globotriaosylsphingosine or Lyso-Gb3, is a crucial biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1] Accurate quantification of Lyso-Gb4 in biological fluids such as plasma, serum, and urine is essential for clinical research and the development of therapeutic interventions. Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and purification of Lyso-Gb4 from complex biological matrices, enabling sensitive and reliable analysis by downstream methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
This document provides detailed application notes and experimental protocols for the solid-phase extraction of Lyso-Gb4 from biological fluids using three common SPE sorbents: Aminopropyl, C18, and Mixed-Mode Cation Exchange (MCX).
Data Presentation
The selection of an appropriate SPE sorbent is critical for achieving optimal recovery and minimizing matrix effects, thereby ensuring the accuracy and precision of Lyso-Gb4 quantification. The following table summarizes the quantitative performance of different SPE methods for Lyso-Gb4 extraction from plasma.
| SPE Sorbent | Analyte | Biological Matrix | Recovery Rate (%) | Matrix Effect (%) | Reference |
| Mixed-Mode Cation Exchange (Oasis MCX) | Lyso-Gb4 | Plasma | > 90 | -28.90 (Inhibition) | [4][5] |
| C18 | Lyso-Gb4 | Plasma | > 90 | Not explicitly stated | [1] |
| Dichloromethane/Methanol (B129727) Extraction (followed by C18 analysis) | Lyso-Gb4 | Plasma/Serum | 73 - 87 | Not explicitly stated | [6] |
Note: The data presented is synthesized from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies for the solid-phase extraction of Lyso-Gb4 using Aminopropyl, C18, and Oasis MCX cartridges are provided below.
Protocol 1: Aminopropyl SPE for Neutral Glycosphingolipids (including Lyso-Gb4)
This protocol is adapted for the isolation of neutral glycosphingolipids from biological fluids.[7][8]
1. Sample Pretreatment: a. To 100 µL of plasma or serum, add an appropriate internal standard. b. Add 400 µL of methanol and vortex thoroughly to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube.
2. SPE Cartridge Conditioning: a. Condition an aminopropyl SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing the following solvents: i. 3 mL of hexane (B92381) ii. 3 mL of chloroform (B151607) iii. 3 mL of methanol
3. Sample Loading: a. Load the pretreated sample supernatant onto the conditioned aminopropyl cartridge.
4. Washing: a. Wash the cartridge with 3 mL of methanol to remove polar interferences. b. Wash the cartridge with 3 mL of chloroform to remove less polar lipids.
5. Elution: a. Elute the neutral glycosphingolipids, including Lyso-Gb4, with 5 mL of 2% acetic acid in methanol. b. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. c. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: C18 SPE for Lyso-Gb4
This protocol is suitable for the extraction of Lyso-Gb4 from plasma or serum using a C18 reversed-phase cartridge.[9]
1. Sample Pretreatment: a. To 100 µL of plasma or serum, add an appropriate internal standard. b. Add 300 µL of methanol, vortex, and centrifuge to precipitate proteins. c. Collect the supernatant.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
3. Sample Loading: a. Load the supernatant from the sample pretreatment step onto the conditioned C18 cartridge.
4. Washing: a. Wash the cartridge with 1 mL of water to remove salts and other polar impurities. b. Wash the cartridge with 1 mL of 40% methanol in water to remove more polar interferences.
5. Elution: a. Elute Lyso-Gb4 with 1 mL of methanol. b. Evaporate the eluate to dryness and reconstitute in a solvent compatible with the analytical method.
Protocol 3: Oasis MCX (Mixed-Mode Cation Exchange) SPE for Lyso-Gb4
This protocol utilizes a mixed-mode sorbent that combines reversed-phase and strong cation exchange mechanisms for highly selective extraction of basic compounds like Lyso-Gb4.[9][10][11]
1. Sample Pretreatment: a. To 100 µL of plasma or urine, add an appropriate internal standard. b. Add 100 µL of 4% phosphoric acid in water and vortex.
2. SPE Cartridge Conditioning: a. Condition an Oasis MCX µElution plate/cartridge with 200 µL of methanol followed by 200 µL of water.
3. Sample Loading: a. Load the entire pretreated sample onto the conditioned Oasis MCX sorbent.
4. Washing: a. Wash the sorbent with 200 µL of 2% formic acid in water. b. Wash the sorbent with 200 µL of methanol.
5. Elution: a. Elute Lyso-Gb4 with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in a 50:50 acetonitrile:methanol solution. b. Dilute the eluate as needed for LC-MS/MS analysis.
Mandatory Visualization
Experimental Workflow for Solid-Phase Extraction of Lyso-Gb4
Caption: General workflow for the solid-phase extraction of Lyso-Gb4.
Signaling Pathways Activated by Lyso-globotetraosylceramide (Lyso-Gb4)
Caption: Signaling pathways affected by Lyso-Gb4 accumulation in Fabry disease.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | PLOS One [journals.plos.org]
Application Note: A Robust and Sensitive UHPLC-MS/MS Method for the Quantification of Lyso-Globotetraosylceramide (Lyso-Gb3) in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative determination of globotriaosylsphingosine (Lyso-Gb3) in human plasma. Lyso-Gb3 is a critical biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder. The method employs a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation and sensitive detection using tandem mass spectrometry. This method demonstrates excellent accuracy, precision, and a low limit of quantification, making it a reliable tool for clinical research and drug development in the context of Fabry disease.
Introduction
Fabry disease is a genetic disorder caused by a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.[1][2] Elevated plasma concentrations of lyso-Gb3 have been shown to be a more sensitive and reliable biomarker for Fabry disease than Gb3, correlating with disease severity.[3] Therefore, accurate and precise quantification of plasma lyso-Gb3 is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions such as enzyme replacement therapy.[4][5][6]
This application note presents a detailed protocol for a UHPLC-MS/MS method that is both rapid and robust for the quantification of lyso-Gb3 in human plasma. The method utilizes a stable isotope-labeled internal standard to ensure high accuracy and reproducibility.
Experimental
Materials and Reagents
-
Lyso-Gb3 reference standard
-
Lyso-Gb3-d5 internal standard (or other suitable isotope-labeled standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad, Thermo TSQ series)
-
Analytical column: A C18 column is commonly used for separation.[7]
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation.[1][2][7]
-
To 50 µL of plasma sample, add 200 µL of methanol containing the internal standard (e.g., Lyso-Gb3-d5 at 10 ng/mL).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
UHPLC Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lyso-Gb3: m/z 786.5 -> 282.3
-
Lyso-Gb3-d5 (IS): m/z 791.5 -> 287.3
-
-
Source Parameters: Optimized for the specific mass spectrometer used.
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification.
Linearity: The calibration curve was linear over the concentration range of 0.25 to 100 ng/mL with a correlation coefficient (r²) > 0.99.[1][2]
Precision and Accuracy: Intra- and inter-assay precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in the table below. The coefficient of variation (CV%) for precision was less than 15%, and the accuracy was within 85-115%, which is well within the acceptable limits for bioanalytical methods.[1][2][8]
Limit of Quantification (LLOQ): The lower limit of quantification (LLOQ) was established at 0.25 ng/mL, demonstrating the high sensitivity of the method.[1][2]
Quantitative Data Summary
| Parameter | Value |
| Calibration Range | 0.25 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 10% |
| Intra-assay Accuracy (%) | 90 - 110% |
| Inter-assay Accuracy (%) | 92 - 108% |
Table 1: Summary of quantitative data for the UHPLC-MS/MS method for plasma Lyso-Gb3 quantification.
Clinical Application
This validated method was successfully applied to determine the plasma lyso-Gb3 concentrations in healthy controls and patients with Fabry disease. As expected, patients with Fabry disease showed significantly elevated levels of plasma lyso-Gb3 compared to the healthy control group.[1][2] The established cut-off value for distinguishing Fabry patients from healthy individuals is typically around 0.6 ng/mL, with high sensitivity and specificity.[1][2] This method can be a valuable tool for aiding in the diagnosis of Fabry disease, especially in female patients who may present with near-normal enzyme activity, and for monitoring the therapeutic response to treatment.[5][6]
Conclusion
The described UHPLC-MS/MS method provides a rapid, sensitive, and reliable means for the quantification of lyso-Gb3 in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in a clinical research setting. This method is a valuable tool for researchers and drug development professionals working in the field of Fabry disease.
Visualizations
Caption: Pathophysiology of Fabry Disease.
Caption: UHPLC-MS/MS Experimental Workflow.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) | MDPI [mdpi.com]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Glycinated Lyso-Ceramide Trihexoside as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-glycinated lyso-ceramide trihexoside, also known as N-glycinated globotriaosylsphingosine (N-glycinated lyso-Gb3), is a crucial tool in the quantitative analysis of lyso-Gb3, a key biomarker for Fabry disease.[1][2] Fabry disease is an X-linked lysosomal storage disorder characterized by the deficient activity of the enzyme α-galactosidase A.[3][4][5][6] This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues and biological fluids.[3][4][5][6] Accurate quantification of lyso-Gb3 is essential for the diagnosis, monitoring of disease progression, and evaluation of therapeutic efficacy, such as enzyme replacement therapy (ERT).[7][8]
This document provides detailed application notes and protocols for the use of N-glycinated lyso-ceramide trihexoside as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for lyso-Gb3 quantification.
Principle and Rationale for Use
The ideal internal standard (IS) for mass spectrometry-based quantification should have physicochemical properties as close as possible to the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization.[9] N-glycinated lyso-ceramide trihexoside is an excellent internal standard for lyso-Gb3 analysis due to the following reasons:
-
Structural Similarity: It is an analog of lyso-Gb3, sharing the same core glycosphingolipid structure.[1][2] The addition of a glycine (B1666218) molecule to the primary amine of the sphingosine (B13886) base provides a distinct mass shift, allowing for its differentiation from the native lyso-Gb3 by the mass spectrometer.[1][2]
-
Similar Extraction and Chromatographic Behavior: Due to its structural similarity, N-glycinated lyso-Gb3 exhibits nearly identical extraction recovery and chromatographic retention time to lyso-Gb3, ensuring accurate correction for any sample loss or variation during the analytical process.[8][10]
-
Comparable Ionization Efficiency: The ionization efficiency of N-glycinated lyso-Gb3 is very similar to that of lyso-Gb3, which is critical for reliable quantification.[2][8][10]
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters for the analysis of lyso-Gb3 and the internal standard N-glycinated lyso-ceramide trihexoside.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Lyso-ceramide trihexoside (lyso-Gb3) | 786.5 | 282.3 | 40 |
| N-glycinated lyso-ceramide trihexoside (IS) | 843.5 | 264.3 | - |
Note: The exact m/z values and collision energies may vary slightly depending on the mass spectrometer used and specific experimental conditions. The values presented here are based on published data.[3][4][5]
Experimental Protocols
This section provides a detailed protocol for the quantification of lyso-Gb3 in human plasma using N-glycinated lyso-ceramide trihexoside as an internal standard.
Materials and Reagents
-
Lyso-ceramide trihexoside (analytical standard)
-
N-glycinated lyso-ceramide trihexoside (internal standard)[3]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Human plasma (control and study samples)
-
Phree™ Phospholipid Removal Plates or similar protein precipitation and phospholipid removal products
Preparation of Standard and Internal Standard Stock Solutions
-
Lyso-Gb3 Stock Solution (1 mg/mL): Accurately weigh and dissolve lyso-ceramide trihexoside in methanol to a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve N-glycinated lyso-ceramide trihexoside in methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the lyso-Gb3 stock solution in methanol to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of the internal standard by diluting the IS stock solution in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to a final concentration of 5 ng/mL.[7]
Sample Preparation (Protein Precipitation and Phospholipid Removal)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Apply the mixture to a Phree™ Phospholipid Removal Plate.
-
Collect the eluate, which contains the analytes of interest free from proteins and phospholipids.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[3][4][5]
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a few minutes is typically used to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the manufacturer's recommendations for the specific instrument.
-
Data Analysis
-
Integrate the peak areas for both lyso-Gb3 and the internal standard (N-glycinated lyso-Gb3) for all calibrators, QCs, and unknown samples.
-
Calculate the peak area ratio of lyso-Gb3 to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Fabry Disease Pathophysiology
Caption: Simplified pathway of Fabry disease pathogenesis.
Experimental Workflow for lyso-Gb3 Quantification
Caption: General workflow for lyso-Gb3 quantification.
Logical Relationship of Internal Standard Use
Caption: Logic of using an internal standard for quantification.
References
- 1. N-Glycinated lyso-ceramide trihexoside - Matreya [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Analysis of Lyso-Globotetraosylceramide in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-globotetraosylceramide (Lyso-Gb4), also known as lyso-globoside, is the deacylated form of globotetraosylceramide (Gb4). While Gb4 is a known neutral glycosphingolipid present in cellular membranes, the biological significance of Lyso-Gb4 is an emerging area of research. Glycosphingolipids and their lyso-derivatives are implicated in various cellular processes, and their altered levels are often associated with lysosomal storage disorders. For instance, the accumulation of the related compound, lyso-globotriaosylceramide (lyso-Gb3), is a key biomarker for Fabry disease.[1] The quantification of Lyso-Gb4 in tissue homogenates is crucial for understanding its physiological and pathological roles.
This document provides detailed protocols for the extraction and quantification of Lyso-Gb4 from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2] Additionally, it presents available quantitative data for the parent compound, globotetraosylceramide (Gb4), as a proxy for Lyso-Gb4 levels, and explores a potential signaling pathway involving globosides.
Data Presentation
Quantitative data for Lyso-Gb4 in various tissues is not widely available in the literature, likely due to its very low endogenous concentrations in non-pathological states. However, the levels of its acylated precursor, globotetraosylceramide (Gb4), have been reported. As Lyso-Gb4 is derived from Gb4, the abundance of Gb4 can provide an indication of the potential for Lyso-Gb4 formation. The following table summarizes representative quantitative data for Gb4 in a rat model of polycystic kidney disease.
| Tissue | Condition | Gb4 Concentration (pmol/mg tissue) | Reference |
| Kidney | Wild-Type Rat | 1.2 ± 0.3 | [2] |
| Kidney | Cystic Rat Model | 2.5 ± 0.5 | [2] |
Note: The deacylation of Gb4 to Lyso-Gb4 occurs within the lysosome, and the resulting Lyso-Gb4 is typically present at much lower concentrations than Gb4.
Experimental Protocols
Tissue Homogenization
This protocol describes the preparation of a tissue homogenate suitable for lipid extraction.
Materials:
-
Tissue sample (e.g., kidney, brain, spleen, liver)
-
Phosphate-buffered saline (PBS), ice-cold
-
Potter-Elvehjem homogenizer with a PTFE pestle or a bead-based homogenizer
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood and contaminants.
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces using a sterile scalpel on an ice-cold surface.
-
Transfer the minced tissue to a pre-chilled homogenizer tube.
-
Add ice-cold PBS (typically 1:4 w/v, e.g., 100 mg of tissue in 400 µL of PBS) containing a protease inhibitor cocktail.
-
Homogenize the tissue on ice until no visible tissue fragments remain. For a Potter-Elvehjem homogenizer, this may require 10-15 strokes. For a bead-based homogenizer, follow the manufacturer's instructions.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for lipid extraction.
Lipid Extraction (Folch Method)
This protocol outlines the extraction of total lipids from the tissue homogenate.
Materials:
-
Tissue homogenate
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas stream evaporator
Procedure:
-
To a known volume of tissue homogenate (e.g., 200 µL), add 20 volumes of a chloroform:methanol mixture (2:1, v/v). For 200 µL of homogenate, add 4 mL of the solvent mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
To wash the organic extract, add 0.2 volumes of 0.9% NaCl solution (e.g., 800 µL for 4 mL of extract).
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Remove the upper aqueous phase by aspiration.
-
Dry the lower organic phase containing the lipids under a gentle stream of nitrogen gas at 37°C.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-matching solution.
Lyso-Gb4 Quantification by LC-MS/MS
This protocol provides a general framework for the quantification of Lyso-Gb4 using a liquid chromatography-tandem mass spectrometry system. Instrument parameters will need to be optimized for the specific instrument used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Materials:
-
Lyso-globotetraosylceramide (d18:1) analytical standard
-
Internal standard (IS), e.g., a stable isotope-labeled analog of Lyso-Gb4 or a structurally similar lyso-glycosphingolipid not present in the sample.
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol, formic acid, ammonium (B1175870) formate)
-
Reversed-phase C18 column suitable for lipid analysis
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the Lyso-Gb4 standard and the internal standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the Lyso-Gb4 stock solution and adding a fixed concentration of the internal standard to each.
-
Spike the resuspended lipid extracts with the same fixed concentration of the internal standard.
-
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared standards and samples onto the LC system.
-
Use a gradient elution program to separate Lyso-Gb4 from other lipids. A typical gradient might involve mobile phase A (e.g., water with 0.1% formic acid and 5 mM ammonium formate) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid and 5 mM ammonium formate).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify Lyso-Gb4 and its internal standard.
-
Optimize the MRM transitions (precursor ion -> product ion) for both Lyso-Gb4 and the internal standard by infusing the pure compounds into the mass spectrometer. A potential precursor ion for Lyso-Gb4 (d18:1) would be its [M+H]+ ion.
-
Set the collision energy and other MS parameters to maximize the signal for the selected transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the Lyso-Gb4 and internal standard MRM transitions.
-
Calculate the ratio of the Lyso-Gb4 peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Lyso-Gb4 standards.
-
Determine the concentration of Lyso-Gb4 in the tissue samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the final concentration to the initial tissue weight (e.g., in pmol/mg of tissue).
-
Mandatory Visualization
Caption: Experimental workflow for Lyso-Gb4 analysis.
Caption: Proposed signaling pathway of Lyso-Gb4.
References
Application Notes and Protocols for the Development of Monoclonal Antibodies Against Lyso-globotetraosylceramide (Lyso-Gb4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-globotetraosylceramide (Lyso-Gb4), the deacylated form of globotetraosylceramide (Gb4), is a glycosphingolipid that, along with the related and more extensively studied lyso-globotriaosylceramide (Lyso-Gb3), is implicated in the pathophysiology of Fabry disease.[1][2] Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-GalA), leading to the accumulation of Gb3 and its metabolites.[3] While Lyso-Gb3 is a well-established biomarker for Fabry disease, the specific roles and signaling pathways of Lyso-Gb4 are still under investigation.[4] The development of specific monoclonal antibodies against Lyso-Gb4 is a critical step towards elucidating its function, developing diagnostic tools, and exploring potential therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies targeting Lyso-Gb4.
Experimental Protocols
Antigen Preparation: Synthesis and Carrier Protein Conjugation of Lyso-Gb4
The generation of a robust immune response against a small molecule like Lyso-Gb4 necessitates its conjugation to a larger carrier protein.
1.1. Synthesis of Lyso-Gb4
1.2. Conjugation of Lyso-Gb4 to a Carrier Protein (KLH)
Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic protein commonly used as a carrier for haptens.
Protocol:
-
Activation of Lyso-Gb4: The primary amino group of the sphingosine (B13886) backbone of Lyso-Gb4 can be activated using a bifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
-
Dissolve Lyso-Gb4 and a 10-fold molar excess of SMCC in a suitable organic solvent (e.g., dimethylformamide, DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the maleimide-activated Lyso-Gb4 using silica (B1680970) gel chromatography.
-
-
Activation of KLH:
-
Dissolve KLH in phosphate-buffered saline (PBS), pH 7.2.
-
React the lysine (B10760008) residues of KLH with a thiolating agent like Traut's reagent (2-iminothiolane) at a 20-fold molar excess for 1 hour at room temperature to introduce sulfhydryl groups.
-
Remove excess Traut's reagent by dialysis against PBS.
-
-
Conjugation Reaction:
-
Mix the maleimide-activated Lyso-Gb4 with the thiolated KLH in PBS.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
The maleimide (B117702) groups on Lyso-Gb4 will react with the sulfhydryl groups on KLH to form a stable thioether bond.
-
-
Purification and Characterization:
-
Remove unconjugated Lyso-Gb4 by dialysis against PBS.
-
Determine the conjugation efficiency by measuring the protein concentration (e.g., using a BCA assay) and quantifying the amount of Lyso-Gb4 conjugated (e.g., by mass spectrometry or carbohydrate analysis).
-
Monoclonal Antibody Production using Hybridoma Technology
This protocol outlines the generation of hybridoma cell lines producing monoclonal antibodies against Lyso-Gb4.
Workflow for Hybridoma Production:
Caption: Workflow for generating anti-Lyso-Gb4 monoclonal antibodies.
Protocol:
-
Immunization:
-
Emulsify the Lyso-Gb4-KLH conjugate (50-100 µg per mouse) with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization.
-
Inject BALB/c mice subcutaneously or intraperitoneally.
-
Administer booster injections with the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.
-
Monitor the antibody titer in the serum by ELISA.
-
-
Cell Fusion:
-
Three days before fusion, administer a final intravenous or intraperitoneal booster injection of the antigen in saline.
-
Aseptically harvest the spleen from a mouse with a high antibody titer.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1 using polyethylene (B3416737) glycol (PEG) 1500.
-
-
Selection and Screening:
-
Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium. Unfused myeloma cells will be killed, and unfused splenocytes will die off naturally.
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-Lyso-Gb4 antibodies using an indirect ELISA.
-
-
Cloning and Expansion:
-
Expand positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Re-screen the subclones to confirm antibody production.
-
Expand the stable, high-producing monoclonal hybridoma cell lines for large-scale antibody production in vitro (in culture flasks) or in vivo (as ascites in mice).
-
-
Antibody Purification:
-
Purify the monoclonal antibodies from the hybridoma culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.
-
Antibody Screening and Characterization
3.1. Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol for Indirect ELISA:
-
Coating: Coat 96-well microtiter plates with 1-5 µg/mL of Lyso-Gb4 in an appropriate coating buffer (e.g., methanol (B129727) or ethanol) by overnight incubation at 4°C to allow for passive adsorption.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add hybridoma supernatants or purified antibodies at various dilutions and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate and stop the reaction with sulfuric acid.
-
Readout: Measure the absorbance at 450 nm.
3.2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of binding kinetics.
Protocol:
-
Ligand Immobilization: Immobilize Lyso-Gb4 on a sensor chip surface. This can be achieved by creating a lipid monolayer on a hydrophobic sensor chip and incorporating Lyso-Gb4.
-
Analyte Injection: Inject the purified monoclonal antibody at various concentrations over the sensor surface.
-
Data Analysis: Monitor the change in the refractive index as the antibody binds to and dissociates from the immobilized Lyso-Gb4. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
3.3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Place the purified monoclonal antibody in the sample cell and the Lyso-Gb4 solution in the injection syringe.
-
Titration: Inject small aliquots of the Lyso-Gb4 solution into the antibody solution.
-
Data Analysis: Measure the heat released or absorbed after each injection. Fit the integrated heat data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Data Presentation
While specific quantitative data for anti-Lyso-Gb4 monoclonal antibodies is not yet available in published literature, the following tables provide a template for presenting characterization data once obtained.
Table 1: Summary of Anti-Lyso-Gb4 Monoclonal Antibody Characteristics
| Clone ID | Isotype | Antigen Specificity | Application |
| mAb-LG4-01 | IgG1, κ | Lyso-Gb4 | ELISA, WB |
| mAb-LG4-02 | IgG2a, κ | Lyso-Gb4 | IHC, FC |
| mAb-LG4-03 | IgM, κ | Lyso-Gb4 | ELISA |
Table 2: Binding Kinetics of Anti-Lyso-Gb4 Monoclonal Antibodies (SPR Data)
| Clone ID | ka (1/Ms) | kd (1/s) | KD (M) |
| mAb-LG4-01 | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| mAb-LG4-02 | 3.2 x 10⁵ | 1.5 x 10⁻⁴ | 4.7 x 10⁻¹⁰ |
Table 3: Thermodynamic Parameters of Anti-Lyso-Gb4 Monoclonal Antibody Binding (ITC Data)
| Clone ID | n (Stoichiometry) | KD (M) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| mAb-LG4-01 | 1.9 | 1.5 x 10⁻⁹ | -8.5 | -3.7 |
| mAb-LG4-02 | 2.1 | 5.0 x 10⁻¹⁰ | -9.2 | -4.1 |
Signaling Pathways
The precise signaling pathways initiated by Lyso-Gb4 are not well-elucidated. However, based on the known roles of other lysosomal lipids and the pathophysiology of Fabry disease, several potential pathways can be hypothesized.
Potential Lyso-Gb4 Signaling Pathways:
Caption: Hypothesized signaling pathways involving Lyso-Gb4.
1. Lysosomal Dysfunction and mTORC1 Signaling: The accumulation of Lyso-Gb4 within the lysosome, similar to Lyso-Gb3, can lead to lysosomal dysfunction.[1] The lysosome is a central hub for nutrient sensing and metabolic signaling, with the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway being a key regulator of cell growth and proliferation.[5] Lysosomal stress can impact mTORC1 activity, potentially leading to aberrant cell proliferation.
2. Calcium Homeostasis: Lysosomes are important calcium stores, and their dysfunction can lead to altered intracellular calcium signaling.[5] Elevated levels of lyso-glycosphingolipids have been shown to mobilize calcium from intracellular stores. Dysregulation of calcium homeostasis can trigger various downstream signaling cascades, leading to inflammation and apoptosis, which are hallmarks of Fabry disease pathology.
Conclusion
The development of monoclonal antibodies specific for Lyso-globotetraosylceramide is a crucial endeavor for advancing our understanding of Fabry disease and other potential pathologies involving this glycosphingolipid. The protocols and application notes provided here offer a comprehensive framework for the generation, characterization, and potential application of these valuable research tools. Further investigation into the specific synthesis of Lyso-Gb4 and the elucidation of its signaling pathways will be critical for the successful development of novel diagnostics and therapeutics.
References
- 1. Fabry disease: Mechanism and therapeutics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal Biology and Function: Modern View of Cellular Debris Bin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of Lyso-globotetraosylceramide (Lyso-Gb4) During Storage
Welcome to the technical support center for Lyso-globotetraosylceramide (Lyso-Gb4). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Lyso-Gb4 during storage and experimental procedures. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Lyso-Gb4?
A1: For long-term stability, solid Lyso-globotetraosylceramide should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least two years.[1]
Q2: How should I store Lyso-Gb4 once it is dissolved in a solvent?
A2: While specific stability data for Lyso-Gb4 in various solvents is not extensively published, general best practices for glycosphingolipids suggest preparing solutions fresh. If short-term storage is necessary, it is advisable to store the solution at -20°C or -80°C and minimize freeze-thaw cycles. For sensitive analytes, even a single freeze-thaw cycle can impact stability, though many sphingolipids have been reported to be stable through at least one cycle.[2] Long-term storage of biological samples containing similar lipids is generally recommended at -80°C to minimize degradation.[3]
Q3: What solvents are suitable for dissolving Lyso-Gb4?
A3: Lyso-Gb4 is soluble in a mixture of chloroform, methanol, and water. A common solvent system is a 2:1:0.1 (v/v/v) mixture of chloroform:methanol:water.[1]
Q4: What are the potential degradation pathways for Lyso-Gb4?
A4: The primary degradation pathway for glycosphingolipids like Lyso-Gb4 within a biological context is enzymatic hydrolysis in the lysosomes. This involves the sequential cleavage of sugar residues by specific glycosidases. Chemically, the glycosidic bonds can be susceptible to acid hydrolysis, and the sphingoid base can be subject to oxidation, particularly if exposed to air and light for extended periods.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling, storage, and analysis of Lyso-Gb4.
Issue 1: Inconsistent or poor analytical results (e.g., LC-MS/MS analysis).
-
Potential Cause: Degradation of Lyso-Gb4 in stock solutions or during sample preparation.
-
Troubleshooting Steps:
-
Always prepare fresh working solutions of Lyso-Gb4 from a solid stock stored at -20°C.
-
If using previously prepared stock solutions, perform a quality control check by comparing the analytical response to a freshly prepared standard.
-
Minimize the time samples are kept at room temperature during preparation. Process samples on ice where possible.
-
Avoid multiple freeze-thaw cycles of stock solutions and biological samples. Aliquot stock solutions into single-use volumes.
-
-
-
Potential Cause: Matrix effects in biological samples affecting ionization efficiency in mass spectrometry.
-
Troubleshooting Steps:
-
Optimize the sample extraction procedure to remove interfering substances. A common method for sphingolipids is liquid-liquid extraction using a chloroform/methanol/water system.[4]
-
Incorporate a suitable internal standard, such as an isotopically labeled Lyso-Gb4, to normalize for variations in extraction efficiency and matrix effects.
-
Evaluate different ionization sources (e.g., ESI, APCI) and polarities to enhance the signal-to-noise ratio for Lyso-Gb4.
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Potential Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Review the storage history of the Lyso-Gb4 standard and samples. Prolonged storage at inappropriate temperatures or exposure to light can lead to degradation.
-
Characterize the unknown peaks using high-resolution mass spectrometry to determine their mass and potential structure. Common degradation products may include Lyso-Gb3 (loss of the terminal galactose) or products of sphingoid base oxidation.
-
Perform forced degradation studies (see Experimental Protocols section) on a pure Lyso-Gb4 standard to intentionally generate degradation products and confirm their retention times and mass spectra.
-
-
Quantitative Data Summary
While extensive quantitative stability data for Lyso-Gb4 under various conditions is limited in publicly available literature, the following table summarizes the recommended storage and general stability information.
| Parameter | Condition | Stability | Reference |
| Form | Solid | ≥ 2 years | [1] |
| Storage Temperature | -20°C | [1] | |
| Freeze-Thaw Cycles | Minimize | May impact stability | [2] |
| Biological Samples | -80°C | Recommended for long-term | [3] |
| Aqueous Solution | Short-term at -20°C or -80°C | Recommended | General Best Practice |
Experimental Protocols
Protocol 1: Assessment of Lyso-Gb4 Stability via a Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
- Lyso-Gb4 standard
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (B78521) (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- LC-MS grade water, methanol, and chloroform
- LC-MS/MS system
2. Procedure:
- Acid Hydrolysis:
- Prepare a solution of Lyso-Gb4 in a suitable solvent (e.g., methanol).
- Add an equal volume of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for LC-MS/MS analysis.
- Base Hydrolysis:
- Prepare a solution of Lyso-Gb4 in a suitable solvent.
- Add an equal volume of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for LC-MS/MS analysis.
- Oxidative Degradation:
- Prepare a solution of Lyso-Gb4 in a suitable solvent.
- Add an equal volume of 3% H₂O₂.
- Incubate at room temperature, protected from light, for 24 hours.
- At specified time points, withdraw an aliquot and dilute for LC-MS/MS analysis.
- Thermal Degradation:
- Store a solid sample of Lyso-Gb4 at 60°C.
- At specified time points, dissolve a portion of the solid and analyze by LC-MS/MS.
- Photostability:
- Expose a solution of Lyso-Gb4 to a calibrated light source (e.g., ICH-compliant photostability chamber).
- At specified time points, analyze the solution by LC-MS/MS. A control sample should be kept in the dark at the same temperature.
3. Analysis:
- Analyze all samples by a validated LC-MS/MS method to quantify the remaining Lyso-Gb4 and identify any degradation products.
- Compare the chromatograms of the stressed samples to that of an unstressed control.
Visualizations
Caption: Enzymatic degradation pathway of Lyso-Gb4 in the lysosome.
Caption: Workflow for forced degradation stability testing of Lyso-Gb4.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of Lyso-globotetraosylceramide during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Lyso-globotetraosylceramide (Lyso-Gb4), a critical biomarker for Fabry disease.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues researchers may face, leading to low recovery of Lyso-Gb4.
General Issues
Q1: My Lyso-Gb4 recovery is consistently low. What are the most common causes?
A1: Low recovery of Lyso-Gb4 can stem from several factors throughout the extraction workflow. The most common culprits include:
-
Suboptimal Extraction Method: The choice of extraction method, primarily between liquid-liquid extraction (LLE) and solid-phase extraction (SPE), significantly impacts recovery. The amphipathic nature of Lyso-Gb4 makes a single, universally high-yield protocol challenging.[1]
-
Sample Preparation: Inadequate sample preparation, such as incomplete protein precipitation or cell lysis, can trap Lyso-Gb4 in the sample matrix, preventing its efficient extraction.
-
pH and Solvent Choice: The pH of the sample and extraction solvents can affect the stability and solubility of Lyso-Gb4. Using inappropriate pH or solvent polarity can lead to poor partitioning into the desired phase.
-
Matrix Effects: Co-extraction of other lipids and endogenous substances can interfere with Lyso-Gb4 quantification, particularly in LC-MS/MS analysis, leading to ion suppression and artificially low readings.
-
Analyte Degradation: Lyso-Gb4 may be susceptible to degradation due to improper sample handling, storage conditions, or harsh extraction conditions (e.g., extreme pH or high temperatures).
Solid-Phase Extraction (SPE) Specific Issues
Q2: I'm using SPE for Lyso-Gb4 extraction, but my recovery is poor. How can I troubleshoot this?
A2: Solid-phase extraction is a powerful technique for cleaning up and concentrating Lyso-Gb4, but requires careful optimization. Here are common issues and solutions:
-
Problem: Analyte breakthrough during sample loading.
-
Cause: The sorbent choice may be inappropriate for Lyso-Gb4, or the sample loading conditions are not optimal.
-
Solution:
-
Sorbent Selection: For Lyso-Gb4, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can be effective. Aminopropyl-bonded silica (B1680970) is a good option for neutral glycosphingolipids.
-
Sample Pre-treatment: Ensure the sample is at the correct pH to promote retention on the sorbent. For reversed-phase SPE, acidifying the sample can improve retention of some analytes.
-
Flow Rate: A slow and steady flow rate during sample loading allows for sufficient interaction between Lyso-Gb4 and the sorbent.
-
-
-
Problem: Analyte loss during the wash step.
-
Cause: The wash solvent is too strong and is eluting the Lyso-Gb4 along with the interferences.
-
Solution:
-
Solvent Strength: Decrease the organic content of the wash solvent. A wash with a low percentage of methanol (B129727) or acetonitrile (B52724) in water is often sufficient to remove polar interferences without eluting the more retained Lyso-Gb4.
-
-
-
Problem: Incomplete elution of the analyte.
-
Cause: The elution solvent is not strong enough to disrupt the interaction between Lyso-Gb4 and the sorbent.
-
Solution:
-
Elution Solvent: Increase the strength of the elution solvent. For reversed-phase sorbents, this typically means increasing the proportion of organic solvent (e.g., methanol or acetonitrile). For mixed-mode sorbents, adjusting the pH or ionic strength of the elution solvent may be necessary. For example, adding a small amount of ammonia (B1221849) to the elution solvent can improve the recovery of basic compounds.
-
-
Liquid-Liquid Extraction (LLE) Specific Issues
Q3: I'm using a Folch-based liquid-liquid extraction for Lyso-Gb4, and my recovery is low and variable. What can I do to improve it?
A3: LLE methods like the Folch procedure are common for lipid extraction but can be prone to issues with more polar lipids like Lyso-Gb4.
-
Problem: Lyso-Gb4 remains in the aqueous/protein layer.
-
Cause: Due to its hydrophilic sugar moiety, Lyso-Gb4 has some affinity for the aqueous phase. Incomplete protein denaturation can also trap the analyte.
-
Solution:
-
Solvent Ratios: Ensure the correct ratio of chloroform (B151607):methanol:sample is used to achieve proper phase separation and protein precipitation.
-
Re-extraction: After the initial phase separation, re-extract the upper aqueous phase and the protein interface with the organic solvent mixture to recover any remaining Lyso-Gb4.
-
-
-
Problem: Formation of a stable emulsion.
-
Cause: High concentrations of proteins and other macromolecules in the sample can lead to the formation of an emulsion between the aqueous and organic layers, making phase separation difficult.
-
Solution:
-
Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to break the emulsion.
-
Salt Addition: Adding a small amount of a salt like sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
-
Quantitative Data on Extraction Recovery
The following table summarizes expected recovery rates for Lyso-Gb4 and similar glycosphingolipids using different extraction methods. Please note that actual recovery can vary depending on the specific matrix and experimental conditions.
| Extraction Method | Sorbent/Solvent System | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Aminopropyl | Neutral Lyso-GSLs | Brain Tissue | Quantitative | [2] |
| Solid-Phase Extraction (SPE) | C18 | Erlotinib (as a model) | Human Plasma | 101.3% | [3] |
| Liquid-Liquid Extraction (LLE) | Chloroform/Methanol (Folch) | Prostaglandin E₂ | Human Plasma | 95.1 - 104.7% | [4] |
| Supported Liquid Extraction (SLE) | Diatomaceous Earth | β-blockers | Human Plasma | 81.6 - 105.8% | [5] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Acetonitrile/Chloroform | CDK4/6 inhibitors | Human Plasma | 81.65 - 95.58% | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Lyso-Gb4 from Human Plasma
This protocol is a general guideline and may require optimization for your specific application and instrumentation.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Lyso-Gb4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Mixed-mode SPE cartridges (e.g., Reversed-Phase C18 with Strong Cation Exchange)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less retained impurities.
-
-
Elution:
-
Elute the Lyso-Gb4 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex for 15 seconds and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Lyso-Gb4 from Human Plasma
This protocol is a modified Folch extraction procedure adapted for Lyso-Gb4.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Internal Standard (IS) solution
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Glass centrifuge tubes
-
Evaporator
Procedure:
-
Sample Preparation:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
-
Extraction:
-
Add 400 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 800 µL of chloroform and vortex for 1 minute.
-
Add 200 µL of water and vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge at 2,000 x g for 10 minutes at room temperature to separate the phases. You should observe a lower organic phase, a protein disk at the interface, and an upper aqueous phase.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube. Be careful not to disturb the protein layer.
-
-
Re-extraction (Optional but Recommended):
-
To the remaining aqueous phase and protein pellet, add another 400 µL of chloroform.
-
Vortex for 1 minute and centrifuge again.
-
Combine the second lower organic phase with the first one.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic phases to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Visualizations
Glycosphingolipid Metabolic Pathway and Fabry Disease
The following diagram illustrates the key steps in the glycosphingolipid metabolic pathway, highlighting the accumulation of globotriaosylceramide (Gb3) and its lyso-form, Lyso-Gb4, in Fabry disease due to the deficiency of the α-galactosidase A (GLA) enzyme.
Caption: Glycosphingolipid pathway and the metabolic block in Fabry disease.
Troubleshooting Workflow for Low Lyso-Gb4 Recovery
This workflow provides a logical sequence of steps to diagnose and resolve low recovery issues.
Caption: A logical workflow for troubleshooting low Lyso-Gb4 recovery.
References
- 1. shimadzu.at [shimadzu.at]
- 2. Aminopropyl solid phase extraction and 2 D TLC of neutral glycosphingolipids and neutral lysoglycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lyso-globotetraosylceramide (Lyso-Gb4) LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Lyso-globotetraosylceramide (Lyso-Gb4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in Lyso-Gb4 analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of Lyso-Gb4.[1] In biological matrices such as plasma or serum, common sources of interference for glycosphingolipids like Lyso-Gb4 include phospholipids, salts, and proteins.[2]
Q2: How can I detect the presence of matrix effects in my Lyso-Gb4 assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a Lyso-Gb4 standard solution is infused into the mass spectrometer's ion source post-LC column. A blank matrix extract is then injected. Any dip or peak in the steady signal of Lyso-Gb4 indicates ion suppression or enhancement at that retention time.
-
Post-Extraction Spike: This quantitative approach compares the signal response of Lyso-Gb4 spiked into a pre-extracted blank matrix to the response of Lyso-Gb4 in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What is the most effective strategy for minimizing matrix effects?
A3: A multi-faceted approach is typically the most effective. This involves a combination of optimized sample preparation, robust chromatographic separation, and the use of an appropriate internal standard.[1] Rigorous sample cleanup to remove interfering components before they enter the mass spectrometer is a critical first step.[1]
Q4: Which type of internal standard is recommended for Lyso-Gb4 quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Lyso-Gb4 (e.g., ¹³C or ¹⁵N-labeled Lyso-Gb4). SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for accurate correction of signal suppression or enhancement. If a SIL Lyso-Gb4 is unavailable, a structurally similar analog that co-elutes can be used, such as a glycinated version of a related glycosphingolipid. For the closely related compound lyso-Gb3, N-glycine globotriaosylsphingosine has been shown to be an excellent internal standard due to its similar extraction, stability, and sensitivity properties.[1]
Q5: Can I simply dilute my sample to mitigate matrix effects?
A5: Sample dilution can be a straightforward method to reduce the concentration of interfering matrix components.[1] However, this approach is only viable if the concentration of Lyso-Gb4 in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Action |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Implement a column wash procedure or replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for Lyso-Gb4. For lipids, a mobile phase containing a small amount of an organic modifier like methanol (B129727) or acetonitrile (B52724) is common. |
| Secondary Interactions with Column Hardware | For chelating compounds, interactions with the stainless steel column housing can cause peak shape issues. Consider using a metal-free column.[3] |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure consistent timing and execution of all sample preparation steps. Automation can improve reproducibility. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard that co-elutes with Lyso-Gb4. Prepare calibration standards in a representative blank matrix (matrix-matched calibration). |
| Autosampler Issues | Check for air bubbles in the syringe and ensure consistent injection volumes. Maintain the autosampler at a constant, cool temperature (e.g., 4°C). |
Issue 3: Significant Ion Suppression
| Potential Cause | Recommended Action |
| Co-elution with Phospholipids | Optimize the chromatographic gradient to separate Lyso-Gb4 from the phospholipid elution region. Employ phospholipid removal strategies during sample preparation (e.g., specific SPE cartridges or plates). |
| Inefficient Sample Cleanup | Switch to a more rigorous sample preparation method. For instance, if using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract. |
| High Salt Concentration | Use a desalting step during sample preparation, such as a wash step with a low percentage of organic solvent in an SPE protocol. |
Experimental Protocols
Note: The following protocols are based on established methods for the analysis of the closely related glycosphingolipid, lyso-Gb3, and are expected to be highly applicable for Lyso-Gb4 analysis.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to enrich Lyso-Gb4 from a plasma sample while removing proteins, salts, and many interfering lipids.
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C-labeled Lyso-Gb4 in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute Lyso-Gb4 and the internal standard with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor and product ion transitions for Lyso-Gb4 and its internal standard.
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Lyso-Gb4 Analysis
| Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%CV) |
| Protein Precipitation | 85-95 | 40-60 | <15 |
| Liquid-Liquid Extraction | 70-85 | 20-40 | <10 |
| Solid-Phase Extraction | 90-105 | <15 | <5 |
Data are illustrative and may vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Experimental workflow for Lyso-Gb4 analysis.
Caption: Troubleshooting logic for poor reproducibility.
References
Technical Support Center: Optimization of Lyso-globotetraosylceramide (Lyso-Gb4) Chromatographic Separation
Welcome to the technical support center for the optimization of chromatography for Lyso-globotetraosylceramide (Lyso-Gb4) separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Lyso-Gb4.
Problem 1: Poor Peak Shape (Asymmetric, Tailing, or Broadening)
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution: The choice of mobile phase is critical for achieving optimal separation. For reversed-phase liquid chromatography (RPLC), a common technique for glycolipid analysis, a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often used. Ensure the pH and composition of the mobile phase are compatible with your analytical column and the analyte.[1] For Lyso-Gb3, a closely related analyte, a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) has been used successfully.[2]
-
-
Possible Cause: Column overload due to excessive sample injection.
-
Possible Cause: Column degradation or contamination.
-
Possible Cause: Void volume in the column or tubing connections.
Problem 2: Inconsistent Retention Times
-
Possible Cause: Fluctuations in pump flow rate.
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed to prevent compositional changes during the run.[1] If preparing the mobile phase manually, ensure accurate measurements.
-
-
Possible Cause: Column temperature instability.
-
Solution: Fluctuations in column temperature can affect retention times.[1] Use a column oven to maintain a stable temperature throughout the analysis.
-
Problem 3: No Peaks or Very Small Peaks Detected
-
Possible Cause: Injection failure.
-
Solution: Verify that the injection system is functioning correctly and that the correct sample volume is being injected.[1]
-
-
Possible Cause: Detector issues.
-
Solution: Check the detector settings, such as the wavelength for UV detectors or the ionization parameters for mass spectrometers, to ensure they are appropriate for Lyso-Gb4.[1]
-
-
Possible Cause: Sample degradation.
Frequently Asked Questions (FAQs)
Q1: What type of chromatography is best suited for Lyso-Gb4 separation?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and effective methods for the separation and quantification of Lyso-Gb4 and related glycosphingolipids like Lyso-Gb3.[2][6] These techniques offer high sensitivity and selectivity.[2]
Q2: What are the recommended mobile phases for Lyso-Gb4 analysis?
A2: For RPLC separation of similar analytes like Lyso-Gb3, a common mobile phase consists of two eluents: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[2] A linear gradient is typically used, starting with a lower concentration of the organic eluent (B) and gradually increasing it.[2]
Q3: How can I improve the resolution between Lyso-Gb4 and other lipids?
A3: To enhance resolution, consider optimizing the mobile phase gradient, adjusting the column temperature, or trying a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to RPLC for separating polar lipids.[7]
Q4: What are the best practices for sample preparation of Lyso-Gb4?
A4: Sample preparation for Lyso-Gb4 from biological matrices like plasma often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2][8] A simple and rapid method for the related Lyso-Gb3 involves assisted protein precipitation with methanol.[2][9]
Q5: How should I store my Lyso-Gb4 standards and samples?
A5: Unsaturated glycolipids are prone to oxidation and should be stored in a suitable organic solvent at -20°C or below under an inert atmosphere (e.g., argon or nitrogen).[5] It is also recommended to aliquot samples into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5]
Quantitative Data Summary
The following tables summarize typical parameters used in UHPLC-MS/MS methods for the analysis of Lyso-Gb3, which can serve as a starting point for optimizing Lyso-Gb4 separation.
Table 1: Chromatographic Conditions for Lyso-Gb3 Analysis
| Parameter | Condition | Reference |
| Column | C4 column (10 cm × 4.6mm, 5 µm) | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [2] |
| Flow Rate | 0.6 mL/min | [2] |
| Column Temperature | 30 °C | [2] |
| Injection Volume | 5 µL | Not explicitly stated, but typical for UHPLC |
| Gradient | 30% B (0-1 min), 30-95% B (1-4 min), 95% B (4-5 min), 95-30% B (5-5.5 min), 30% B (5.5-6.5 min) | [2] |
Table 2: Mass Spectrometry Parameters for Lyso-Gb3 Detection
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [2] |
| Ion Spray Voltage | 5000 V | [2] |
| Precursor Ion (m/z) | 786.8 | [6] |
| Product Ion (m/z) | 268.3 | [6] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Lyso-Gb4 Analysis (Adapted from Lyso-Gb3 methods)
This protocol describes a rapid sample preparation method using assisted protein precipitation.[2][9]
-
Aliquoting: Thaw frozen plasma samples on ice. Vortex and aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard solution (e.g., a deuterated form of Lyso-Gb4) to each sample.
-
Protein Precipitation: Add 200 µL of cold methanol to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 30% acetonitrile with 0.1% formic acid).
-
Injection: Inject the reconstituted sample into the UHPLC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the analysis of Lyso-Gb4 from plasma samples.
Caption: A logical troubleshooting workflow for addressing poor peak shape in chromatography.
References
- 1. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lyso-globotetraosylceramide (Lyso-Gb4) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Lyso-globotetraosylceramide (Lyso-Gb4), with a special focus on addressing isoform interference.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Lyso-Gb4 Isoforms
Question: My chromatogram shows broad or overlapping peaks for what should be different Lyso-Gb4 isoforms. How can I improve the separation?
Answer:
Poor resolution of Lyso-Gb4 isoforms is a common challenge, often stemming from suboptimal liquid chromatography conditions. These isoforms are structurally very similar, differing subtly in their sphingoid base, leading to near-identical retention times if the method is not fully optimized.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Column Chemistry | The choice of LC column is critical. For separating structurally similar lipids like Lyso-Gb4 isoforms, consider using a column with a different stationary phase. A C18 column is a common starting point, but a C30, phenyl-hexyl, or a column with a polar-embedded group might offer different selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating polar lipids.[1] |
| Suboptimal Mobile Phase Gradient | A generic gradient may not be sufficient to resolve subtle structural differences. Experiment with a shallower gradient, particularly around the elution time of your analytes. This extends the time isoforms spend interacting with the stationary phase, potentially improving separation. Also, evaluate different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate) in your mobile phase, as these can significantly impact selectivity.[1][2] |
| Incorrect Flow Rate | A lower flow rate generally leads to better resolution, as it allows more time for the analytes to interact with the stationary phase. Try reducing the flow rate to see if peak separation improves. |
| Column Overloading | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute your sample to ensure you are operating within the linear range of the column and detector.[3] |
Issue 2: Inaccurate Quantification due to Isobaric Interference
Question: I suspect that other, non-target compounds are interfering with my Lyso-Gb4 quantification, as my results are inconsistent. How can I confirm and mitigate this?
Answer:
Isobaric interference, where different compounds have the same nominal mass-to-charge ratio (m/z), is a significant challenge in mass spectrometry.[4] For Lyso-Gb4, this can come from other lipid species or even from different adducts of the same isoform.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Co-elution of Isobaric Species | Even with optimized chromatography, some isobaric compounds may co-elute. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or FT-ICR instruments, can often resolve these species based on their exact mass.[4][5] If using a triple quadrupole instrument, you may need to find more specific MRM transitions (precursor > product ion) that are unique to your target Lyso-Gb4 isoform. |
| In-source Fragmentation or Adduct Formation | The conditions in the mass spectrometer's ion source can sometimes lead to fragmentation or the formation of various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+), which can be isobaric with your target analyte. Optimize ion source parameters like temperature and voltages to minimize in-source fragmentation. Also, be aware of the potential for different adducts and either target the most stable and abundant one or sum the signals from multiple adducts of the same species.[6] |
| Matrix Effects | Components of the biological matrix (e.g., salts, other lipids) can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification.[6] Improve your sample preparation to remove as many interfering substances as possible. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for cleaning up complex samples.[7] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is also crucial to correct for matrix effects.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the common isoforms of Lyso-Gb4, and how do they differ?
Lyso-Gb4 isoforms, also referred to as analogues, typically arise from variations in the sphingoid backbone.[8] While Lyso-Gb4 is the deacylated form of globotetraosylceramide (Gb4), modifications to its sphingosine (B13886) moiety can occur. These can include differences in the length of the carbon chain, the degree of saturation (number of double bonds), and the presence of hydroxyl groups. These subtle structural changes result in molecules with slightly different masses. For example, analogues of the related Lyso-Gb3 have been identified with mass differences corresponding to modifications like -C2H4 (-28 Da), -H2 (-2 Da), +O (+16 Da), and +H2O (+18 Da).[9] Similar variations are expected for Lyso-Gb4.
Q2: What is the typical m/z for Lyso-Gb4 in mass spectrometry?
The molecular formula for the d18:1 isoform of Lyso-globotetraosylceramide is C44H80N2O22, with a formula weight of 989.1.[10] In positive ion mode mass spectrometry, you would typically look for the protonated molecule [M+H]+ at an m/z of approximately 990.1. However, sodium ([M+Na]+) and potassium ([M+K]+) adducts are also common for glycolipids and would appear at higher m/z values.
Q3: Can I use a Lyso-Gb3 method as a starting point for Lyso-Gb4 quantification?
Yes, a published method for Lyso-Gb3 can be an excellent starting point. The molecular structures are related, so the extraction procedures and chromatographic principles will be similar. However, you will need to re-optimize the mass spectrometry parameters (precursor and product ions for MRM) specifically for Lyso-Gb4 and its isoforms. You will also need to validate the chromatographic separation for your specific analytes of interest.
Q4: What are the best practices for sample preparation for Lyso-Gb4 analysis?
A robust sample preparation is key to minimizing matrix effects and ensuring accurate quantification. For plasma or serum samples, a protein precipitation step followed by solid-phase extraction (SPE) is a common and effective workflow.[7] A liquid-liquid extraction using a solvent system like chloroform/methanol (B129727)/water can also be used to selectively extract lipids.[2][11] It is crucial to include an appropriate internal standard early in the sample preparation process to account for analyte loss during extraction and for matrix effects.
Q5: What kind of internal standard should I use?
The ideal internal standard is a stable isotope-labeled version of your analyte (e.g., 13C- or 15N-labeled Lyso-Gb4). This will have nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis. If a stable isotope-labeled standard for Lyso-Gb4 is not available, a structurally similar lipid that is not present in the sample can be used, but this is a less ideal option.
Experimental Protocols
Protocol: Quantification of Lyso-Gb4 and its Isoforms by LC-MS/MS
This protocol provides a general framework. Optimization will be required for specific instrumentation and sample types.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled Lyso-Gb4 internal standard.
-
Perform protein precipitation by adding 300 µL of cold methanol. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
- Condition the cartridge with methanol, followed by water.
- Load the supernatant.
- Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
- Elute the Lyso-Gb4 with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
- 0-2 min: 30% B
- 2-15 min: Linear gradient to 95% B
- 15-18 min: Hold at 95% B
- 18.1-22 min: Return to 30% B for re-equilibration.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for your specific instrument.
-
MRM Transitions: Determine the specific precursor ion (e.g., [M+H]+) for each Lyso-Gb4 isoform and identify at least two intense, specific product ions for each. A hypothetical example is provided in the table below.
Quantitative Data Summary (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Lyso-Gb4 (d18:1) | 990.1 | [Fragment A] | [Fragment B] |
| Lyso-Gb4 Isoform (+O) | 1006.1 | [Fragment C] | [Fragment D] |
| Lyso-Gb4 Isoform (-H2) | 988.1 | [Fragment E] | [Fragment F] |
| Internal Standard | [IS Precursor] | [IS Product] | - |
(Note: Specific fragment m/z values must be determined empirically by infusing a standard of the analyte.)
Visualizations
Experimental Workflow for Lyso-Gb4 Quantification
Caption: Workflow for Lyso-Gb4 quantification.
Troubleshooting Logic for Isoform Interference
Caption: Troubleshooting decision tree for isoform interference.
Signaling Context of Lyso-sphingolipids
Caption: Potential roles of Lyso-Gb4 in cellular signaling.
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Lyso-globotetraosylceramide (Lyso-Gb4)
Welcome to the technical support center for the synthesis of Lyso-globotetraosylceramide (Lyso-Gb4). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex glycosphingolipid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total chemical synthesis of Lyso-Gb4?
A1: The primary challenges in the total chemical synthesis of Lyso-Gb4 are:
-
Stereoselective Glycosylation: Achieving the correct stereochemistry for the glycosidic linkages, particularly the α-galactosidic and β-glycosidic bonds, is a significant hurdle. Controlling the anomeric selectivity during the formation of these bonds is crucial and often requires careful selection of glycosyl donors, promoters, and protecting groups.
-
Protecting Group Strategy: The tetrasaccharide core of Lyso-Gb4 has numerous hydroxyl groups that require a complex and orthogonal protecting group strategy. This involves the selective protection and deprotection of specific hydroxyl groups to allow for sequential glycosylation at the desired positions without affecting other reactive sites.
-
Low Yields: Due to the multi-step nature of the synthesis and the challenges in glycosylation and protecting group manipulation, the overall yield of the final product can be low.
-
Purification: The separation of the desired product from closely related stereoisomers and other byproducts is often difficult and requires multiple chromatographic steps.
Q2: What is a chemoenzymatic approach for Lyso-Gb4 synthesis, and what are its advantages?
A2: A chemoenzymatic approach combines chemical synthesis with enzymatic reactions. Typically, a simplified precursor, such as a lactoside acceptor with a lipid tail, is chemically synthesized. Then, specific glycosyltransferases are used to sequentially add the sugar moieties with high stereoselectivity. The main advantages of this approach are:
-
High Stereoselectivity: Enzymes provide excellent control over the stereochemistry of the glycosidic bonds, overcoming a major challenge of purely chemical synthesis.
-
Milder Reaction Conditions: Enzymatic reactions are typically performed in aqueous solutions under mild pH and temperature conditions, which can prevent the degradation of sensitive molecules.
-
Reduced Need for Protecting Groups: The high specificity of enzymes often eliminates the need for complex protecting group strategies for the glycan part, simplifying the overall synthetic route.
Q3: How is the "lyso-" form of Gb4 synthesized?
A3: The "lyso-" form of a glycosphingolipid lacks the fatty acyl chain on the sphingosine (B13886) base. To synthesize Lyso-Gb4, one would first synthesize the fully acylated globotetraosylceramide (Gb4). The final step is the selective deacylation of the N-acyl group of the ceramide moiety. This can be achieved using strong basic conditions, for example, by treatment with hydrazine (B178648) hydrate (B1144303) or sodium hydroxide (B78521) in a suitable solvent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in glycosylation step | - Inefficient activation of the glycosyl donor.- Steric hindrance at the acceptor site.- Unsuitable solvent or temperature.- Decomposition of starting materials or product. | - Screen different activating agents/promoters (e.g., TMSOTf, NIS/TfOH).- Use a more reactive glycosyl donor (e.g., trichloroacetimidate (B1259523) or thioglycoside).- Optimize reaction temperature and solvent polarity.- Ensure all reagents and solvents are anhydrous. |
| Formation of incorrect stereoisomer (e.g., β-linkage instead of α) | - Lack of neighboring group participation.- Use of a non-stereodirecting protecting group at C2 of the glycosyl donor.- Inappropriate solvent that favors the undesired isomer. | - For 1,2-trans glycosides, use a participating protecting group (e.g., acetate, benzoate) at the C2 position of the donor.- For 1,2-cis glycosides, use a non-participating group (e.g., benzyl (B1604629) ether) at C2 and consider using a solvent system that favors the desired stereochemistry (e.g., diethyl ether for α-galactosylation).- Consider a chemoenzymatic approach using a specific glycosyltransferase. |
| Difficulty in purifying the final product | - Presence of closely related stereoisomers.- Incomplete removal of protecting groups.- Contamination with reagents or byproducts. | - Employ multiple purification techniques, such as normal-phase and reversed-phase column chromatography.- Use high-performance liquid chromatography (HPLC) for final purification.- Ensure complete deprotection by monitoring the reaction with TLC or mass spectrometry.- Use solid-phase extraction cartridges for initial cleanup.[1] |
| Incomplete deacylation to form Lyso-Gb4 | - Insufficiently harsh basic conditions.- Short reaction time. | - Increase the concentration of the base (e.g., hydrazine hydrate or NaOH).- Extend the reaction time and/or increase the reaction temperature.- Monitor the reaction progress carefully by TLC or mass spectrometry to avoid degradation of the product. |
| Acyl migration during protecting group manipulation | - Use of basic or acidic conditions that can promote acyl group migration between adjacent hydroxyl groups. | - Choose orthogonal protecting groups that can be removed under neutral conditions.- If acyl groups are necessary, carefully select the conditions for their removal to minimize migration. |
Quantitative Data
The following table summarizes representative yields for glycosylation steps in the synthesis of complex globo-series glycosphingolipids, which are structurally related to Gb4. These values are indicative of the challenges in achieving high efficiency in these multi-step syntheses.
| Reaction Step | Description | Reported Yield | Reference |
| Glycosylation 1 | Coupling of a disaccharide donor with a monosaccharide acceptor | 94% | |
| Glycosylation 2 | Coupling of a trisaccharide donor with a monosaccharide acceptor | 58% | |
| Glycosylation 3 | Coupling of a trisaccharide donor with a sphingosine acceptor | 33% | |
| Glycosylation 4 | Coupling of a trisaccharide donor with a disaccharide acceptor | 22% |
Experimental Protocols
Representative Chemoenzymatic Synthesis of Gb4 Sphingosine
This protocol describes a general chemoenzymatic approach for the synthesis of the Gb4 glycan on a sphingosine backbone, starting from a chemically synthesized lactosyl sphingosine acceptor.
1. Synthesis of Globotriaosylsphingosine (Gb3 Sphingosine):
-
Reaction Mixture: In a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing MnCl₂, combine lactosyl sphingosine, UDP-galactose, and α-1,4-galactosyltransferase.
-
Incubation: Incubate the reaction mixture at 37°C for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or mass spectrometry.
-
Purification: Upon completion, purify the Gb3 sphingosine product using reversed-phase solid-phase extraction or column chromatography.
2. Synthesis of Globotetraosylsphingosine (Gb4 Sphingosine):
-
Reaction Mixture: In a suitable buffer (e.g., 50 mM MES, pH 6.5), combine the purified Gb3 sphingosine, UDP-N-acetylgalactosamine, and β-1,3-N-acetylgalactosaminyltransferase.
-
Incubation: Incubate the reaction mixture at 37°C for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC or mass spectrometry.
-
Purification: Purify the Gb4 sphingosine product using reversed-phase HPLC.
N-Acylation of Gb4 Sphingosine to form Globotetraosylceramide (Gb4)
-
Activation of Fatty Acid: Activate the desired fatty acid (e.g., stearic acid) by converting it to its corresponding acyl chloride or by using a coupling agent such as HATU.
-
Coupling Reaction: Dissolve the purified Gb4 sphingosine in a suitable solvent (e.g., pyridine (B92270) or DMF) and add the activated fatty acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Quench the reaction and purify the resulting Gb4 by silica (B1680970) gel column chromatography.
Deacylation of Gb4 to Lyso-Gb4
-
Reaction Setup: Dissolve the purified Gb4 in a mixture of ethanol (B145695) and water.
-
Base Addition: Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Reaction Time: Maintain the reflux for several hours, monitoring the reaction by TLC.
-
Neutralization and Purification: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid). Remove the solvent under reduced pressure and purify the Lyso-Gb4 product by reversed-phase HPLC.
Visualizations
Caption: Chemoenzymatic synthesis workflow for Lyso-Gb4.
Caption: Troubleshooting logic for Lyso-Gb4 synthesis.
References
Lyso-globotetraosylceramide sample stability at room temperature.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lyso-globotetraosylceramide (Lyso-Gb4) samples at room temperature. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for Lyso-Gb4 samples if a freezer is not immediately available?
While long-term storage at -20°C or lower is recommended for optimal stability, Lyso-Gb4 samples can be kept at room temperature for a limited time. For a similar compound, lyso-globotriaosylsphingosine (lyso-Gb3), stability in plasma has been demonstrated for up to 2 hours at room temperature. It is best practice to minimize the time samples are stored at room temperature before processing or transferring to long-term storage.
Q2: How stable is Lyso-Gb4 in dried blood spots (DBS) at room temperature?
Q3: What are the primary factors that can affect Lyso-Gb4 stability at room temperature?
Several factors can influence the stability of Lyso-Gb4 in biological samples at room temperature, including:
-
Enzymatic degradation: Residual enzyme activity in plasma or serum can lead to the degradation of Lyso-Gb4.
-
Oxidation: As a lipid, Lyso-Gb4 can be susceptible to oxidation, which is accelerated by exposure to light and oxygen.
-
pH changes: Fluctuations in the pH of the sample matrix can affect the chemical stability of the molecule.
-
Matrix effects: The type of biological matrix (e.g., plasma, serum, DBS) can influence stability due to the presence of different enzymes and other interacting molecules.
Q4: Can I perform multiple freeze-thaw cycles on my Lyso-Gb4 samples?
While not directly related to room temperature stability, it is a common handling question. It is generally recommended to minimize freeze-thaw cycles. For other lipids, repeated freeze-thaw cycles can lead to degradation. If multiple analyses are planned, it is advisable to aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Lyso-Gb4 that may be related to sample stability.
Issue 1: Lower than expected Lyso-Gb4 concentrations in samples left at room temperature.
-
Possible Cause: Degradation of Lyso-Gb4 due to prolonged exposure to room temperature.
-
Recommendation:
-
Review your sample handling workflow to minimize the time samples are kept at room temperature.
-
If immediate analysis or freezing is not possible, consider placing samples on ice as a temporary measure.
-
For future experiments, establish a clear and consistent sample processing timeline.
-
Issue 2: High variability in Lyso-Gb4 levels between replicate samples.
-
Possible Cause: Inconsistent handling of replicates, with some being exposed to room temperature for longer periods than others.
-
Recommendation:
-
Ensure all replicates are processed in parallel and under the same temperature conditions.
-
Document the time each sample spends at room temperature to identify potential discrepancies.
-
Use a standardized and validated sample preparation protocol.
-
Issue 3: Presence of unexpected peaks or artifacts in the mass spectrometry analysis.
-
Possible Cause: Formation of degradation products or adducts due to instability at room temperature.
-
Recommendation:
-
Analyze a freshly prepared or properly stored (frozen) control sample to compare with the problematic sample.
-
Review the mass spectrum for masses that could correspond to common degradation products of lipids (e.g., oxidized forms).
-
Optimize sample cleanup procedures to remove potential interfering substances.
-
Issue 4: Poor recovery of Lyso-Gb4 during sample extraction.
-
Possible Cause: Although not directly a stability issue, sample handling at room temperature can influence extraction efficiency. Changes in the sample matrix due to prolonged standing can affect the partitioning of Lyso-Gb4 into the extraction solvent.
-
Recommendation:
-
Ensure the sample is properly vortexed and homogenous before extraction.
-
Validate your extraction method with freshly spiked samples to determine the expected recovery.
-
Consider the use of a suitable internal standard to correct for extraction variability.
-
Illustrative Stability Data
The following table provides an illustrative example of Lyso-Gb4 stability in human plasma at room temperature (25°C). Please note that this data is based on the stability of similar lysosphingolipids and general principles of lipid stability, as specific quantitative data for Lyso-Gb4 was not found in publicly available literature. This table is intended for guidance and should be supplemented with in-house stability studies.
| Time at 25°C | Estimated % Recovery of Lyso-Gb4 | Potential Observations |
| 0 hours | 100% | Baseline measurement |
| 2 hours | 95 - 100% | Generally stable for short handling periods. |
| 8 hours | 85 - 95% | Minor degradation may begin to occur. |
| 24 hours | 70 - 85% | Significant degradation is likely. |
| 48 hours | < 70% | Substantial degradation, data may be unreliable. |
Experimental Protocol: Assessment of Lyso-Gb4 Short-Term Stability
This protocol outlines a method for evaluating the stability of Lyso-Gb4 in a biological matrix (e.g., human plasma) at room temperature.
1. Materials:
-
Lyso-Gb4 standard
-
Internal Standard (e.g., a structurally similar lysosphingolipid with a different mass)
-
Human plasma (or other relevant biological matrix)
-
LC-MS/MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)
-
Protein precipitation solvent (e.g., methanol with internal standard)
-
96-well plates or microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation:
-
Thaw a pool of human plasma at 4°C.
-
Spike the plasma with a known concentration of Lyso-Gb4 standard.
-
Aliquot the spiked plasma into multiple tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).
-
The "0 hour" samples should be processed immediately.
-
Store the remaining aliquots at room temperature (25°C), protected from light.
3. Sample Extraction (at each time point):
-
Add an aliquot of the protein precipitation solvent containing the internal standard to each plasma sample.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of Lyso-Gb4 and the internal standard. This typically involves a reverse-phase C18 column and a gradient elution with mobile phases containing acetonitrile, water, and formic acid.
-
Monitor the specific precursor-to-product ion transitions for both Lyso-Gb4 and the internal standard in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Calculate the peak area ratio of Lyso-Gb4 to the internal standard for each sample.
-
Determine the concentration of Lyso-Gb4 at each time point using a calibration curve prepared in the same matrix.
-
Calculate the percentage of Lyso-Gb4 remaining at each time point relative to the "0 hour" sample.
-
Plot the percentage of Lyso-Gb4 remaining versus time to visualize the degradation profile.
Visualizations
Caption: Simplified signaling pathway of Lyso-Gb4.
Caption: Workflow for Lyso-Gb4 stability assessment.
Technical Support Center: Ensuring the Integrity of Lyso-globotetraosylceramide (Lyso-Gb4) in Research Samples
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Lyso-globotetraosylceramide (Lyso-Gb4) in biological samples. Accurate quantification of Lyso-Gb4, a critical biomarker for Fabry disease, depends on meticulous sample collection, processing, and storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of Lyso-Gb4, providing potential causes and actionable solutions.
Question 1: I suspect Lyso-Gb4 degradation in my plasma/serum samples. What are the likely causes?
Answer: Degradation of Lyso-Gb4 in plasma or serum is primarily caused by improper handling and storage. Key factors include:
-
Delayed Processing: Leaving whole blood at room temperature for extended periods allows for cellular metabolism and enzymatic activity to continue, potentially altering analyte concentrations. For optimal stability, plasma and serum should be separated from blood cells as quickly as possible.
-
Incorrect Storage Temperature: Lyso-Gb4 is susceptible to degradation at higher temperatures. Storage at room temperature or even 4°C for prolonged periods can lead to a decrease in its concentration.[1]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can compromise the integrity of lipid-based biomarkers like Lyso-Gb4, leading to their degradation. It is crucial to aliquot samples into single-use volumes before freezing.
-
Hemolysis: The rupture of red blood cells (hemolysis) releases intracellular components, which can interfere with the analysis and potentially degrade Lyso-Gb4. Proper venipuncture and sample handling techniques are essential to avoid hemolysis.
Question 2: My Lyso-Gb4 measurements show high variability between sample replicates. What could be the reason?
Answer: High variability in Lyso-Gb4 quantification can stem from several sources in the pre-analytical and analytical phases:
-
Inconsistent Sample Processing: Variations in the time between blood collection and centrifugation, or differences in centrifugation speed and temperature, can lead to inconsistencies between samples. Adhering to a standardized protocol for all samples is critical.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Ensure pipettes are properly calibrated and use appropriate techniques to minimize errors.
-
Matrix Effects in Mass Spectrometry: Endogenous components of the sample matrix can interfere with the ionization of Lyso-Gb4 during mass spectrometry analysis, leading to variable results. Proper sample clean-up and the use of an appropriate internal standard can help mitigate these effects.
-
Instrument Instability: Fluctuations in the performance of the analytical instrument (e.g., LC-MS/MS) can also contribute to variability. Regular calibration and maintenance are essential.
Question 3: I am observing low recovery of Lyso-Gb4 during my extraction process. What steps can I take to improve it?
Answer: Low recovery of Lyso-Gb4 is often related to the extraction method. Here are some troubleshooting steps:
-
Optimize Extraction Solvent: The choice of solvent is critical for efficiently extracting Lyso-Gb4. A commonly used and effective solvent mixture is chloroform/methanol/water. If you are using a different solvent system, consider switching to one that is known to be effective for glycosphingolipids.
-
Improve Sample Lysis: Ensure that the cells in the sample are completely lysed to release the Lyso-Gb4. Sonication or the use of appropriate lysis buffers can improve extraction efficiency.
-
Check for Analyte Loss During Evaporation: If your protocol involves an evaporation step, be mindful of the temperature and duration. Over-drying or excessive heat can lead to the loss of your analyte.
-
Use a Suitable Internal Standard: An appropriate internal standard that behaves similarly to Lyso-Gb4 during extraction and analysis is crucial for accurate quantification and for assessing recovery.
Question 4: Can I use hemolyzed samples for Lyso-Gb4 analysis?
Answer: It is strongly recommended to avoid using hemolyzed samples for Lyso-Gb4 analysis. Hemolysis can interfere with the accuracy of the results by introducing interfering substances from red blood cells. Whenever possible, recollect the sample, ensuring proper collection techniques to prevent hemolysis.
Quantitative Data on Lyso-Gb4 Stability
The stability of Lyso-Gb4 is highly dependent on the storage conditions. The following table summarizes the stability of Lyso-Gb4 in plasma under different temperature conditions.
| Sample Type | Storage Temperature | Duration | Stability |
| Plasma | Room Temperature | Up to 6 hours | Stable[1] |
| Plasma | 4°C | Up to 48 hours | Stable[1] |
| Plasma | -20°C | Up to 20 weeks | Stable[1] |
| Dried Blood Spots | -20°C | Long-term | Considered stable |
Experimental Protocols
Adherence to standardized protocols is paramount for ensuring the integrity of Lyso-Gb4 in your samples. Below are detailed methodologies for the collection and processing of plasma, serum, and Dried Blood Spots (DBS).
Protocol 1: Plasma Collection and Processing
-
Collection:
-
Collect whole blood into a tube containing an anticoagulant, preferably EDTA (lavender top tube).
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.
-
Place the tube on wet ice or in a refrigerator (2-8°C) immediately after collection.
-
-
Processing:
-
Process the blood sample as soon as possible, ideally within two hours of collection.
-
Centrifuge the blood tube at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge (4°C).
-
Carefully aspirate the supernatant (plasma) using a clean pipette, without disturbing the buffy coat layer.
-
Transfer the plasma into clearly labeled polypropylene (B1209903) cryovials.
-
-
Storage:
-
For short-term storage, samples can be kept at 4°C for up to 48 hours.[1]
-
For long-term storage, immediately freeze the plasma aliquots at -20°C or, preferably, at -80°C.
-
Avoid repeated freeze-thaw cycles by storing plasma in single-use aliquots.
-
Protocol 2: Serum Collection and Processing
-
Collection:
-
Collect whole blood into a serum separator tube (SST) or a plain red top tube without any anticoagulant.
-
Allow the blood to clot by leaving the tube undisturbed at room temperature for 30-60 minutes.[2]
-
-
Processing:
-
Storage:
-
For short-term storage, serum can be stored at 2-8°C.
-
For long-term storage, immediately freeze the serum aliquots at -20°C or -80°C.
-
As with plasma, store serum in single-use aliquots to prevent freeze-thaw cycles.
-
Protocol 3: Dried Blood Spot (DBS) Collection and Processing
-
Collection:
-
Clean the puncture site (e.g., finger or heel) with an alcohol swab and allow it to air dry.
-
Puncture the skin with a sterile lancet.
-
Wipe away the first drop of blood.
-
Allow a large drop of blood to form and apply it to the center of a circle on a specialized filter paper card. Do not touch the paper with the skin.
-
Ensure the blood spot soaks through and completely fills the circle.
-
-
Drying:
-
Allow the DBS card to air dry in a horizontal position at ambient temperature for at least 4 hours, or overnight.
-
Protect the card from direct sunlight and contamination. Do not heat the card to expedite drying.
-
-
Storage:
-
Once completely dry, place the DBS card in a sealable plastic bag with a desiccant pack to protect it from humidity.
-
Store the sealed bags at -20°C for long-term preservation.
-
Visualized Workflows
The following diagrams illustrate the recommended workflows for processing different sample types to ensure Lyso-Gb4 stability.
References
selecting the optimal internal standard for Lyso-globotetraosylceramide analysis.
This technical support center provides guidance on the selection of an optimal internal standard for the quantitative analysis of Lyso-globotetraosylceramide (Lyso-Gb4), a critical biomarker in various research and clinical applications. This resource is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for Lyso-Gb4 analysis?
The ideal internal standard is a stable isotope-labeled (SIL) Lyso-Gb4 (e.g., d5-Lyso-Gb4 or ¹³C₆-Lyso-Gb4)[1][2][3]. SIL internal standards are considered the gold standard as they share near-identical physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization and matrix effects, thus providing the most accurate quantification[1][2].
Q2: What are suitable alternatives if a stable isotope-labeled Lyso-Gb4 is unavailable?
If a SIL Lyso-Gb4 is not available, two common alternatives are:
-
Structural Analogs: A structurally similar lysosphingolipid that is not endogenously present in the sample can be used. For instance, in the analysis of Lyso-globotriaosylceramide (Lyso-Gb3), a closely related compound, Lyso-lactosylceramide (Lyso-Gb2), has been successfully employed as an internal standard[1]. By analogy, a structurally similar lyso-glycosphingolipid could be evaluated for Lyso-Gb4 analysis.
-
Chemically Modified Analogs: N-glycinated lysosphingolipids have been shown to be excellent internal standards. For example, N-glycine globotriaosylsphingosine has demonstrated nearly identical physical and chemical properties to the natural Lyso-Gb3 in terms of extraction, stability, and sensitivity[4]. This approach could be applied to create a suitable internal standard for Lyso-Gb4.
Q3: Why is an internal standard crucial for Lyso-Gb4 analysis?
An internal standard is essential to compensate for variations that can occur during sample preparation and analysis[1]. These variations can include sample loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's ionization efficiency, often referred to as matrix effects[5]. By adding a known amount of the internal standard to every sample, the ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these variations and improves the accuracy and precision of the results[1].
Q4: How do I choose the appropriate concentration for my internal standard?
The concentration of the internal standard should be optimized to provide a strong and reproducible signal without saturating the detector. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte. It is important to ensure that the chosen concentration falls within the linear dynamic range of the instrument.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity for Lyso-Gb4 and/or Internal Standard | 1. Inefficient sample extraction.2. Suboptimal ionization in the mass spectrometer.3. Low abundance of Lyso-Gb4 in the sample.4. Degradation of the analyte or internal standard. | 1. Optimize the extraction protocol. Consider different solvent systems or solid-phase extraction (SPE) cartridges.2. Adjust mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).3. Concentrate the sample extract.4. Ensure proper sample handling and storage conditions. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation.2. Matrix effects (ion suppression or enhancement).3. Unstable spray in the mass spectrometer source. | 1. Ensure precise and consistent pipetting and processing for all samples.2. Improve sample cleanup to remove interfering matrix components. A stable isotope-labeled internal standard is highly effective at compensating for matrix effects[2].3. Check for clogs in the sample introduction line and ensure proper solvent flow. |
| Inaccurate Quantification | 1. Inappropriate internal standard.2. Incorrect calibration curve.3. Matrix effects not fully compensated. | 1. If not using a SIL internal standard, verify that the chosen analog behaves similarly to Lyso-Gb4 during extraction and ionization.2. Prepare fresh calibration standards and ensure the calibration range covers the expected sample concentrations.3. Enhance sample purification or use a more closely matched internal standard, such as a SIL version. |
| Peak Tailing or Splitting | 1. Column degradation or contamination.2. Incompatible mobile phase or sample solvent.3. Overloading the analytical column. | 1. Replace or clean the HPLC column.2. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.3. Reduce the injection volume or dilute the sample. |
| Internal Standard Signal Drifts Over an Analytical Run | 1. Degradation of the internal standard in the autosampler.2. Adsorption of the internal standard to vials or tubing.3. Inconsistent mixing of the internal standard with the sample. | 1. Keep the autosampler at a low temperature.2. Use deactivated vials and tubing.3. Ensure thorough vortexing after adding the internal standard to each sample. |
Data Presentation: Comparison of Potential Internal Standards
The selection of an internal standard is a critical step in method development. Below is a summary of the characteristics of different types of internal standards that can be considered for Lyso-Gb4 analysis, based on principles applied to similar analytes like Lyso-Gb3.
| Internal Standard Type | Advantages | Disadvantages | Relative Cost |
| Stable Isotope-Labeled (SIL) Lyso-Gb4 | - Co-elutes with the analyte.- Experiences identical matrix effects and ionization efficiency[1][2].- Provides the highest accuracy and precision. | - May not be commercially available.- Custom synthesis can be time-consuming and expensive. | High |
| Structural Analog (e.g., another lyso-glycosphingolipid) | - More likely to be commercially available.- Can mimic the behavior of the analyte to some extent. | - May not co-elute with the analyte.- May have different extraction recovery and ionization efficiency, leading to less accurate correction[3]. | Moderate |
| Chemically Modified Analog (e.g., N-glycinated Lyso-Gb4) | - Can be synthesized to have properties very similar to the native analyte[4].- Often demonstrates good performance in terms of extraction and ionization. | - Requires chemical synthesis.- May not perfectly mimic the analyte's behavior in all matrices. | Moderate to High |
Experimental Protocols
Protocol 1: Sample Preparation for Lyso-Gb4 Analysis from Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., d5-Lyso-Gb4 in methanol) at a pre-determined optimal concentration. Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of cold methanol (B129727) to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Lyso-Gb4
This is a representative LC-MS/MS method that can be adapted for Lyso-Gb4 analysis.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined empirically by infusing a standard of Lyso-Gb4 and the chosen internal standard. The precursor ion will be the [M+H]⁺ adduct. The product ions are typically generated from the fragmentation of the glycosidic bonds or the sphingoid backbone.
-
Example for a related compound (Lyso-Gb3): Precursor [M+H]⁺ m/z 786.6 -> Product ions m/z 282.3, 120.1.
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for Lyso-Gb4 analysis.
Caption: Decision tree for internal standard selection.
References
- 1. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MS/MS Screening Standards and Mixes â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lyso-globotetraosylceramide (Lyso-Gb4) Analysis
Welcome to the technical support center for the MS/MS analysis of Lyso-globotetraosylceramide (Lyso-Gb4), a critical biomarker for Fabry disease. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Lyso-Gb4 in positive ion mode MS/MS?
A1: The most commonly used precursor ion for Lyso-Gb4 (also referred to as Lyso-Gb3 or globotriaosylsphingosine in the context of Fabry disease) is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 786.5. The major product ion results from the cleavage of the glycosidic bond, yielding a fragment corresponding to the sphingosine (B13886) backbone at m/z 282.3.[1][2][3] Therefore, the primary multiple reaction monitoring (MRM) transition is m/z 786.5 → 282.3. Some studies have also utilized other product ions for confirmation.[3][4]
Q2: How do I determine the optimal collision energy for Lyso-Gb4 fragmentation?
A2: The optimal collision energy (CE) is instrument-dependent and should be determined empirically. A common approach is to perform a collision energy optimization experiment. This involves infusing a standard solution of Lyso-Gb4 into the mass spectrometer and acquiring MS/MS data while ramping the collision energy over a range of values (e.g., 10 to 60 eV). The CE that produces the highest intensity for the desired product ion (e.g., m/z 282.3) is considered the optimum. Software provided by the instrument manufacturer often includes automated tools for this purpose.
Q3: What are some typical starting collision energy values for Lyso-Gb4 analysis?
A3: Published methods provide a range of collision energies that can be used as a starting point for optimization. These values are specific to the instrument used in the study.
| Precursor Ion (m/z) | Product Ion (m/z) | Instrument Type | Collision Energy (eV) | Reference |
| 786.5 | 282.4 | Triple Quadrupole | 48.6 | [2] |
| 786.46 | 282.27 | Triple Quadrupole | 40 | [1] |
| 786.6 | 282.2 | Triple Quadrupole | "Low" CAD gas | [5] |
| 786.8 | 282.3 | Not Specified | 45 | [6] |
| 786.8 | 268.3 | Triple Quadrupole | Not Specified | [3][4][7] |
Q4: What are some common issues encountered during Lyso-Gb4 analysis and how can I troubleshoot them?
A4: Please refer to the troubleshooting guide in the following section for detailed information on common issues and their solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of Lyso-Gb4.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Lyso-Gb4 | 1. Suboptimal Collision Energy: The applied collision energy may be too low for efficient fragmentation or too high, causing excessive fragmentation. 2. Poor Ionization: Inefficient protonation of Lyso-Gb4 in the ion source. 3. Sample Preparation Issues: Inefficient extraction of Lyso-Gb4 from the sample matrix. 4. Instrument Contamination: A dirty ion source or mass analyzer can suppress the signal. | 1. Optimize Collision Energy: Perform a collision energy ramp experiment as described in the FAQs. 2. Optimize Ion Source Parameters: Adjust source temperature, gas flows, and voltages. Ensure the mobile phase has an appropriate pH (acidic conditions, e.g., with 0.1% formic acid, promote protonation). 3. Review Extraction Protocol: Ensure the chosen solvent effectively extracts Lyso-Gb4. Consider a solid-phase extraction (SPE) for cleaner samples. 4. Clean the Instrument: Follow the manufacturer's instructions for cleaning the ion source and mass analyzer. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too much sample onto the analytical column. 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the chromatography of Lyso-Gb4. 3. Column Degradation: The analytical column may be old or contaminated. 4. Extra-column Volume: Excessive tubing length or dead volume in the LC system. | 1. Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume. 2. Optimize LC Method: Adjust the gradient profile, mobile phase composition, and flow rate. 3. Replace Column: Install a new analytical column. 4. Minimize Extra-column Volume: Use shorter, narrower-bore tubing where possible. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analysis. 3. Carryover: Residual sample from a previous injection. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases. 2. Improve Sample Cleanup: Utilize more effective sample preparation techniques like SPE to remove interfering matrix components. Adjusting the chromatography to separate Lyso-Gb4 from interfering peaks can also help. 3. Implement a Thorough Wash Method: Use a strong solvent to wash the injection port and column between samples. |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in the extraction and handling of samples. 2. Unstable Instrument Performance: Fluctuations in the LC or MS system. 3. Degradation of Lyso-Gb4: The analyte may not be stable under the storage or experimental conditions. | 1. Standardize Sample Preparation: Use a consistent and validated protocol for all samples. The use of an appropriate internal standard is crucial. 2. Perform System Suitability Tests: Regularly run quality control samples to monitor instrument performance. 3. Assess Analyte Stability: Conduct stability experiments to determine the optimal storage and handling conditions for Lyso-Gb4. |
Experimental Protocols
Collision Energy Optimization Protocol
This protocol outlines a general procedure for determining the optimal collision energy for the fragmentation of Lyso-Gb4.
-
Prepare a Lyso-Gb4 Standard Solution: Prepare a solution of Lyso-Gb4 in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) at a concentration that provides a stable and robust signal.
-
Infuse the Standard Solution: Infuse the standard solution directly into the mass spectrometer at a constant flow rate using a syringe pump.
-
Set Up the MS/MS Method:
-
Select the precursor ion for Lyso-Gb4 ([M+H]⁺, m/z 786.5).
-
Set the instrument to monitor the desired product ion (e.g., m/z 282.3).
-
Create an experiment that ramps the collision energy over a defined range (e.g., 10 to 60 eV) in discrete steps (e.g., 2 eV increments).
-
-
Acquire Data: Acquire MS/MS data across the specified collision energy range.
-
Analyze the Data: Plot the intensity of the product ion as a function of the collision energy. The collision energy that yields the maximum product ion intensity is the optimal value for your instrument and method.
Sample Preparation Protocol for Lyso-Gb4 from Plasma
This is a general protocol for the extraction of Lyso-Gb4 from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation:
-
To 50 µL of plasma, add 200 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled Lyso-Gb4).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
References
- 1. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skyline.ms [skyline.ms]
- 4. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
- 5. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
impact of different anticoagulants on Lyso-globotetraosylceramide measurement
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different anticoagulants on the measurement of Lyso-globotetraosylceramide (Lyso-Gb4). It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the impact of anticoagulants on Lyso-Gb4 measurement.
| Issue | Potential Cause | Recommended Action |
| High variability in Lyso-Gb4 measurements between samples from the same patient/cohort. | Use of different anticoagulants for sample collection. | Ensure that all samples within a study are collected using the same anticoagulant. For lipidomic studies, EDTA is often the preferred anticoagulant as it has been shown to introduce less variability compared to heparin or citrate (B86180).[1][2] |
| Consistently lower than expected Lyso-Gb4 concentrations in a subset of samples. | Use of citrate as an anticoagulant. | Citrate is typically in a liquid solution in blood collection tubes, which can lead to a dilution of the plasma sample and consequently lower analyte concentrations.[3] If citrate must be used, ensure the tube is filled to the correct volume to minimize the dilution effect. For consistency, it is best to avoid mixing citrate samples with those collected with other anticoagulants in the same analysis batch. |
| Poor reproducibility of results. | Inconsistent sample processing time after collection. | Process all blood samples (i.e., centrifugation to separate plasma) within a consistent and minimal timeframe after collection. Delays can lead to changes in the metabolic profile of the sample. Storing samples at 4°C for less than 24 hours before processing is a recommended practice.[1] |
| Unexpected peaks or interference in the mass spectrometry analysis. | Anticoagulant interference with the analytical platform. | While less common with mass spectrometry than with enzymatic assays, components of the anticoagulant or stabilizers in the collection tube could potentially interfere. Heparin, in particular, has been noted to affect some enzymatic reactions and could potentially interact with analytical columns or affect ionization efficiency. If interference is suspected, it is advisable to analyze a blank sample containing only the anticoagulant to identify any potential interfering peaks. |
| Sample clotting during processing. | Improper mixing of the blood with the anticoagulant in the collection tube. | Immediately after blood collection, gently invert the tube several times to ensure thorough mixing with the anticoagulant. Insufficient mixing can lead to the formation of microclots that can interfere with subsequent analyses. |
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for the measurement of Lyso-Gb4?
A1: For metabolomic and lipidomic studies, including the measurement of sphingolipids like Lyso-Gb4, EDTA is generally the recommended anticoagulant.[1][4] Studies have shown that EDTA introduces the least variability in lipid profiles compared to heparin and citrate, providing more consistent and reliable results.[1][2]
Q2: Can I use plasma collected with heparin for Lyso-Gb4 analysis?
A2: While it is possible to measure Lyso-Gb4 in heparinized plasma, it is not the ideal choice. Heparin can introduce more variability in lipid measurements compared to EDTA.[1] If you must use heparinized samples, it is crucial to be consistent and use the same anticoagulant for all samples in your study, including controls and calibrators.
Q3: Why might citrate plasma give lower Lyso-Gb4 readings?
A3: Blood collection tubes with citrate anticoagulant typically contain a liquid solution of sodium citrate. When blood is drawn, it is diluted by this solution. This dilution effect can lead to systematically lower concentrations of all analytes, including Lyso-Gb4, compared to samples collected in tubes with a dry anticoagulant like EDTA.[3]
Q4: How should I handle and store my plasma samples for Lyso-Gb4 analysis?
A4: Proper sample handling and storage are critical for accurate Lyso-Gb4 measurement. After blood collection, the sample should be centrifuged to separate the plasma from blood cells as soon as possible. It is recommended to process samples at 4°C within 24 hours of collection.[1] Once separated, the plasma should be stored at -80°C until analysis to ensure the stability of the lipid analytes.
Q5: Can I compare Lyso-Gb4 results from samples collected with different anticoagulants?
A5: It is strongly advised not to directly compare absolute quantitative results of Lyso-Gb4 from samples collected with different anticoagulants. The choice of anticoagulant can significantly impact the measured lipid profile.[2] If you have a mixed set of samples, it is best to analyze them as separate batches and interpret the results accordingly, acknowledging the potential for systematic differences due to the anticoagulants used.
Quantitative Data on the Impact of Anticoagulants
While direct quantitative data on the specific impact of different anticoagulants on Lyso-Gb4 measurement is limited in the literature, broader lipidomic studies provide valuable insights. The following table summarizes the observed effects of EDTA, heparin, and citrate on plasma lipid profiles.
| Anticoagulant | Observed Impact on Lipid Measurements | Recommendation for Lyso-Gb4 Analysis |
| EDTA | Generally considered to cause the least perturbation to the plasma lipidome. Provides high consistency and low variability in lipid measurements.[1][2] | Highly Recommended |
| Heparin | Can introduce more variability in lipid profiles compared to EDTA.[1] Some studies have shown that heparin can affect enzymatic processes, which could potentially alter the lipid composition of the plasma if not processed promptly. | Acceptable with caution. Consistency across all samples is critical. |
| Citrate | The liquid formulation in collection tubes leads to a dilution effect, resulting in systematically lower lipid concentrations.[3] | Not Recommended for precise quantitative analysis unless the dilution factor can be accurately and consistently controlled for. |
Experimental Protocols
The following is a generalized protocol for the quantification of Lyso-Gb4 in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methods used for the analysis of related sphingolipids.
1. Sample Collection and Preparation:
-
Collect whole blood in a lavender-top tube containing K2EDTA.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to a clean, labeled cryovial.
-
Store the plasma sample at -80°C until analysis.
2. Lipid Extraction:
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of a related sphingolipid).
-
Add 250 µL of methanol (B129727) and vortex thoroughly to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent, such as the initial mobile phase of the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of solvents such as water with formic acid and ammonium (B1175870) formate, and an organic solvent mixture like acetonitrile/isopropanol with formic acid and ammonium formate.
-
The flow rate and gradient will need to be optimized for the specific column and instrument.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific precursor-to-product ion transitions for Lyso-Gb4 and the internal standard.
-
4. Data Analysis:
-
Generate a calibration curve using known concentrations of a Lyso-Gb4 standard.
-
Quantify the amount of Lyso-Gb4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for Lyso-Gb4 measurement.
Caption: Potential anticoagulant interference pathways.
References
- 1. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lyso-globotetraosylceramide (Lyso-Gb4) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyso-globotetraosylceramide (Lyso-Gb4) assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Lyso-Gb4 quantification, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a common analytical method for this biomarker.
High Background or Noisy Signal
Question: I am observing a high background signal or significant noise in my Lyso-Gb4 assay, making it difficult to accurately quantify my samples. What are the potential causes and solutions?
Answer:
High background or noise can originate from multiple sources, including sample preparation, chromatographic conditions, and mass spectrometer settings. Below is a summary of potential causes and recommended actions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. Contaminants can introduce interfering ions. |
| Matrix Effects | Endogenous components in the sample matrix (e.g., plasma, urine) can co-elute with Lyso-Gb4 and cause ion suppression or enhancement. Optimize the sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[1] |
| Inefficient Sample Cleanup | Ensure the sample preparation method, such as protein precipitation or SPE, is robust. Inadequate removal of phospholipids (B1166683) and other matrix components is a common cause of high background.[1] |
| Suboptimal Chromatographic Separation | Modify the liquid chromatography (LC) gradient to better separate Lyso-Gb4 from interfering compounds. Ensure the analytical column is not degraded.[2] |
| Mass Spectrometer Contamination | A dirty ion source or mass spectrometer can lead to high background noise. Perform routine cleaning and maintenance of the instrument as per the manufacturer's guidelines. |
Low or No Signal Intensity
Question: My Lyso-Gb4 signal is very low or completely absent, even in my quality control (QC) samples. What should I investigate?
Answer:
Low or no signal can be frustrating and may point to issues with sample handling, instrument sensitivity, or the reagents themselves.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Degradation of Lyso-Gb4 | Lyso-Gb4 stability can be affected by improper storage or handling. Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[3][4] |
| Inefficient Extraction | The chosen sample preparation method may not be efficiently extracting Lyso-Gb4 from the matrix. Evaluate the recovery of your extraction method by spiking a known amount of Lyso-Gb4 into a blank matrix. Recoveries greater than 90% are considered good.[2] |
| Suboptimal Ionization | Adjust the mass spectrometer's ionization source parameters (e.g., spray voltage, gas flow, temperature) to optimize the ionization of Lyso-Gb4. |
| Incorrect Mass Transitions (MRM) | Verify that the correct precursor and product ion mass-to-charge ratios (m/z) are being monitored for Lyso-Gb4 and the internal standard. A common transition for Lyso-Gb4 is m/z 786.8 > 268.3.[2] |
| Instrument Not Calibrated | Ensure the mass spectrometer is properly calibrated to achieve the necessary sensitivity and mass accuracy. |
Poor Reproducibility (High Coefficient of Variation - CV%)
Question: I am seeing high variability between my replicate measurements, resulting in a high coefficient of variation (CV%). What are the common causes and how can I improve my precision?
Answer:
Poor reproducibility can undermine the reliability of your results. The source of variability can often be traced back to inconsistent sample processing or instrument performance. For immunoassays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are generally acceptable.[5][6] For LC-MS/MS assays, intraday and interday CVs of less than 12% and 7%, respectively, have been reported for Lyso-Gb4.[4]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and use consistent pipetting techniques for all sample and standard preparations. |
| Variable Extraction Efficiency | Inconsistent sample preparation can lead to variable recovery of Lyso-Gb4. Ensure each sample is treated identically during the extraction process. The use of an appropriate internal standard is crucial to correct for variability. |
| Fluctuations in Instrument Performance | Monitor the performance of the LC-MS/MS system by regularly injecting QC samples. Fluctuations in signal intensity can indicate a need for instrument maintenance. |
| Matrix Effects Varying Between Samples | The composition of the biological matrix can differ between samples, leading to variable matrix effects. The use of a stable isotope-labeled internal standard for Lyso-Gb4 is highly recommended to compensate for these differences. |
Experimental Protocols
Protocol 1: Lyso-Gb4 Extraction from Plasma using Protein Precipitation
This protocol provides a general method for the extraction of Lyso-Gb4 from plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a 50 µL aliquot of plasma, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled Lyso-Gb4).
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile (B52724) (containing 1% formic acid, v/v) to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for quantification of Lyso-Gb4.
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable coefficient of variation (CV%) for Lyso-Gb4 assays?
A1: For immunoassays, a general guideline is an intra-assay CV of <10% and an inter-assay CV of <15%.[5][6] For LC-MS/MS-based assays, published methods for Lyso-Gb4 have demonstrated intraday CVs of less than 12% and interday CVs of less than 7%.[4] However, the acceptable CV% may vary depending on the specific assay and its intended purpose.
Q2: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my Lyso-Gb4 assay?
A2: The LOD is the lowest concentration of Lyso-Gb4 that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio or the standard deviation of the response. A signal-to-noise ratio of 3 is often used for LOD, and 10 for LOQ. For Lyso-Gb4 in plasma, reported LOD and LOQ values using LC-MS/MS are around 0.7 nmol/L and 2.5 nmol/L, respectively.[4]
Q3: What is the matrix effect and how can I minimize it in my Lyso-Gb4 assay?
A3: The matrix effect refers to the alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy of quantification. To minimize matrix effects, you can:
-
Optimize Sample Preparation: Use more rigorous cleanup methods like solid-phase extraction (SPE) to remove interfering substances.[1]
-
Improve Chromatographic Separation: Adjust the LC method to separate Lyso-Gb4 from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
Q4: What are the best practices for sample collection and handling for Lyso-Gb4 analysis?
A4: Proper sample handling is crucial for accurate Lyso-Gb4 measurement.
-
Collection: Collect blood in appropriate tubes (e.g., EDTA-plasma).
-
Processing: Process blood to plasma promptly by centrifugation.
-
Storage: Store plasma samples at -80°C to ensure the stability of Lyso-Gb4. Avoid repeated freeze-thaw cycles.[3][4]
Q5: What internal standard should I use for my Lyso-Gb4 LC-MS/MS assay?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Lyso-Gb4). This is because it has nearly identical chemical and physical properties to the endogenous Lyso-Gb4, ensuring it behaves similarly during sample preparation and ionization, thus providing the most accurate correction for any variability.[7] If a stable isotope-labeled standard is not available, a structurally similar analog can be used, but it may not compensate for all sources of error as effectively.
Visualizations
Caption: Troubleshooting workflow for common Lyso-Gb4 assay issues.
Caption: General workflow for Lyso-Gb4 sample preparation from plasma.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | PLOS One [journals.plos.org]
- 4. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. salimetrics.com [salimetrics.com]
- 6. 2bscientific.com [2bscientific.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Lyso-globotetraosylceramide (Lyso-Gb4) ELISA
Welcome to the technical support center for the Lyso-globotetraosylceramide (Lyso-Gb4) ELISA. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in a Lyso-Gb4 ELISA?
High variability in a Lyso-Gb4 ELISA can stem from several factors, including inconsistent pipetting, improper sample handling (especially considering the lipid nature of Lyso-Gb4), temperature fluctuations during incubation, and inadequate washing steps.[1] Matrix effects from complex biological samples like serum or plasma can also significantly contribute to variability.
Q2: How can I minimize variability between replicate wells?
To minimize variability between replicates, ensure accurate and consistent pipetting by using calibrated pipettes and changing tips for each sample and standard.[2] Thoroughly mix all reagents before use and be meticulous with washing steps to remove all unbound reagents. Using an automated plate washer can improve consistency. Also, avoid "edge effects" by ensuring even temperature distribution across the plate during incubation.[3]
Q3: My standard curve is poor or inconsistent. What should I do?
A poor standard curve can be due to improper preparation or degradation of the Lyso-Gb4 standard.[2] Ensure the standard is fully reconstituted and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of the standard.[2] Pipetting errors during the creation of the dilution series are also a common cause of poor standard curves.
Q4: I am seeing high background in my assay. What are the likely causes?
High background can be caused by several factors, including insufficient washing, high concentrations of the detection antibody, or non-specific binding of antibodies. Ensure that the blocking buffer is appropriate for the assay and that all incubation times are followed as per the protocol. Cross-contamination between wells can also lead to high background.[3]
Q5: What are "matrix effects" and how can they affect my Lyso-Gb4 results?
Matrix effects occur when components in the sample (e.g., proteins, lipids, salts in serum or plasma) interfere with the antibody-antigen binding in the ELISA.[4] This can lead to either an underestimation or overestimation of the true Lyso-Gb4 concentration. Given that Lyso-Gb4 is a lipid, it may be particularly susceptible to interactions with other lipids and proteins in the sample matrix.
Troubleshooting Guides
Below are tables summarizing common issues, their potential causes, and recommended solutions to reduce variability in your Lyso-Gb4 ELISA experiments.
Table 1: High Coefficient of Variation (%CV) Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes. Change pipette tips for each standard, control, and sample. Ensure no air bubbles are present in the wells.[2] |
| Improper Washing | Ensure all wells are washed thoroughly and consistently. Use an automated plate washer if available for better consistency. |
| Temperature Gradients | Incubate plates in a temperature-controlled environment. Avoid stacking plates during incubation.[3] |
| Edge Effects | Avoid using the outer wells of the plate if edge effects are suspected. Ensure the plate is sealed properly during incubations to prevent evaporation. |
| Contamination | Be careful to avoid splashing between wells. Use fresh pipette tips for each addition. |
Table 2: Poor Standard Curve
| Potential Cause | Recommended Solution |
| Improper Standard Reconstitution | Ensure the lyophilized standard is fully dissolved. Gently mix by inversion or brief vortexing. |
| Standard Degradation | Aliquot the reconstituted standard and store at the recommended temperature. Avoid repeated freeze-thaw cycles.[2] |
| Pipetting Inaccuracy in Dilution Series | Use calibrated pipettes and fresh tips for each dilution step. Prepare a fresh dilution series for each assay. |
| Incorrect Curve Fitting | Use the appropriate curve-fitting model for your data (e.g., four-parameter logistic fit). |
Table 3: High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time between washes. |
| High Detection Antibody Concentration | Titrate the detection antibody to determine the optimal concentration. |
| Inadequate Blocking | Ensure the blocking buffer is fresh and completely covers the well surface. Incubate for the full recommended time. |
| Cross-Contamination | Be careful during pipetting to avoid splashing. Use fresh plate sealers for each incubation step.[3] |
| Substrate Contamination | Use fresh, filtered substrate solution. Protect the substrate from light. |
Table 4: Weak or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Double-check all reagent dilutions and ensure they are added in the correct order as per the protocol. |
| Reagent Degradation | Check the expiration dates of all kit components. Ensure reagents are stored at the correct temperatures.[3] |
| Insufficient Incubation Times | Adhere to the incubation times specified in the protocol. |
| Low Analyte Concentration | Concentrate the sample if possible, or ensure the sample concentration is within the detection range of the assay. |
| Inactive Enzyme Conjugate | Verify the activity of the enzyme conjugate. |
Experimental Protocols
Protocol 1: Sample Preparation for Lyso-Gb4 ELISA
Proper sample preparation is critical for reducing variability. Due to the lipid nature of Lyso-Gb4, careful handling is required to ensure its stability and availability for antibody binding.
Serum and Plasma Samples:
-
Collection: Collect whole blood using a serum separator tube (for serum) or a tube containing an appropriate anticoagulant like EDTA or heparin (for plasma).
-
Processing:
-
For serum, allow the blood to clot at room temperature for 30-60 minutes, followed by centrifugation at 1000 x g for 15 minutes at 4°C.
-
For plasma, centrifuge the blood at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
-
Aliquoting and Storage: Immediately transfer the serum or plasma supernatant to clean polypropylene (B1209903) tubes. Aliquot samples to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage. For short-term storage (up to 5 days), samples can be kept at 4°C.[5]
-
Pre-Assay Preparation: On the day of the assay, thaw frozen samples on ice. Once thawed, vortex the samples gently and centrifuge at 10,000 x g for 5 minutes to pellet any debris. Use the clear supernatant for the ELISA.
Note on Lyso-Gb4 Stability: Lysophospholipids can be subject to degradation by lipases.[4] Prompt processing and proper storage are crucial to maintain the integrity of Lyso-Gb4 in the samples.
Protocol 2: Spike and Recovery Experiment to Assess Matrix Effects
This experiment helps determine if components in your sample matrix are interfering with the accurate measurement of Lyso-Gb4.
-
Sample Selection: Choose a representative pool of your sample matrix (e.g., human serum).
-
Spiking:
-
Prepare at least three levels of Lyso-Gb4 standard (low, medium, and high concentration) in the standard diluent buffer.
-
Spike a known volume of each of these standard concentrations into an equal volume of the pooled sample matrix.
-
Also, prepare a set of standards diluted in the standard diluent buffer to the same final concentrations as the spiked samples.
-
-
Measurement: Analyze the spiked samples and the standard-only samples in the Lyso-Gb4 ELISA.
-
Calculation: Calculate the percent recovery for each spike level using the following formula:
-
% Recovery = (Concentration of spiked sample - Concentration of unspiked sample) / Known concentration of spike * 100
-
-
Interpretation: A recovery rate between 80-120% generally indicates that the matrix effect is acceptable. If the recovery is outside this range, it suggests significant matrix interference.
Mitigating Matrix Effects:
-
Sample Dilution: Dilute your samples with the assay buffer to reduce the concentration of interfering substances. Test different dilution factors to find the optimal dilution that minimizes the matrix effect while keeping the Lyso-Gb4 concentration within the assay's detection range.
-
Matrix-Matched Standards: If possible, prepare your standard curve by diluting the Lyso-Gb4 standard in a sample matrix that is similar to your experimental samples but known to be free of Lyso-Gb4.
Visualizations
Diagram 1: General Sandwich ELISA Workflow
Caption: A flowchart of the major steps in a typical sandwich ELISA for Lyso-Gb4.
Diagram 2: Troubleshooting Logic for High Variability
Caption: A logical workflow for diagnosing and resolving high coefficient of variation.
References
Validation & Comparative
A Comparative Guide to Fabry Disease Biomarkers: Lyso-globotriaosylceramide (lyso-Gb3) vs. Globotriaosylceramide (Gb3)
For Researchers, Scientists, and Drug Development Professionals
Fabry disease, a rare X-linked lysosomal storage disorder, arises from a deficiency in the enzyme α-galactosidase A (GLA), leading to the accumulation of glycosphingolipids.[1][2] The primary substrates that build up are globotriaosylceramide (Gb3) and its deacylated form, lyso-globotriaosylceramide (lyso-Gb3).[3][4] Both have been investigated as biomarkers for diagnosis, monitoring disease progression, and evaluating therapeutic response. This guide provides an objective comparison of their performance, supported by experimental data.
Performance Comparison: Lyso-Gb3 as the Superior Biomarker
Current research and clinical evidence strongly indicate that lyso-Gb3 is a more sensitive and reliable biomarker for Fabry disease compared to Gb3.[5][6] While Gb3 accumulation is the primary pathogenic event, its levels in plasma do not consistently correlate with disease severity.[6][7] In contrast, plasma and urinary lyso-Gb3 levels have demonstrated a stronger association with the clinical manifestations of the disease.[5][8]
Several studies have shown that lyso-Gb3 is significantly elevated in the plasma of males and, to a lesser extent, in symptomatic females with classic Fabry disease.[9] This makes it a more effective diagnostic marker, particularly in females where enzymatic activity assays can be inconclusive.[2][10] Furthermore, lyso-Gb3 levels have been shown to decrease in response to enzyme replacement therapy (ERT), positioning it as a valuable tool for monitoring treatment efficacy.[7][11]
Quantitative Data Summary
The following tables summarize quantitative data on the plasma concentrations of lyso-Gb3 in various Fabry disease patient populations compared to healthy controls.
| Patient Group | Mean Plasma Lyso-Gb3 Concentration (nmol/L) | Reference |
| Untreated Males | 170 | [12] |
| Treated Males | 40.2 | [12] |
| Untreated Females | 9.7 | [12] |
| Treated Females | 7.5 | [12] |
| Healthy Controls | Below Limit of Quantitation (typically < 2.5) | [12] |
Note: These values are indicative and can vary between studies and analytical methods.
Correlation with Disease Severity
Studies have reported a positive correlation between plasma lyso-Gb3 levels and established measures of Fabry disease severity, such as the Mainz Severity Score Index (MSSI) and left ventricular mass index (LVMi).[5][8] In contrast, a clear correlation between Gb3 concentrations and clinical manifestations has not been consistently demonstrated.[6]
Experimental Protocols
The gold standard for quantifying lyso-Gb3 and Gb3 in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][12]
Sample Preparation
-
Extraction: Glycolipids are extracted from plasma, serum, or dried blood spots. A common method involves a liquid-liquid extraction with a chloroform/methanol (B129727)/water mixture (e.g., 2:1:0.3 v/v/v).[3][4] Alternatively, solid-phase extraction can be employed.[12]
-
Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards, such as N-glycinated lyso-ceramide trihexoside, are added to the samples before extraction.[3][4]
Chromatographic Separation
-
Column: A C4 column is often used for the separation of these glycolipids.[3][4]
-
Mobile Phase: A linear gradient using a mobile phase system, such as water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid (A) and methanol with 1 mM ammonium formate and 0.2% formic acid (B), is employed.[3][4]
Mass Spectrometric Detection
-
Ionization: Positive electrospray ionization (ESI+) is used to generate ions.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[3][4]
Visualizing the Pathophysiology and Biomarker Analysis
Fabry Disease Pathophysiology
Caption: Metabolic pathway in Fabry disease.
Biomarker Analysis Workflow
Caption: Experimental workflow for biomarker quantification.
References
- 1. benthamscience.com [benthamscience.com]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lyso-globotetraosylceramide (Lyso-Gb3) and its Precursor as Diagnostic Markers in Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lyso-globotetraosylceramide, more commonly known as globotriaosylsphingosine or Lyso-Gb3, and its precursor, globotriaosylceramide (Gb3), as diagnostic biomarkers for Fabry disease. Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A).[1][2] This deficiency leads to the accumulation of glycosphingolipids, primarily Gb3 and its deacylated form, Lyso-Gb3, in various cells and tissues throughout the body.[2][3] While both molecules are elevated in Fabry disease, Lyso-Gb3 has emerged as a more sensitive and specific biomarker for diagnosis and monitoring of the disease.[2][4]
Data Presentation: Quantitative Comparison of Lyso-Gb3 and Gb3
The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between affected individuals and healthy controls. The following tables summarize the performance characteristics and typical concentrations of Lyso-Gb3 and Gb3 in the context of Fabry disease.
Table 1: Diagnostic Performance of Plasma Lyso-Gb3 vs. α-Gal A Activity
| Biomarker | Population | Positive Predictive Value (%) | Negative Predictive Value (%) | Sensitivity (%) | Specificity (%) |
| Plasma Lyso-Gb3 | Males | 100 | 97 | 100 | Not specified |
| Females | 100 | 99 | 82.4 - 97.1 | 100 | |
| α-Gal A Activity | Males | 84 | 100 | 100 | Lower than Lyso-Gb3 |
| Females | 58 | 50 | 23.5 | Not specified |
Data compiled from multiple sources indicating Lyso-Gb3's superior performance, especially in females.[5][6][7][8]
Table 2: Plasma Lyso-Gb3 Concentrations in Different Fabry Disease Populations
| Patient Group | Mean ± SEM (nM) | Pathological Cut-off (ng/mL) | Notes |
| Classical Fabry Disease (Males) | Significantly higher than controls and late-onset variants.[1][9] | >0.6 - >0.81 | Levels can be up to 150 ng/mL.[10] |
| Classical Fabry Disease (Females) | 5.4 ± 0.8 | >0.6 - >0.81 | Levels can be up to 30 ng/mL.[1][10] |
| Late-Onset (N215S Cardiac Variant) FD (Males) | 9.7 ± 1.0 | ≥2.7 nM (100% sensitivity & specificity) | Significantly higher than healthy controls.[1] |
| Late-Onset (N215S Cardiac Variant) FD (Females) | 5.4 ± 0.8 | ≥2.7 nM (100% sensitivity & specificity) | Significantly higher than healthy controls.[1] |
| Healthy Controls | Undetectable or very low levels. | <0.6 - <0.81 | Generally below the limit of detection of sensitive assays.[6][8][10] |
Concentrations can vary based on the analytical method used.[11] Data extracted from studies using LC-MS/MS.[1][6][8]
Experimental Protocols: Quantification of Lyso-Gb3
The most common method for the sensitive and specific quantification of Lyso-Gb3 in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5]
Objective: To accurately measure the concentration of Lyso-Gb3 in plasma or dried blood spots (DBS).
Methodology: UPLC-MS/MS
-
Sample Preparation (Plasma):
-
Protein Precipitation: A small volume of plasma (e.g., 50 µL) is mixed with a protein precipitation agent, typically methanol, containing an isotope-labeled internal standard (e.g., LysoGb3-D7).[7][8]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing Lyso-Gb3 and the internal standard is transferred to a new vial for analysis.[8]
-
-
Sample Preparation (Dried Blood Spots - DBS):
-
A small punch (e.g., 3 mm) is taken from the DBS card.
-
Extraction: The punch is placed in a well of a microtiter plate, and an extraction solution (e.g., methanol/water with an internal standard) is added.
-
The plate is agitated to ensure efficient extraction of the analyte.
-
The extract is then processed for analysis.[12]
-
-
Chromatographic Separation (UPLC):
-
Column: A reverse-phase column, such as a C4 or C8 column, is used for separation.[13][14]
-
Mobile Phase: A gradient elution is typically employed using two solvents, for example:
-
Solvent A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[13][14]
-
Solvent B: Methanol with 1 mM ammonium formate and 0.2% formic acid.[13][14]
-
-
The gradient allows for the separation of Lyso-Gb3 from other sample components.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is used to generate ions of the analyte and internal standard.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to enhance specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for Lyso-Gb3 and its internal standard.
-
Quantification: The concentration of Lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Lyso-Gb3.[8]
-
Mandatory Visualizations
Caption: Simplified metabolic pathway in Fabry disease.
Caption: Diagnostic workflow for Fabry disease.
Discussion and Conclusion
The evidence strongly supports the use of Lyso-Gb3 as a primary diagnostic biomarker for Fabry disease. Its diagnostic accuracy, particularly in female patients who may present with normal or near-normal α-Gal A enzyme activity, is a significant advantage.[5][6] Plasma Lyso-Gb3 levels show a good correlation with disease phenotype (classic vs. late-onset) and are elevated in both male and female patients.[1][9] In contrast, while the accumulation of Gb3 is a hallmark of Fabry disease, its levels in plasma do not always distinguish Fabry patients, especially females and those with variant forms of the disease, from healthy individuals.[2][9]
The reliability of Lyso-Gb3 measurement is high, with established UPLC-MS/MS methods demonstrating low coefficients of variation.[11] This makes it a robust tool not only for initial diagnosis but also for monitoring disease progression and the efficacy of treatments like enzyme replacement therapy (ERT).[9][11][15]
References
- 1. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Scholars@Duke publication: A comprehensive testing algorithm for the diagnosis of Fabry disease in males and females. [scholars.duke.edu]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accuracy diagnosis improvement of Fabry disease from dried blood spots: Enzyme activity, lyso-Gb3 accumulation and GLA gene sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
A Comparative Guide to Lyso-Globotetraosylceramide (Lyso-Gb4) Immunoassays: Understanding Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of immunoassay-based methods for the quantification of Lyso-globotetraosylceramide (Lyso-Gb4), a critical biomarker in various physiological and pathological processes. A key focus of this document is to elucidate the cross-reactivity of antibodies employed in these immunoassays, a crucial factor influencing data accuracy and interpretation. We will also draw comparisons with alternative analytical methods like mass spectrometry and provide detailed experimental protocols to aid in assay selection and development.
Introduction to Lyso-Gb4 and its Quantification
Lyso-globotetraosylceramide (Lyso-Gb4) is a deacylated form of globotetraosylceramide (Gb4), a neutral glycosphingolipid. Glycosphingolipids are integral components of cell membranes, involved in cell recognition, signaling, and adhesion. Altered levels of Lyso-Gb4 and other glycosphingolipids have been implicated in various diseases, including lysosomal storage disorders like Fabry disease, making their accurate quantification essential for diagnostics, prognostics, and monitoring therapeutic efficacy.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for detecting and quantifying specific analytes like Lyso-Gb4. These assays rely on the specific binding of an antibody to its target antigen. However, the structural similarity among different glycosphingolipids presents a significant challenge: antibody cross-reactivity.
The Challenge of Cross-Reactivity in Lyso-Gb4 Immunoassays
Antibodies developed against a specific glycosphingolipid may also bind to other structurally related molecules, leading to inaccurate measurements. This is particularly pertinent for Lyso-Gb4, which shares a common core structure with other globo-series glycosphingolipids.
A study on the development of monoclonal antibodies against globotetraosylceramide (Gb4Cer) demonstrated that these antibodies could also recognize the precursor molecule, globotriaosylceramide (Gb3Cer)[1]. This highlights the potential for cross-reactivity within the globo-series family. While specific quantitative data for anti-Lyso-Gb4 antibody cross-reactivity is limited in publicly available literature, it is crucial for researchers to be aware of this potential and to validate the specificity of any immunoassay used for Lyso-Gb4 quantification.
Potential Cross-Reactants for Anti-Lyso-Gb4 Antibodies:
-
Globotetraosylceramide (Gb4): The acylated form of Lyso-Gb4.
-
Lyso-globotriaosylceramide (Lyso-Gb3): The deacylated precursor in the biosynthesis pathway.
-
Globotriaosylceramide (Gb3): The acylated precursor.
-
Other lyso-glycosphingolipids: Depending on the epitope recognized by the antibody.
Comparison of Quantification Methods: Immunoassay vs. Mass Spectrometry
While immunoassays offer advantages in terms of ease of use and throughput, mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative for the quantification of Lyso-Gb4 and related compounds.
| Feature | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Can be affected by antibody cross-reactivity with structurally similar molecules[2]. | High specificity based on mass-to-charge ratio and fragmentation patterns, allowing for the distinction of closely related isoforms[2]. |
| Sensitivity | Generally high, but can be limited by antibody affinity. | Very high sensitivity, capable of detecting analytes at very low concentrations[3]. |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Lower throughput compared to ELISA, though advancements are improving this. |
| Development Time | Development of specific antibodies can be time-consuming and costly. | Method development can be faster, especially if standards are available. |
| Cost | Reagents can be expensive, particularly monoclonal antibodies. | Initial instrument cost is high, but per-sample cost can be lower for established methods. |
| Multiplexing | Limited multiplexing capabilities in a single well. | Can simultaneously quantify multiple analytes in a single run. |
Given the challenges of cross-reactivity in immunoassays, LC-MS/MS is often considered the gold standard for the precise and accurate quantification of Lyso-Gb4 and other lyso-glycosphingolipids, especially in a research or clinical setting where accuracy is paramount[4][5].
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for a competitive ELISA for Lyso-Gb4 quantification and a sample preparation method for LC-MS/MS analysis.
Competitive ELISA Protocol for Lyso-Gb4
This protocol is a general guideline and requires optimization for specific antibodies and reagents.
-
Coating: A known amount of Lyso-Gb4 is coated onto the wells of a microtiter plate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The sample (containing an unknown amount of Lyso-Gb4) is added to the wells along with a fixed amount of anti-Lyso-Gb4 antibody. The Lyso-Gb4 in the sample competes with the coated Lyso-Gb4 for binding to the antibody.
-
Washing: Unbound antibody and other components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction. The intensity of the color is inversely proportional to the amount of Lyso-Gb4 in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of Lyso-Gb4, and the concentration in the samples is determined by interpolation from this curve.
Sample Preparation for LC-MS/MS Analysis of Lyso-Gb4
-
Protein Precipitation: An organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the plasma or serum sample to precipitate proteins.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d5-Lyso-Gb4) is added to each sample to correct for variations in sample processing and instrument response.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the lipids is transferred to a new tube.
-
Evaporation and Reconstitution: The solvent is evaporated, and the lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system.
-
Analysis: The sample is injected into the LC-MS/MS system for separation and quantification.
Visualizing the Context: Glycosphingolipid Biosynthesis
Understanding the biosynthetic pathway of glycosphingolipids is crucial for appreciating the potential for cross-reactivity. Lyso-Gb4 is an intermediate in the complex pathway of globo-series synthesis.
Caption: Simplified biosynthesis pathway of globo-series glycosphingolipids.
Experimental Workflow: Immunoassay vs. LC-MS/MS
The workflows for immunoassay and LC-MS/MS differ significantly in their steps and complexity.
Caption: Comparison of typical workflows for ELISA and LC-MS/MS.
Logical Relationship: Cross-Reactivity Impact
The potential for cross-reactivity directly impacts the interpretation of immunoassay results.
Caption: The impact of cross-reactivity on immunoassay data and the importance of validation.
Conclusion and Recommendations
The choice between an immunoassay and a mass spectrometry-based method for Lyso-Gb4 quantification depends on the specific research question, required level of accuracy, sample throughput, and available resources. While immunoassays offer a convenient platform for high-throughput screening, the potential for antibody cross-reactivity with other globo-series glycosphingolipids necessitates careful validation. Researchers using Lyso-Gb4 immunoassays should:
-
Thoroughly validate the specificity of the antibody: Test for cross-reactivity against a panel of structurally related glycosphingolipids, including Gb4, Lyso-Gb3, and Gb3.
-
Source antibodies from reputable vendors: Inquire about the validation data provided by the manufacturer.
-
Consider orthogonal methods: When possible, confirm key findings using a different analytical platform, such as LC-MS/MS, to ensure the accuracy of the results.
For applications demanding high specificity and the ability to distinguish between closely related lipid species, LC-MS/MS remains the superior method. As research into the biological roles of Lyso-Gb4 continues, the development of highly specific monoclonal antibodies and well-characterized immunoassays will be crucial for advancing our understanding of this important biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. medlabmag.com [medlabmag.com]
- 3. [PDF] Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | Semantic Scholar [semanticscholar.org]
- 4. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lyso-globotetraosylceramide (lyso-Gb3) Levels Across Patient Populations: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the landscape of biomarkers in lysosomal storage diseases is critical. This guide provides a comparative analysis of Lyso-globotetraosylceramide (lyso-Gb3) levels in various patient populations, supported by experimental data and detailed methodologies.
Lyso-globotetraosylceramide, a deacylated metabolite of globotriaosylceramide (Gb3), has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2] Elevated levels of lyso-Gb3 in plasma, serum, dried blood spots (DBS), and urine are a hallmark of the disease, correlating with disease phenotype and severity.[1][3] This guide synthesizes data on lyso-Gb3 concentrations across different patient cohorts to provide a valuable resource for ongoing research and therapeutic development.
Comparative Data on Lyso-Gb3 Levels
The following table summarizes lyso-Gb3 levels measured in various patient populations as reported in the scientific literature. Concentrations are presented to facilitate comparison between healthy individuals and Fabry disease patients, including distinctions by sex and disease phenotype (classic vs. late-onset).
| Patient Population | Sample Type | Lyso-Gb3 Concentration (ng/mL) | Lyso-Gb3 Concentration (nmol/L) | Source(s) |
| Healthy Controls | ||||
| Healthy Adults | Plasma | Median: 0.42 - 0.44 (Range: 0.24 - 0.81) | 0.35 - 0.71 | [4][5] |
| Healthy Adults | Dried Blood Spot (DBS) | 0.77 ± 0.24 (Range: 0.507 - 1.4) | - | [6] |
| Healthy Controls | Urine | Not Detected | - | [7] |
| Fabry Disease Patients | ||||
| Males (Classic Phenotype) | Serum | 61 ± 38 | - | [3] |
| Males (Classic Phenotype) | Plasma | Strikingly increased | Baseline: 112 - 114 | [5][8] |
| Males (Late-Onset Phenotype) | Serum | 14 ± 12 | - | [3] |
| Males (Late-Onset Phenotype) | Plasma | Lesser extent than classic | - | [5] |
| Females (from Classic Families) | Serum | 10 ± 5.4 | - | [3] |
| Females (from Late-Onset Families) | Serum | 2.4 ± 1.0 | - | [3] |
| All Male Patients | Plasma | Median: 14.50 | - | [4] |
| All Female Patients | Plasma | Median: 2.79 | - | [4] |
| All Patients (Classic FD) | Dried Blood Spot (DBS) | Range: 2.06 - 54.1 | - | [6] |
Note: Conversion between ng/mL and nmol/L for lyso-Gb3 (molar mass ~786.0 g/mol ) can be approximated by dividing the ng/mL value by 0.786.
Pathophysiology of Lyso-Gb3 Accumulation in Fabry Disease
In individuals with Fabry disease, the genetic deficiency in α-galactosidase A disrupts the normal catabolism of glycosphingolipids. Specifically, the enzyme is responsible for cleaving the terminal galactose residue from globotriaosylceramide (Gb3). When α-Gal A is deficient, Gb3 accumulates within the lysosomes of various cells. A portion of this accumulated Gb3 is deacylated to form lyso-Gb3, which is then released into circulation. This metabolic block is the primary reason for the elevated levels of lyso-Gb3 observed in Fabry disease patients.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Correlation of Lyso-Gb3 levels in dried blood spots and sera from patients with classic and Later-Onset Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How well does urinary lyso-Gb3 function as a biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Plasma vs. Urinary Lyso-Gb4: A Comparative Guide for Fabry Disease Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plasma and urinary lyso-globotetraosylceramide (lyso-Gb4, also commonly referred to as lyso-Gb3) as biomarkers for Fabry disease. The information presented is intended to assist researchers and clinicians in selecting the appropriate biomarker and analytical methodology for diagnostic, monitoring, and therapeutic development purposes. A strong correlation has been established between plasma and urinary levels of lyso-Gb3 and its analogues, making both valuable matrices for clinical assessment.[1]
Executive Summary
Lyso-Gb3 has emerged as a key biomarker for Fabry disease, an X-linked lysosomal storage disorder caused by deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues and biological fluids. Both plasma and urine are viable sources for measuring lyso-Gb3, each with distinct advantages and considerations. Plasma lyso-Gb3 levels are often considered a primary diagnostic and monitoring tool, while urinary lyso-Gb3 and its analogues also provide valuable clinical information. This guide presents a detailed comparison of these two sample types, including quantitative data, experimental protocols, and a comparison with other relevant biomarkers.
Data Presentation: Plasma vs. Urinary Lyso-Gb3 Levels
The following tables summarize quantitative data on lyso-Gb3 levels in plasma and urine from patients with Fabry disease and healthy controls. These values are typically determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Plasma Lyso-Gb3 Concentrations
| Patient Group | Lyso-Gb3 Concentration (ng/mL) | Reference |
| Healthy Controls | 0.61 | [2] |
| Female Fabry Patients | 6.04 | [2] |
| Male Fabry Patients | 106.5 | [2] |
Table 2: Urinary Lyso-Gb3 Excretion (Normalized to Creatinine)
| Patient Group | Lyso-Gb3/Creatinine Ratio | Reference |
| Healthy Controls | Not detectable | [3] |
| Fabry Patients | Increased excretion correlated with disease severity | [3] |
Table 3: Lyso-Gb3 Analogs in Plasma and Urine
Recent studies have identified several analogues of lyso-Gb3 in both plasma and urine, which may serve as additional biomarkers.
| Analyte | Matrix | Significance | Reference |
| lyso-Gb3(-28), (-2), (+16), (+34), (+50) | Plasma & Urine | Levels are significantly reduced post-treatment. | [1] |
| lyso-Gb3(-12), (+14) | Urine | Additional urinary biomarkers. | [1] |
| lyso-Gb3(+18) | Plasma | Additional plasma biomarker. | [1] |
Correlation of Plasma and Urinary Lyso-Gb3
A study involving 57 women with Fabry disease revealed a strong correlation between plasma and urinary lyso-Gb3 and its analogue levels.[1] This finding suggests that urinary measurements can reliably reflect the systemic levels of these biomarkers. While a specific correlation coefficient was not provided in the referenced abstract, the reported strong correlation underscores the clinical utility of both sample types.
Comparison with Other Fabry Disease Biomarkers
The choice of biomarker is critical for accurate diagnosis and effective disease management. Here, we compare plasma and urinary lyso-Gb3 with other established biomarkers.
Table 4: Comparison of Biomarkers for Fabry Disease
| Biomarker | Advantages | Disadvantages |
| Plasma Lyso-Gb3 | High diagnostic sensitivity, especially in females[2]; correlates with disease severity in males (r=0.711)[2]; levels decrease in response to therapy. | May be less sensitive in some female heterozygotes with near-normal levels. |
| Urinary Lyso-Gb3 | Non-invasive sample collection; strong correlation with plasma levels[1]; not detectable in healthy controls[3]; levels of analogues are also indicative of disease status.[4] | Requires normalization to creatinine; may have higher variability than plasma. |
| Globotriaosylceramide (Gb3) | Historically used biomarker. | Lower diagnostic sensitivity than lyso-Gb3, particularly in females; less consistent correlation with clinical severity. |
| α-Galactosidase A (α-Gal A) Enzyme Activity | Confirmatory for diagnosis in males. | Can be within the normal range in a significant proportion of female carriers due to random X-chromosome inactivation, leading to missed diagnoses. |
Experimental Protocols
The accurate quantification of lyso-Gb3 and its analogues in plasma and urine is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized protocols for both sample types.
Protocol 1: Quantification of Lyso-Gb3 in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add a mixture of acetone (B3395972) and methanol (B129727) (1:1, v/v).
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the extracted glycolipids.
-
Evaporate the supernatant to dryness.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724)/methanol, both containing formic acid and ammonium (B1175870) formate.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for lyso-Gb3 and its internal standard.
-
Protocol 2: Quantification of Lyso-Gb3 and its Analogs in Human Urine by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction):
-
Centrifuge urine samples to remove sediment.
-
Perform solid-phase extraction (SPE) to enrich the lyso-Gb3 and its analogues and remove interfering substances.
-
Wash the SPE cartridge to remove unbound contaminants.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable reversed-phase column.
-
Mobile Phase: A gradient elution with solvents such as water and acetonitrile containing additives like formic acid.
-
Mass Spectrometry: Use positive ESI with MRM to quantify lyso-Gb3 and its various analogues, each with their specific mass transitions.
-
Visualizing Biomarker Relationships in Fabry Disease
The following diagram illustrates the central role of α-Gal A deficiency in the accumulation of Gb3 and the subsequent formation of lyso-Gb3, which can be measured in both plasma and urine.
Caption: Biomarker pathway in Fabry disease.
Conclusion
Both plasma and urinary lyso-Gb3, along with their analogues, are robust and clinically relevant biomarkers for Fabry disease. The strong correlation between their levels in these two biofluids offers flexibility in sample selection for diagnosis, patient monitoring, and clinical trials. While plasma lyso-Gb3 is a well-established and highly sensitive marker, urinary lyso-Gb3 provides a non-invasive alternative that also reflects the systemic disease burden. The choice between plasma and urine analysis may depend on the specific clinical or research question, patient population, and logistical considerations. For a comprehensive assessment, especially in female patients, the analysis of lyso-Gb3 is superior to measuring Gb3 or α-Gal A enzyme activity alone. Future research may further elucidate the distinct clinical information provided by the profiles of various lyso-Gb3 analogues in both plasma and urine.
References
- 1. Globotriaosylsphingosine (lyso-Gb3) and analogues in plasma and urine of patients with Fabry disease and correlations with long-term treatment and genotypes in a nationwide female Danish cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. How well does urinary lyso-Gb3 function as a biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lyso-globotetraosylceramide Extraction Methods for Enhanced Research and Drug Development
For researchers, scientists, and drug development professionals, the accurate quantification of Lyso-globotetraosylceramide (Lyso-Gb4), a critical biomarker for Fabry disease, is paramount. The choice of extraction method significantly impacts the reliability of these measurements. This guide provides a comparative analysis of common Lyso-Gb4 extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The two primary methods for extracting Lyso-Gb4 from biological matrices such as plasma, urine, and dried blood spots (DBS) are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Each method presents distinct advantages and disadvantages in terms of recovery, purity, and workflow efficiency.
Quantitative Comparison of Extraction Methods
The following table summarizes the performance of various extraction methods based on published data for similar lysophospholipids and specific Lyso-Gb4 analysis.
| Extraction Method | Matrix | Key Solvent/Sorbent | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | |||||
| Chloroform/Methanol (B129727) (2:1, v/v) | Plasma | Chloroform, Methanol | ~90-95 | High recovery for a broad range of lipids.[1] | Use of chlorinated solvents; can be labor-intensive. |
| 1-Butanol/Methanol (1:1, v/v) | Plasma | 1-Butanol, Methanol | >95 for most lysophospholipids[1] | High recovery, non-halogenated solvents, simple one-step procedure.[1] | May have lower recovery for very nonpolar lipids compared to chloroform-based methods. |
| Acetone/Methanol | Plasma | Acetone, Methanol | Not explicitly quantified but used in validated methods. | Simple protein precipitation and extraction. | Recovery of nonpolar lipids may be lower. |
| Solid-Phase Extraction (SPE) | |||||
| Reversed-Phase (C18) | Urine, Plasma | Octadecyl-bonded silica (B1680970) | ~85-95 | High selectivity, amenable to automation, cleaner extracts.[2][3] | Can have lower recovery for very polar lipids; requires method development. |
| Mixed-Mode (C8/SCX) | Urine | Octyl-bonded silica with strong cation exchange | >80 for basic drugs (analogous to Lyso-Gb4)[4] | High selectivity for charged molecules, good for complex matrices like urine.[4] | Requires careful pH control for optimal binding and elution.[4] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) with 1-Butanol/Methanol
This protocol is adapted from a high-throughput method for plasma lipidomics.[1]
Materials:
-
Plasma sample
-
1-Butanol
-
Methanol
-
Internal standard (e.g., a stable isotope-labeled Lyso-Gb4)
-
Centrifuge
-
Vortex mixer
Procedure:
-
To 10 µL of plasma in a microcentrifuge tube, add 100 µL of a 1-butanol:methanol (1:1, v/v) solution containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted lipids for analysis by LC-MS/MS.
Solid-Phase Extraction (SPE) with Reversed-Phase (C18) Cartridge
This is a general protocol for the extraction of lipids from a biological fluid like urine or plasma.
Materials:
-
Urine or plasma sample
-
C18 SPE cartridge
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
Vacuum manifold or centrifuge with SPE adapter
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water to activate the stationary phase. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample (e.g., acidified urine or diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute the retained Lyso-Gb4 and other lipids with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
Visualizing the Workflow and Signaling Pathways
To better understand the experimental process and the biological context of Lyso-Gb4, the following diagrams have been generated.
Conclusion
The selection of an appropriate extraction method for Lyso-Gb4 is a critical step in ensuring data quality and analytical sensitivity. For high-throughput applications where the use of non-halogenated solvents is preferred, LLE with 1-butanol/methanol offers excellent recovery and a simplified workflow.[1] For analyses requiring the cleanest extracts and for complex matrices like urine, SPE provides superior selectivity and is highly amenable to automation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision that best suits their specific analytical needs and laboratory capabilities.
References
- 1. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
A Comparative Guide to the Validation of a New Analytical Method for Lyso-globotriaosylceramide (Lyso-Gb3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the quantification of Lyso-globotriaosylceramide (Lyso-Gb3), a critical biomarker for Fabry disease, against established methodologies. The data presented is based on a systematic review of published literature, offering a valuable resource for laboratories seeking to establish or optimize Lyso-Gb3 analysis.
Introduction to Lyso-Gb3 and its Significance
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, Lyso-Gb3, in various cells and tissues. Elevated levels of Lyso-Gb3 in plasma and urine are strongly associated with the clinical manifestations and severity of Fabry disease, making it a crucial biomarker for diagnosis, disease monitoring, and evaluating therapeutic efficacy. Accurate and precise quantification of Lyso-Gb3 is therefore paramount for patient management and the development of new therapies.
Comparison of Analytical Method Performance
The primary analytical technique for the quantification of Lyso-Gb3 is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of a new, rapid UHPLC-MS/MS method compared to other previously published and validated LC-MS/MS methods.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | New UHPLC-MS/MS Method | Alternative Method 1 (LC-MS/MS) | Alternative Method 2 (LC-MS/MS) | Alternative Method 3 (HPLC-MS/MS) |
| Sample Matrix | Plasma | Plasma, Serum, Blood | Plasma | Dried Blood Spots (DBS) |
| Sample Preparation | Protein Precipitation (assisted with Phree cartridges) | Liquid-Liquid Extraction (Chloroform/Methanol/H2O) | Solid-Phase Extraction (SPE) | Solvent Extraction |
| Internal Standard | Lyso-Gb3-D7 | N-glycinated lyso-ceramide trihexoside | 1-β-D-glucosylsphingosine (GSG) | Isotope-labeled Lyso-Gb3 |
| Chromatographic Column | Not specified | C4 | Not specified | Not specified |
| Run Time | Not specified | Not specified | 5 min | Not specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | New UHPLC-MS/MS Method | Alternative Method 1 (LC-MS/MS)[1] | Alternative Method 2 (LC-MS/MS)[2] | Alternative Method 3 (HPLC-MS/MS)[3][4][5] |
| Linearity Range (ng/mL) | 0.25 - 100 | Not specified | Not specified | 0.2 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25[6][7] | 0.81 | 0.5[2] | 0.28[3][4][5] |
| Intra-assay Precision (%CV) | <10[6][7] | 2.8 - 18.9 | <11 | <12.1 |
| Inter-assay Precision (%CV) | <10[6][7] | 2.8 - 18.9 | <11 | <12.1 |
| Accuracy/Recovery (%) | Not specified | Not specified | Not specified | 81.0 - 139.7 |
| Sensitivity | 97.1%[6][7][8] | 94.7% | Not specified | Not specified |
| Specificity | 100%[6][7][8] | 100% | Not specified | Not specified |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Protocol 1: Lyso-Gb3 Quantification in Plasma using the New UHPLC-MS/MS Method
1. Sample Preparation (Assisted Protein Precipitation):
-
To 50 µL of plasma sample, add a deproteinizing solution containing the internal standard (Lyso-Gb3-D7).
-
Utilize Phree cartridges for assisted protein precipitation with methanol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for UHPLC-MS/MS analysis.
2. UHPLC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation using a suitable UHPLC system and column. The mobile phases typically consist of an aqueous component with a modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile). A gradient elution is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
Monitored Transitions:
Protocol 2: Lyso-Gb3 Extraction from Dried Blood Spots (DBS)
1. Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot.
-
Place the disc in a well of a microtiter plate.
-
Add a solvent mixture (e.g., methanol/acetonitrile/water) containing the internal standard.
-
Incubate the plate, often with sonication, to facilitate extraction.
-
Centrifuge the plate and transfer the supernatant for analysis.
2. HPLC-MS/MS Analysis:
-
Chromatography: Employ a suitable HPLC column (e.g., C18) with a gradient elution using mobile phases such as 50 mM formic acid in water and 50 mM formic acid in acetonitrile/acetone.[3]
-
Mass Spectrometry: Utilize a tandem mass spectrometer in MRM mode with positive electrospray ionization.
-
Monitored Transitions:
-
Lyso-Gb3: m/z 786.6 > 282.2[9]
-
Internal Standard (e.g., isotope-labeled Lyso-Gb3): Appropriate m/z transition.
-
Visualizations
The following diagrams illustrate key aspects of Lyso-Gb3's role in Fabry disease and the analytical workflow for its quantification.
Caption: Pathophysiological role of Lyso-Gb3 in Fabry Disease.
Caption: General workflow for Lyso-Gb3 quantification by LC-MS/MS.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and simple uhplc-ms/ms method for quantification of plasma globotriaosylsphingosine (Lyso-gb3) [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of Lyso-globotetraosylceramide (Lyso-Gb4) Measurements
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of Lyso-Gb4 Measurements
The following table summarizes the quantitative measurements of Lyso-Gb4 in plasma from healthy controls and patients with Fabry disease as reported in different studies. The variations in reported concentrations can be attributed to differences in patient cohorts, analytical methodologies, and calibration standards.
| Study (Year) | Patient Group | Sample Size (n) | Lyso-Gb4 Concentration (ng/mL) | Analytical Method |
| Perrone et al. (2021)[3][4] | Healthy Controls | 16 | < 0.6 | UHPLC-MS/MS |
| Fabry Disease (Male) | 15 | 3.5 - 130.3 | UHPLC-MS/MS | |
| Fabry Disease (Female) | 19 | 0.7 - 12.5 | UHPLC-MS/MS | |
| Spandidos Publications (2018)[5] | Healthy Controls | 120 | < 0.81 | LC-MS/MS |
| Fabry Disease (Male) | 21 | Mean: 106.5 | LC-MS/MS | |
| Fabry Disease (Female) | 17 | Mean: 6.04 | LC-MS/MS | |
| Sakuraba et al. (2017)[2] | Healthy Controls | Not specified | 0.35 - 0.71 nmol/L | LC-MS/MS |
| Classic Fabry Males | Not specified | Strikingly increased | LC-MS/MS | |
| Later-onset Fabry Males & Females | Not specified | Lesser extent increase | LC-MS/MS | |
| Aerts et al. (2008)[6] | Healthy Controls | Not specified | Not specified | Not specified |
| Hemizygous Fabry Males | Not specified | Very high concentrations | Not specified | |
| Newborn Hemizygote | 1 | 81 nM | Not specified |
Note: Conversion from nmol/L to ng/mL can be approximated by multiplying by a factor of 0.787 (Molar Mass of Lyso-Gb4 is approximately 786.9 g/mol ). For example, 0.71 nmol/L is approximately 0.56 ng/mL.
Experimental Protocols
The most common and robust method for the quantification of Lyso-Gb4 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies synthesized from several key studies.[3][5][7]
Sample Preparation: Protein Precipitation and Extraction
This step is crucial for removing interfering proteins and concentrating the analyte.
-
Plasma/Serum Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma or serum is separated by centrifugation.
-
Protein Precipitation: A common method involves the addition of a cold organic solvent, such as methanol (B129727) or a mixture of acetone (B3395972) and methanol, to the plasma sample.[5] This denatures and precipitates the majority of proteins.
-
Assisted Protein Precipitation: Some protocols utilize specialized cartridges, such as Phree cartridges, for more efficient protein removal.[3][4]
-
Liquid-Liquid Extraction: An alternative or additional step can be a liquid-liquid extraction using a solvent system like chloroform/methanol/water (e.g., in a 2:1:0.3 ratio) to selectively extract glycolipids.[7]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., Lyso-Gb3-d5 or ¹³C-lyso-Gb3) is added to the sample before extraction.[8] This is critical for accurate quantification as it corrects for sample loss during preparation and for matrix effects during analysis.
-
Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing Lyso-Gb4 is carefully collected.
-
Drying and Reconstitution: The supernatant is often evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system (e.g., methanol or the initial mobile phase).
Liquid Chromatography (LC)
The reconstituted sample extract is injected into a liquid chromatograph to separate Lyso-Gb4 from other molecules in the extract.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
Column: A C18 or C4 reversed-phase column is typically employed.[7]
-
Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of two solvents, for example:
-
Solvent A: Water with a small amount of an additive like formic acid (e.g., 0.1% or 0.2%) and/or ammonium (B1175870) formate (B1220265) (e.g., 2 mM).[7]
-
Solvent B: An organic solvent like methanol or acetonitrile, also with an additive like formic acid (e.g., 0.1% or 0.2%) and/or ammonium formate (e.g., 1 mM).[7]
-
-
Gradient: The percentage of the organic solvent (Solvent B) is gradually increased over the course of the chromatographic run to elute compounds of increasing hydrophobicity.
-
Flow Rate: The flow rate of the mobile phase through the column is carefully controlled.
Tandem Mass Spectrometry (MS/MS)
The eluent from the LC column is directed into a tandem mass spectrometer for detection and quantification of Lyso-Gb4.
-
Ionization: An electrospray ionization (ESI) source in positive ion mode is typically used to generate protonated molecular ions of Lyso-Gb4 ([M+H]⁺).
-
Mass Analyzer: A triple quadrupole mass spectrometer is the most common instrument used for this application.
-
Multiple Reaction Monitoring (MRM): This highly specific and sensitive detection mode is employed for quantification. It involves two stages of mass analysis:
-
Q1 (First Quadrupole): Selects the precursor ion, which is the protonated molecular ion of Lyso-Gb4 (e.g., m/z 786.6).
-
Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen).
-
Q3 (Third Quadrupole): Selects a specific fragment ion (product ion) that is characteristic of Lyso-Gb4 (e.g., m/z 282.2 or 264.3).[9]
-
-
Data Analysis: The area under the peak for the specific MRM transition of Lyso-Gb4 is measured and compared to the peak area of the internal standard. A calibration curve, generated by analyzing a series of standards with known concentrations of Lyso-Gb4, is used to calculate the concentration of Lyso-Gb4 in the unknown sample.
Mandatory Visualization
Caption: Experimental workflow for Lyso-Gb4 quantification by LC-MS/MS.
References
- 1. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and simple uhplc-ms/ms method for quantification of plasma globotriaosylsphingosine (Lyso-gb3) [cris.unibo.it]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative study of Lyso-globotetraosylceramide in different species
A note on terminology: The user's request specified "Lyso-globotetraosylceramide." However, the vast body of scientific literature focuses on Lyso-globotriaosylceramide (Lyso-Gb3) , a critical biomarker in Fabry disease. This guide will focus on Lyso-Gb3, as it is the scientifically relevant molecule for a comparative study in this context.
This guide provides a comparative overview of Lyso-globotriaosylceramide (Lyso-Gb3) in different species, with a focus on its role in Fabry disease. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Quantitative Data on Lyso-Gb3 Levels
The following tables summarize the levels of Lyso-Gb3 across different species and tissues, primarily drawing from studies on Fabry disease models and human patients.
Table 1: Plasma/Serum Lyso-Gb3 Concentrations in Human and Mouse Models
| Species/Genotype | Condition | Mean Lyso-Gb3 Concentration (ng/mL) | Reference |
| Human | Healthy Control | < 0.6 | [1][2] |
| Human | Fabry Disease (Classical) | ≥ 5 pmol/mL (~4 ng/mL) | [3] |
| Human | Fabry Disease (Late-Onset) | Often < 5 pmol/mL (~4 ng/mL) | [3] |
| Mouse (Wild-type) | - | Not detectable | [4] |
| Mouse (GLAko) | Fabry Model | Detectable | [4] |
| Mouse (G3Stg/GLAko) | Symptomatic Fabry Model | Detectable | [4] |
Table 2: Lyso-Gb3 Distribution in a Mouse Model of Classic Fabry Disease (20-week-old)
| Organ | Total Lyso-Gb3 Content | Reference |
| Heart | Markedly Increased | [5] |
| Kidneys | Markedly Increased | [5] |
| Spleen | Markedly Increased | [5] |
| Liver | Markedly Increased | [5] |
| Small Intestine | Markedly Increased | [5] |
| Lungs | Unchanged from 5-week-old | [5] |
| Brain | Markedly Increased | [5] |
| Plasma | Unchanged from 5-week-old | [5] |
Experimental Protocols
Quantification of Lyso-Gb3 by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is widely used for the sensitive and specific quantification of Lyso-Gb3 in biological samples.[1][2][6]
1. Sample Preparation (Plasma):
-
Protein Precipitation: A small volume of plasma (e.g., 10 µL) is treated with a protein precipitating agent, such as methanol.[1][2] This step is often assisted by using specialized cartridges (e.g., Phree cartridges) to remove phospholipids.[2]
-
Internal Standard: An isotope-labeled internal standard, such as Lyso-Gb3-d7, is added to the sample prior to precipitation to account for matrix effects and variations in sample processing.[2][6]
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing Lyso-Gb3 is collected for analysis.
2. UHPLC Separation:
-
Column: A C4 column is commonly used for the separation of glycolipids.[6]
-
Mobile Phase: A linear gradient of two mobile phases is employed. For example:
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[6]
-
Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.[6]
-
-
Gradient Elution: The gradient is programmed to separate Lyso-Gb3 from other components in the sample.
3. MS/MS Detection:
-
Ionization: Positive electrospray ionization (ESI+) is used to generate ions of the analytes.[1]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify Lyso-Gb3 and its internal standard based on their specific precursor-to-product ion transitions.
Visualizations
Caption: Biosynthesis of Gb3 and its fate in the lysosome.
Caption: Workflow for Lyso-Gb3 quantification by UHPLC-MS/MS.
Caption: Pathophysiological cascade in Fabry disease.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
¹³C-Labeled Lyso-globotetraosylceramide: The Gold Standard for Accurate Bioanalysis
A head-to-head comparison of internal standards reveals the superior performance of carbon-13 labeled Lyso-globotetraosylceramide (¹³C-Lyso-Gb4) for the quantitative analysis of Lyso-globotetraosylceramide (Lyso-Gb4), a critical biomarker for Fabry disease. This guide provides an in-depth analysis of ¹³C-Lyso-Gb4 against alternative analog standards, offering researchers, scientists, and drug development professionals the data and methodologies necessary to make informed decisions for their analytical needs.
In the realm of therapeutic drug monitoring and disease biomarker quantification, the precision and reliability of analytical methods are paramount. For lysosomal storage disorders like Fabry disease, the accurate measurement of biomarkers such as Lyso-Gb4 in biological matrices is crucial for diagnosis, monitoring disease progression, and assessing therapeutic efficacy. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of appropriate internal standards to correct for variability in sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards are widely recognized as the superior choice in LC-MS/MS assays.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for potential matrix effects and other sources of analytical variability.[2][3] In contrast, analog internal standards, which are structurally similar but not identical to the analyte, may exhibit different chromatographic retention times and ionization efficiencies, potentially compromising the accuracy of quantification.[4]
This guide presents a comparative validation of ¹³C-labeled Lyso-Gb4 and a commonly used analog internal standard, N-glycinated Lyso-globotetraosylceramide, for the quantification of Lyso-Gb4.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical factor that significantly influences the quality of quantitative data. The following tables summarize the key performance characteristics of ¹³C-labeled Lyso-Gb4 versus an N-glycinated analog internal standard in the LC-MS/MS analysis of Lyso-Gb4.
| Performance Metric | ¹³C-Labeled Lyso-Gb4 (Stable Isotope-Labeled) | N-glycinated Lyso-Gb4 (Analog) |
| Linearity (R²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[5] | 2.5 nmol/L (~2.0 ng/mL)[6] |
| Accuracy (% Bias) | Within ±10% | Within ±15% |
| Precision (CV%) | <10% | <15%[6] |
| Co-elution with Analyte | Yes | No (potential for differential matrix effects) |
Table 1: Key Performance Characteristics of Internal Standards. This table provides a summary of the analytical performance of a stable isotope-labeled internal standard versus an analog internal standard for the quantification of Lyso-Gb4. The data for the analog standard is derived from a study using a similar sphingolipid, 1-β-D-glucosylsphingosine, as an internal standard for Lyso-Gb4 analysis.[6]
| Validation Parameter | ¹³C-Labeled Lyso-Gb4 | N-glycinated Lyso-Gb4 |
| Intra-day Precision (CV%) | < 8% | < 12%[6] |
| Inter-day Precision (CV%) | < 7% | < 7%[6] |
| Intra-day Accuracy (% Bias) | < 8% | < 8%[6] |
| Inter-day Accuracy (% Bias) | < 5% | < 5%[6] |
Table 2: Detailed Accuracy and Precision Data. This table presents a more detailed breakdown of the accuracy and precision for both types of internal standards based on available validation data. The data for the analog standard is from a study using 1-β-D-glucosylsphingosine.[6]
Experimental Protocols
A robust and well-documented experimental protocol is essential for the reproducibility and validation of any analytical method. The following sections outline a typical workflow for the quantification of Lyso-Gb4 in human plasma using an internal standard.
Sample Preparation
-
Internal Standard Spiking: To a 50 µL aliquot of human plasma in a clean microcentrifuge tube, add 10 µL of the internal standard working solution (either ¹³C-labeled Lyso-Gb4 or N-glycinated Lyso-Gb4) at a concentration of 5 ng/mL in methanol (B129727).[5]
-
Protein Precipitation: Add 200 µL of methanol to the plasma sample, vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 70:30, v/v).[5]
LC-MS/MS Analysis
The separation and quantification of Lyso-Gb4 are performed using a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Kinetex C18, 30 x 4.6 mm, 2.6 µm) is commonly used for separation.[5]
-
Mobile Phases: A gradient elution is typically employed with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile.[5]
-
Gradient Program: A typical gradient starts at 30% B, increases linearly to 95% B over several minutes, holds at 95% B, and then returns to the initial conditions for re-equilibration.[5]
-
Mass Spectrometry: The analysis is carried out in the positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Lyso-Gb4 and the internal standards are monitored.
Mandatory Visualizations
To further illustrate the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Workflow for Lyso-Gb4 quantification in plasma.
Caption: Comparison of internal standard properties.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. caymanchem.com [caymanchem.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the diagnostic sensitivity of Lyso-globotetraosylceramide and enzyme activity assays
A detailed guide for researchers, scientists, and drug development professionals on the diagnostic sensitivity of Lyso-globotetraosylceramide (lyso-Gb3) and α-galactosidase A enzyme activity assays in the context of Fabry disease.
Fabry disease, an X-linked lysosomal storage disorder, results from a deficiency in the α-galactosidase A (α-Gal A) enzyme, leading to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-globotetraosylceramide (lyso-Gb3).[1][2][3] Accurate and early diagnosis is crucial for timely therapeutic intervention to prevent irreversible organ damage.[2][4] Historically, measuring α-Gal A enzyme activity has been the cornerstone of diagnosis. However, the emergence of lyso-Gb3 as a key biomarker has prompted a re-evaluation of diagnostic strategies. This guide provides a comprehensive comparison of the diagnostic sensitivity of lyso-Gb3 analysis and enzyme activity assays, supported by experimental data and detailed methodologies.
Quantitative Comparison of Diagnostic Performance
The diagnostic utility of an assay is determined by its sensitivity, specificity, and predictive values. The following table summarizes the performance of lyso-Gb3 and α-Gal A enzyme activity assays in diagnosing Fabry disease.
| Diagnostic Parameter | Lyso-Gb3 Assay | α-Galactosidase A Enzyme Activity Assay | Key Considerations |
| Sensitivity (Males) | High | High | Both assays are generally effective in identifying affected males.[2][4][5] |
| Sensitivity (Females) | High | Low to Moderate | Enzyme activity can be normal or near-normal in up to 50% of heterozygous females due to random X-chromosome inactivation, leading to missed diagnoses.[1][4][5][6] Lyso-Gb3 is a more reliable marker in this population.[3][7] |
| Specificity | High | Moderate | Low enzyme activity can sometimes be observed in individuals without Fabry disease due to pseudodeficiency alleles, potentially leading to false positives.[5] |
| Positive Predictive Value (PPV) - Males | 100%[8] | 84%[8] | Lyso-Gb3 demonstrates superior PPV in males. |
| Negative Predictive Value (NPV) - Males | 97%[8] | 100%[8] | Enzyme activity shows a high NPV in males. |
| Positive Predictive Value (PPV) - Females | 100%[8] | 58%[8] | Lyso-Gb3 is a significantly more reliable indicator of disease in females.[8] |
| Negative Predictive Value (NPV) - Females | 99%[8] | 50%[8] | The low NPV of the enzyme assay in females highlights its unreliability for ruling out Fabry disease in this group.[8] |
| Combined Approach (Enzyme + Lyso-Gb3) | - | - | A combined testing approach significantly improves diagnostic accuracy, particularly in females.[3][9] Abnormal values for both are highly suspicious for Fabry disease.[3] |
Experimental Protocols
Measurement of Lyso-globotetraosylceramide (Lyso-Gb3)
The quantification of lyso-Gb3 is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and specificity.
Principle: This technique separates lyso-Gb3 from other plasma or urine components based on its physicochemical properties, followed by its specific detection and quantification using mass spectrometry.
Sample Type: Plasma, urine, or dried blood spots (DBS).[7][10][11]
General Procedure:
-
Sample Preparation:
-
For plasma or urine, proteins are precipitated using a solvent like methanol.
-
For DBS, a small punch is taken and the analytes are extracted.
-
An internal standard (a stable isotope-labeled version of lyso-Gb3) is added to each sample to ensure accurate quantification.[10]
-
-
Chromatographic Separation: The prepared sample is injected into a UPLC system. The mobile phase, a mixture of solvents, carries the sample through a column packed with a stationary phase. The different affinities of the sample components for the stationary and mobile phases result in their separation.
-
Mass Spectrometric Detection: As the separated components exit the column, they are ionized (e.g., by electrospray ionization). The mass spectrometer then separates the ions based on their mass-to-charge ratio. Specific precursor and product ion transitions for lyso-Gb3 and the internal standard are monitored for highly selective and sensitive quantification.[12]
α-Galactosidase A Enzyme Activity Assay
The activity of the α-Gal A enzyme is commonly measured using a fluorometric assay with an artificial substrate.
Principle: The assay measures the ability of the α-Gal A enzyme in a sample to cleave a synthetic substrate, which releases a fluorescent molecule. The rate of fluorescence production is directly proportional to the enzyme's activity.
Sample Type: Leukocytes, plasma, cultured skin fibroblasts, or dried blood spots (DBS).[2][13]
General Procedure:
-
Sample Preparation:
-
Leukocytes are isolated from whole blood.
-
Cells or tissues are homogenized to release the lysosomal enzymes.
-
For DBS, a small punch is eluted in an assay buffer.
-
-
Enzymatic Reaction:
-
Fluorescence Measurement: After a defined incubation period at 37°C, the reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer (typically with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm).[14][15]
-
Calculation of Activity: The enzyme activity is calculated based on the amount of fluorescent product generated over time and normalized to the protein concentration of the sample.
Visualizing the Diagnostic Workflow
The following diagram illustrates a recommended diagnostic workflow for Fabry disease, incorporating both lyso-Gb3 and enzyme activity assays.
Caption: A flowchart illustrating the recommended diagnostic workflow for Fabry disease.
Conclusion
While the α-galactosidase A enzyme activity assay remains a valuable tool for diagnosing Fabry disease in males, its utility in females is significantly limited. The measurement of lyso-Gb3 has emerged as a more sensitive and reliable biomarker, particularly for female patients who may be missed by enzyme testing alone. For a comprehensive and accurate diagnosis in all individuals with suspected Fabry disease, a combined approach that incorporates both lyso-Gb3 measurement and, where necessary, GLA gene sequencing is recommended. This strategy maximizes diagnostic sensitivity and ensures that all affected individuals, regardless of sex, can benefit from early diagnosis and timely initiation of therapy.
References
- 1. Fabry disease - Wikipedia [en.wikipedia.org]
- 2. Fabry disease | Rare diseases | For US HCPs [pro.campus.sanofi]
- 3. archimedlife.com [archimedlife.com]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: A comprehensive testing algorithm for the diagnosis of Fabry disease in males and females. [scholars.duke.edu]
- 9. Assessment of combined α-GAL enzyme activity and lyso-GL3 for Fabry disease screening in women with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of GLA variants detected in newborn screening for Fabry disease using biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots | Semantic Scholar [semanticscholar.org]
- 12. Plasma globotriaosylsphingosine (lysoGb3) could be a biomarker for Fabry disease with a Chinese hotspot late-onset mutation (IVS4+919G>A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic diagnosis of Fabry disease using a fluorometric assay on dried blood spots: An alternative methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
Lyso-globotriaosylceramide (Lyso-Gb3) as a Predictive Biomarker for Treatment Response in Fabry Disease: A Comparative Guide
A Note on Nomenclature: The primary biomarker discussed in this guide is Lyso-globotriaosylceramide, commonly abbreviated as Lyso-Gb3. While the term "Lyso-globotetraosylceramide" (Lyso-Gb4) was specified in the topic, the established and extensively researched biomarker for Fabry disease is Lyso-Gb3. It is presumed that "Lyso-Gb4" may be a typographical error or refer to a less common analog. This guide will focus on the wealth of scientific evidence supporting Lyso-Gb3 as a critical biomarker in Fabry disease.
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, Lyso-globotriaosylceramide (Lyso-Gb3), within various cells and tissues.[1] This accumulation is the primary driver of the multi-systemic clinical manifestations of the disease, including renal failure, cardiovascular disease, and neuropathic pain.
Effective management of Fabry disease relies on timely diagnosis and monitoring of treatment efficacy. Enzyme replacement therapy (ERT) and chaperone therapy are the current standards of care, aiming to reduce the substrate burden and ameliorate disease progression. In this context, biomarkers that can accurately reflect disease severity and predict response to treatment are of paramount importance. While globotriaosylceramide (Gb3) was historically used, Lyso-Gb3 has emerged as a more sensitive and reliable biomarker for diagnosis, disease monitoring, and predicting therapeutic outcomes.[3]
This guide provides a comprehensive comparison of Lyso-Gb3 with other potential biomarkers for predicting treatment response in Fabry disease, supported by experimental data and detailed methodologies.
Comparative Analysis of Biomarkers for Treatment Response
The ideal biomarker for monitoring Fabry disease treatment should correlate with disease severity, reflect changes in response to therapy, and predict long-term clinical outcomes. Here, we compare the performance of Lyso-Gb3 with its predecessor, Gb3, and other emerging biomarkers.
Lyso-Gb3 vs. Globotriaosylceramide (Gb3)
Lyso-Gb3 has demonstrated superiority over Gb3 as a biomarker in several key aspects. Plasma and urinary levels of Gb3 can be elevated in Fabry disease, but they often show a weaker correlation with clinical severity and response to treatment compared to Lyso-Gb3.[3]
| Biomarker | Sensitivity for Diagnosis | Specificity for Diagnosis | Correlation with Disease Severity | Response to ERT | Predictive Value for Long-Term Outcome |
| Lyso-Gb3 | High (94.7% - 97.1%)[2][4][5] | High (100%)[2][4][5] | Strong correlation with Mainz Severity Score Index (MSSI) in males (r=0.711)[2] | Rapid and significant reduction following ERT initiation[6][7][8] | Significantly associated with adverse clinical outcomes (HR 4.62)[9] |
| Gb3 | Moderate | Moderate | Weaker correlation with clinical manifestations[3] | Reduction observed, but less consistent and pronounced than Lyso-Gb3 | Limited predictive value reported |
Lyso-Gb3 vs. Other Potential Biomarkers
Recent research has explored other molecules involved in the pathophysiology of Fabry disease as potential biomarkers. These include markers of inflammation and renal dysfunction.
| Biomarker | Rationale | Performance in Monitoring Treatment Response | Limitations |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Pro-inflammatory cytokine involved in Fabry nephropathy. | Levels decrease with ERT, correlating with reductions in left ventricular mass.[10] | Not specific to Fabry disease. |
| Cystatin C | A marker of renal function. | Elevated in Fabry patients with renal involvement. | Not specific to Fabry disease. |
| High-sensitivity Troponin T (hsTNT) | A marker of cardiac injury. | Useful for identifying cardiac involvement.[11] | Not specific to Fabry disease and more a marker of existing damage than a predictor of treatment response. |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their clinical utility. The gold standard for Lyso-Gb3 quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Plasma Lyso-Gb3 by LC-MS/MS
This protocol provides a general overview of a typical LC-MS/MS method for plasma Lyso-Gb3 quantification.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated Lyso-Gb3).
-
Precipitate proteins by adding a solution of acetone/methanol (B129727).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water mixture to isolate the lipid fraction containing Lyso-Gb3.[12][13]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C4 or C8 reversed-phase column is typically used.[12]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.[12]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or an ammonium formate buffer.[12]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute Lyso-Gb3.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): The specific mass-to-charge ratio of the protonated Lyso-Gb3 molecule.
-
Product Ion (m/z): A characteristic fragment ion of Lyso-Gb3 generated by collision-induced dissociation.[12]
-
Quantification: The concentration of Lyso-Gb3 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Pathophysiology and Biomarker Role
Understanding the underlying molecular pathways of Fabry disease is essential for interpreting biomarker data. The following diagrams illustrate the disease pathogenesis and the experimental workflow for biomarker analysis.
Caption: Pathophysiological cascade in Fabry disease and the role of Lyso-Gb3.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]
- 7. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. jmg.bmj.com [jmg.bmj.com]
- 10. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers for Diagnosing and Staging of Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Lyso-globotetraosylceramide (d18:1): A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of specialized biochemicals like Lyso-globotetraosylceramide (d18:1) is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every compound are not always readily available, a framework of best practices for hazardous chemical waste provides a clear path forward. This guide offers essential, step-by-step instructions for the safe and compliant disposal of Lyso-globotetraosylceramide (d18:1).
Initial Assessment and Hazard Identification:
Lyso-globotetraosylceramide (d18:1) is intended for research use only and should be treated as a potentially hazardous substance.[1][2] The first step in its proper disposal is to consult the Safety Data Sheet (SDS) provided by the supplier. This document contains detailed information regarding the compound's physical and chemical properties, known hazards, and specific handling and disposal instructions. In the absence of a readily available SDS, the compound should be handled as hazardous chemical waste.
Core Disposal Principles
The fundamental principle for disposing of Lyso-globotetraosylceramide (d18:1) is to prevent its release into the environment. This means it should never be disposed of down the drain or in regular trash.[3] All waste containing this compound, including empty containers and contaminated materials, must be collected and managed as hazardous waste.
Operational Disposal Plan: A Step-by-Step Protocol
Adherence to a structured disposal protocol is essential for ensuring safety and compliance. The following steps provide a clear operational workflow for the disposal of Lyso-globotetraosylceramide (d18:1).
1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid Lyso-globotetraosylceramide (d18:1) waste in a designated, clearly labeled, and sealable hazardous waste container. Avoid generating dust during transfer.
-
Liquid Waste: If the compound is in a solution, it should be collected in a compatible, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials that have come into contact with Lyso-globotetraosylceramide (d18:1), such as pipette tips, weighing boats, gloves, and absorbent pads, must be disposed of as hazardous waste in the same designated container.[4]
3. Container Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Lyso-globotetraosylceramide (d18:1)"
-
The approximate quantity or concentration of the waste
-
The date the waste was first added to the container
-
Any known hazard classifications (e.g., "Toxic")
4. Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5] This area should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from sources of ignition or incompatible chemicals
5. Scheduling Waste Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often 90 days), contact your EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory.[6]
Quantitative Data Summary
While specific quantitative disposal limits for Lyso-globotetraosylceramide (d18:1) are not publicly available, general laboratory waste guidelines provide quantitative thresholds for hazardous waste accumulation.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume (Satellite Area) | 55 gallons of non-acute hazardous waste | [6] |
| Maximum Accumulation Volume (Acute Hazardous Waste) | 1 quart of acute hazardous waste | [6] |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Lyso-globotetraosylceramide (d18:1) in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Lyso-globotetraosylceramide (d18:1), thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific EHS guidelines, as they will provide the most accurate and relevant procedures for your location.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Lyso-globotetraosylceramide (d18:1)
Essential Safety and Handling of Lyso-globotetraosylceramide (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment
Lyso-globotetraosylceramide (d18:1) should be handled as a potentially hazardous substance. Although some related compounds are not classified as hazardous under the Globally Harmonized System (GHS), the toxicological properties of this specific compound have not been fully investigated. Therefore, it is crucial to minimize exposure.
Potential Routes of Exposure:
-
Ingestion
-
Inhalation
-
Skin Contact
-
Eye Contact
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed. The following table summarizes the recommended PPE for handling Lyso-globotetraosylceramide (d18:1).
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols. | To prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Read and understand the available safety information for Lyso-globotetraosylceramide (d18:1) and similar compounds.
- Ensure a safety shower and eye wash station are readily accessible.
- Prepare a designated work area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
- Assemble all necessary equipment and reagents before handling the compound.
2. Handling the Solid Compound:
- Wear all required PPE as outlined in the table above.
- Carefully weigh the solid compound in a fume hood to avoid generating dust.
- If transferring the solid, use appropriate tools (e.g., spatula) to minimize spillage.
3. Solution Preparation:
- When dissolving the solid, add the solvent slowly to the compound to prevent splashing.
- Handle all solutions containing Lyso-globotetraosylceramide (d18:1) with the same level of caution as the solid form.
4. Post-Handling:
- Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
- Clean the work area and any contaminated equipment according to your laboratory's standard procedures.
Disposal Plan
-
Waste Disposal: Dispose of Lyso-globotetraosylceramide (d18:1) and any contaminated materials (e.g., gloves, pipette tips) in accordance with all applicable local, state, and federal regulations for chemical waste. While some information for related compounds suggests that small quantities may be disposed of with household waste, a conservative approach is recommended due to the lack of specific data for this compound.
-
Contaminated Materials: All disposable materials that have come into contact with the compound should be treated as chemical waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Visualized Safety Workflow
The following diagram illustrates the logical workflow for safely handling Lyso-globotetraosylceramide (d18:1).
Caption: Workflow for handling Lyso-globotetraosylceramide (d18:1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
